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Foundational

A Technical Guide to the Acidity of (1-methylcyclopropyl)boronic acid for Drug Development Professionals

This guide provides a comprehensive analysis of the acidity, represented by the pKa value, of (1-methylcyclopropyl)boronic acid. Recognizing that a directly measured pKa for this specific compound is not available in pee...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the acidity, represented by the pKa value, of (1-methylcyclopropyl)boronic acid. Recognizing that a directly measured pKa for this specific compound is not available in peer-reviewed literature, this document serves as a predictive framework and a methodological guide for researchers who need to determine this critical parameter. We will explore the structural factors influencing its acidity, provide established protocols for its experimental determination, and discuss the implications of its pKa in the context of drug discovery and development.

The Central Role of pKa in Boronic Acid-Based Drug Design

Boronic acids are a unique class of molecules that act as Lewis acids rather than traditional Brønsted acids.[1][2] Their utility in medicinal chemistry stems from their ability to form reversible covalent complexes with diols, a motif present in many biological molecules like sugars and glycoproteins.[3] The acidity, or pKa, of a boronic acid is a pivotal parameter that governs its interaction with biological targets, cellular uptake, and overall pharmacokinetic profile.

At physiological pH, a boronic acid exists in equilibrium between a neutral, trigonal planar form (R-B(OH)₂) and an anionic, tetrahedral boronate form (R-B(OH)₃⁻).[4] The pKa value defines the pH at which these two species are present in equal concentrations. This equilibrium is critical because the tetrahedral boronate is the species that typically binds to diols. Therefore, a lower pKa, which favors the boronate form at physiological pH (~7.4), can lead to stronger binding with target biomolecules.[5] However, the increased negative charge can also impact membrane permeability and off-target binding. Thus, precise knowledge and control of the pKa are essential for rational drug design.

Estimation of pKa for (1-methylcyclopropyl)boronic acid

While an experimental pKa for (1-methylcyclopropyl)boronic acid has not been reported, we can estimate its value by examining structurally related compounds.

CompoundReported/Predicted pKaRationale for Comparison
Cyclopropylboronic acid ~10.49 (Predicted)[6]This is the parent compound lacking the methyl substituent. It serves as the most direct baseline for our target molecule.
Phenylboronic acid ~8.8-9.2[1][7]A widely studied aryl boronic acid, it provides context for the acidity of a boron atom attached to an sp²-hybridized carbon.
Alkylboronic acids Generally higher pKa than arylboronic acids[1]Alkyl groups are electron-donating compared to aryl groups, which tends to increase the pKa (decrease acidity).

The key structural difference between cyclopropylboronic acid and (1-methylcyclopropyl)boronic acid is the addition of a methyl group on the cyclopropyl ring at the C1 position (the carbon bonded to boron). Alkyl groups, such as methyl, are generally considered to be electron-donating through an inductive effect. This effect increases the electron density on the boron atom, making it a weaker Lewis acid and thus raising its pKa.

Prediction: Based on the predicted pKa of cyclopropylboronic acid (~10.49)[6], the pKa of (1-methylcyclopropyl)boronic acid is expected to be slightly higher than this value due to the electron-donating nature of the methyl group.

The Boronic Acid/Boronate Equilibrium

The fundamental equilibrium governing the pKa of a boronic acid in an aqueous solution is the addition of a hydroxide ion to the neutral trigonal planar acid to form the tetrahedral boronate.

Caption: Boronic acid equilibrium in aqueous solution.

Experimental Determination of pKa: A Methodological Guide

Since an experimental value is not available, researchers must determine the pKa of (1-methylcyclopropyl)boronic acid empirically. Potentiometric titration and UV-Vis spectrophotometry are the most common and reliable methods.[8]

This is a highly precise technique for determining pKa values.[9] It involves titrating a solution of the boronic acid with a strong base (e.g., carbonate-free NaOH) and monitoring the pH change.

Principle: Boric acid and its derivatives are very weak acids, making direct titration difficult.[7] The addition of a polyol, such as D-mannitol, forms a more acidic boronate ester complex, which can be easily and accurately titrated with a standard base solution.[7] The pKa is determined from the half-equivalence point on the titration curve.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a standardized 0.1 M NaOH solution, ensuring it is carbonate-free.

    • Prepare a saturated solution of D-mannitol in deionized water.[7]

    • Accurately weigh and dissolve a sample of (1-methylcyclopropyl)boronic acid to a known concentration (e.g., 0.01 M) in deionized water.

  • Titration Setup:

    • Calibrate a pH meter with standard buffers.

    • Place a known volume of the boronic acid solution into a titration vessel.

    • Add a sufficient amount of the saturated mannitol solution.

    • Use a magnetic stirrer for continuous mixing.

  • Execution:

    • Titrate the solution with the standardized 0.1 M NaOH, recording the pH after each incremental addition of the titrant.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added.

    • Determine the equivalence point (the point of maximum slope) from the first derivative of the titration curve.

    • The pH at the half-equivalence point corresponds to the pKa of the boronic acid-mannitol complex. A correction is then needed to find the pKa of the boronic acid itself.

This method is advantageous when only small amounts of the compound are available or if the compound has poor water solubility.[9] It requires that the compound has a UV-active chromophore near the boron center and that the UV spectrum changes upon ionization.[10]

Principle: The absorbance of the boronic acid solution is measured across a range of pH values. The neutral boronic acid (R-B(OH)₂) and the anionic boronate (R-B(OH)₃⁻) will have different absorbance spectra. By analyzing the change in absorbance at a specific wavelength as a function of pH, a sigmoidal curve is generated from which the pKa can be determined.[4]

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

    • Prepare a stock solution of (1-methylcyclopropyl)boronic acid in a suitable solvent (e.g., DMSO if solubility is an issue).[10]

  • Spectral Acquisition:

    • For each buffer, prepare a sample by adding a small aliquot of the stock solution to ensure the final solvent concentration is low (e.g., <2%).[10]

    • Record the UV-Vis spectrum for each sample, including spectra in highly acidic (fully protonated) and highly basic (fully deprotonated) conditions.

  • Data Analysis:

    • Identify a wavelength where the difference in absorbance between the acidic and basic forms is maximal.

    • Plot the absorbance at this wavelength against the pH of the buffer solutions.

    • Fit the data to the Henderson-Hasselbalch equation to obtain the pKa value, which corresponds to the inflection point of the resulting sigmoidal curve.

Caption: Workflow for experimental pKa determination.

Conclusion and Future Directions

The pKa of (1-methylcyclopropyl)boronic acid is a fundamental property required for its effective application in drug discovery. While no experimental value is currently published, a reasoned estimate based on the pKa of cyclopropylboronic acid suggests a value slightly above 10.49. This guide provides two robust, industry-standard protocols—potentiometric titration and UV-Vis spectrophotometry—to enable researchers to determine this value with high accuracy. The experimental determination of this pKa will empower scientists to better predict and modulate the binding affinity, selectivity, and pharmacokinetic properties of novel drug candidates incorporating this unique chemical moiety.

References

  • Popovic-Nikolic, M. R., & Potkonjak, N. I. (2019). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 24(18), 3340. [Link]

  • Li, M., & Anslyn, E. V. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 18331–18338. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Journal of the American Chemical Society, 138(28), 8994–9004. [Link]

  • Gao, W., Wang, B., & Gao, S. (2006). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Tetrahedron, 62(41), 9596-9604. [Link]

  • Ibrahim, A., & Pophristic, V. (2012). Origins, and formulation implications, of the pK difference between boronic acids and their esters: A density functional theory study. Molecular Pharmaceutics, 9(4), 933–942. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(28), 8994-9004. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online. [Link]

  • Barbosa, A. G. H., et al. (2022). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 27(15), 4786. [Link]

  • Glasser, N. R., et al. (2020). Internal and External Catalysis in Boronic Ester Networks. Journal of the American Chemical Society, 142(37), 15927–15936. [Link]

  • Stella, V. J. (2007). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

  • Google Patents. (2015). Method for preparing cyclopropyl boronic acid.
  • Li, W., & Freund, M. S. (2002). Potentiometric Saccharide Detection Based on the pKa Changes of Poly(aniline boronic acid). Journal of the American Chemical Society, 124(40), 11952–11959. [Link]

  • Nagle, A. A., et al. (2011). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 2(6), 449–453. [Link]

  • Chemeurope.com. Boronic acid. [Link]

  • ResearchGate. pKa values for boronic acids 1-7. [Link]

  • ECETOC. (2012). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC Technical Report No. 122. [Link]

  • eGyanKosh. EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. [Link]

  • ResearchGate. (2004). ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. [Link]

  • Pharma Growth Hub. (2021, August 20). Measurement of pKa by UV Spectroscopy [Video]. YouTube. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

Sources

Exploratory

A Technical Guide to the Synthesis of (1-methylcyclopropyl)boronic Acid from 1-methylcyclopropene: Pathways, Mechanisms, and Protocols

Abstract The (1-methylcyclopropyl)boronic acid moiety is a valuable building block in modern medicinal chemistry, prized for its unique conformational constraints and metabolic stability.[1] Its synthesis from simple, st...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The (1-methylcyclopropyl)boronic acid moiety is a valuable building block in modern medicinal chemistry, prized for its unique conformational constraints and metabolic stability.[1] Its synthesis from simple, strained precursors like 1-methylcyclopropene presents a direct and atom-economical route. This guide provides an in-depth exploration of the primary synthetic pathway: the transition-metal-catalyzed hydroboration of 1-methylcyclopropene. We will dissect the mechanistic underpinnings of this transformation, compare leading catalytic systems, and provide detailed experimental protocols for researchers in drug discovery and chemical development.

Introduction: The Strategic Value of the 1-Methylcyclopropyl Moiety

The cyclopropyl group is a prevalent structural motif in pharmaceuticals, enhancing potency and modulating pharmacokinetic properties by introducing conformational rigidity.[2] Boronic acids and their derivatives are also of immense interest, serving as versatile intermediates in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling and as pharmacophores themselves, exemplified by FDA-approved drugs such as bortezomib (Velcade).[3][4][5][6] The combination of these two features in (1-methylcyclopropyl)boronic acid creates a highly sought-after building block for constructing novel molecular architectures.

The direct functionalization of strained alkenes like 1-methylcyclopropene offers an elegant synthetic approach. The inherent reactivity of the cyclopropene double bond, driven by ring strain, makes it an excellent substrate for addition reactions.[7] Among these, hydroboration stands out as the most effective method for installing the desired boronic acid functionality with precise regiochemical control.

The Core Transformation: Hydroboration of 1-Methylcyclopropene

The fundamental reaction involves the addition of a boron-hydrogen (B-H) bond across the double bond of 1-methylcyclopropene. In the context of unsymmetrical alkenes, hydroboration classically proceeds with anti-Markovnikov regioselectivity, where the boron atom adds to the less substituted carbon of the double bond.[8][9][10] For 1-methylcyclopropene, this means the boryl group attaches to the methyl-substituted carbon (C1), while the hydrogen atom adds to the C2 carbon.

This regioselectivity is governed by both steric and electronic factors. The transition state favors the placement of the bulky boryl group away from other substituents, and the boron atom, being electrophilic, preferentially adds to the more electron-rich carbon of the alkene. The overall process results in a syn-addition, where both the boron and hydrogen atoms are delivered to the same face of the double bond.[10][11]

While uncatalyzed hydroboration is possible, transition-metal catalysis is essential for achieving high efficiency, selectivity, and milder reaction conditions, especially with less reactive borane sources like pinacolborane (pinBH).[12]

Caption: Overall synthetic pathway from 1-methylcyclopropene.

Catalytic Systems for Cyclopropene Hydroboration

Research into the hydroboration of substituted cyclopropenes has identified several effective transition-metal catalysts. Rhodium and copper complexes, in particular, have demonstrated high efficacy and selectivity.[13][14][15]

3.1. Rhodium-Catalyzed Hydroboration

Rhodium complexes, such as Wilkinson's catalyst (RhCl(PPh₃)₃) or related phosphine-ligated species, are powerful catalysts for hydroboration.[12] The catalytic cycle, first proposed by Männig and Nöth, is believed to proceed via an oxidative addition/reductive elimination sequence.[12]

The key advantages of rhodium systems include their high activity and the well-understood nature of the catalytic cycle, which allows for rational ligand design to tune reactivity and selectivity. For cyclopropenes, rhodium catalysts have been shown to effectively promote the addition of pinacolborane with high steric control.[13]

3.2. Copper(I)-Catalyzed Hydroboration

Copper(I) catalysis has emerged as a cost-effective and powerful alternative for a variety of borylation reactions.[15][16][17] The mechanism for copper-catalyzed hydroboration typically involves the formation of a copper-boryl ((L)Cu-Bpin) species. This intermediate then undergoes a syn-migratory insertion across the alkene double bond to generate an alkylcopper species, which is subsequently protonated or undergoes other transformations to yield the final product and regenerate the active catalyst.[2][16][18] Copper(I) systems have been successfully applied to the enantioselective hydroboration of substituted cyclopropenes, affording chiral cyclopropylboronates in high yields.[15]

Table 1: Comparison of Catalytic Systems for Cyclopropene Hydroboration

Catalyst SystemTypical PrecursorsBoron SourceKey AdvantagesPotential Challenges
Rhodium [Rh(COD)Cl]₂, RhCl(PPh₃)₃Pinacolborane (pinBH), Catecholborane (CBH)High activity, well-defined mechanism, high diastereoselectivity.[13][14]Higher cost of metal, potential for side reactions like ring-opening.[13]
Copper(I) CuCl, Cu(OTf)₂Bis(pinacolato)diboron (B₂pin₂), Pinacolborane (pinBH)Lower cost, high yields, demonstrated success in enantioselective variants.[15][17]Mechanism can be complex, may require specific ligand systems for high selectivity.[16]

Mechanistic Deep Dive: The Catalytic Cycle

Understanding the catalytic cycle is paramount for optimizing reaction conditions and troubleshooting unexpected outcomes. The diagram below illustrates a generalized cycle for the transition-metal-catalyzed hydroboration of 1-methylcyclopropene with pinacolborane.

Catalytic_Cycle Catalyst [M]-L (Active Catalyst) OxAdd Oxidative Addition Intermediate M(Bpin)-L Catalyst->OxAdd + H-Bpin Coord Alkene Coordination Complex OxAdd->Coord + Alkene Insert Migratory Insertion (Alkyl-Metal Intermediate) Coord->Insert Migratory Insertion (Regioselective) Insert->Catalyst Reductive Elimination (Regenerates Catalyst) Product (1-methylcyclopropyl)Bpin (Product) Insert->Product Releases Product Reagent1 H-Bpin Reagent2 1-Methylcyclopropene

Caption: Generalized catalytic cycle for hydroboration.

  • Catalyst Activation/Oxidative Addition: The cycle begins with the reaction of the active metal catalyst [M] with the borane source (H-Bpin). In rhodium systems, this is typically an oxidative addition of the B-H bond to the Rh(I) center, forming a Rh(III)-hydrido-boryl species.[12] For copper, a transmetalation with a diboron reagent or reaction with a borane can form the key copper-boryl intermediate.[16]

  • Alkene Coordination: The 1-methylcyclopropene substrate coordinates to the vacant site on the metal complex.

  • Migratory Insertion: This is the crucial regiochemistry-determining step. The coordinated alkene inserts into the metal-hydride (or metal-boryl) bond. The insertion occurs to place the boron on the more substituted C1 carbon and the hydrogen on the C2 carbon, forming a metal-alkyl intermediate. This orientation minimizes steric hindrance in the transition state.

  • Reductive Elimination: The final step is the reductive elimination of the (1-methylcyclopropyl)boronate ester product. This regenerates the active metal catalyst, allowing it to re-enter the catalytic cycle.

Experimental Protocol: Rhodium-Catalyzed Hydroboration

The following protocol is a representative procedure adapted from established methods for cyclopropene hydroboration.[13][14] Note: This reaction should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents. 1-Methylcyclopropene is a gas at standard temperature and pressure and should be handled with appropriate care.[7]

Materials:

  • [Rh(COD)Cl]₂ (Rhodium(I) 1,5-cyclooctadiene chloride dimer)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • 1-Methylcyclopropene (as a solution in a suitable solvent or generated in situ)

  • Pinacolborane (pinBH)

  • Anhydrous Tetrahydrofuran (THF)

  • Hexanes

  • Silica Gel

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Rh(COD)Cl]₂ (1.0 mol%) and the phosphine ligand (2.2 mol%) in anhydrous THF. Stir for 20-30 minutes at room temperature to allow for catalyst pre-formation.

  • Reaction Setup: Cool the catalyst solution to 0 °C in an ice bath.

  • Substrate Addition: Add the solution of 1-methylcyclopropene (1.0 equiv) to the cooled catalyst mixture.

  • Reagent Addition: Add pinacolborane (1.2 equiv) dropwise to the reaction mixture over 5-10 minutes. The reaction is often exothermic.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature. Monitor the reaction progress by GC-MS or TLC by quenching small aliquots with water and extracting with ether. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate the pinacol ester of (1-methylcyclopropyl)boronic acid.

Hydrolysis to Boronic Acid:

  • Dissolve the purified pinacol ester in a 10:1 mixture of diethyl ether and water.

  • Add 2-methylpropane-2-boronic acid (or another suitable transesterification agent) and stir vigorously at room temperature for 12-24 hours.

  • Separate the aqueous layer, wash the organic layer with water, and combine the aqueous extracts.

  • Lyophilize or carefully concentrate the aqueous solution to yield (1-methylcyclopropyl)boronic acid as a solid.

Conclusion and Future Outlook

The transition-metal-catalyzed hydroboration of 1-methylcyclopropene provides a reliable and direct pathway to (1-methylcyclopropyl)boronic acid and its valuable ester derivatives. Both rhodium and copper catalytic systems offer effective means to achieve this transformation with high regioselectivity. The choice between them may depend on factors such as cost, scale, and the potential need for asymmetric synthesis, where chiral copper-ligand systems have shown particular promise.[15] As the demand for novel, three-dimensional molecular scaffolds in drug discovery continues to grow, robust and scalable syntheses of key building blocks like (1-methylcyclopropyl)boronic acid will remain a critical focus for chemical research and development.

References

  • Transition-Metal-Catalyzed 1,2-Carboboration of Alkenes: Strategies, Mechanisms, and Stereocontrol. National Center for Biotechnology Information.
  • Rubina, M., Rubin, M., & Gevorgyan, V. (2003). Catalytic Enantioselective Hydroboration of Cyclopropenes. Journal of the American Chemical Society, 125(24), 7198-7199. Available at: [Link]

  • What product will result from hydroboration-oxidation of 1-methylcyclopentene with deuterated borane. Vaia.
  • product of hydrocarboration oxidation of 1- methyl cyclopentene is ??​. Brainly.in. (2024). Available at: [Link]

  • Li, A. Y., et al. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(21), 3091-3094. Available at: [Link]

  • Catalytic Enantioselective Hydroboration of Cyclopropenes. Organic Chemistry Portal. Available at: [Link]

  • Catalytic Enantioselective Hydroboration of Cyclopropenes. ResearchGate. (2003). Available at: [Link]

  • Copper(i)-catalyzed enantioselective hydroboration of cyclopropenes: facile synthesis of optically active cyclopropylboronates. Royal Society of Chemistry. (2014). Available at: [Link]

  • What is the stereochemistry resulting from hydroboration of 1-methylcyclopentene?. Chemistry Stack Exchange. (2015). Available at: [Link]

  • Männig, D., & Nöth, H. (1985). Catalytic Hydroboration with Rhodium Complexes. Angewandte Chemie International Edition in English, 24(10), 878-879. Available at: [Link]

  • What product will result from hydroboration-oxidation of 1-methylcyclopentene with deuterated borane (BD3)? Study.com. Available at: [Link]

  • σ-Bond Hydroboration of Cyclopropanes. Journal of the American Chemical Society. (2020). Available at: [Link]

  • Hydration of Alkenes: Addition of H₂O by Hydroboration. Chemistry LibreTexts. (2024). Available at: [Link]

  • ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Functionalization of Unactivated Alkenes through Iridium-Catalyzed Borylation of Carbon−Hydrogen Bonds. The Journal of Organic Chemistry. (2009). Available at: [Link]

  • Method for preparing cyclopropyl boronic acid. Patsnap. (2015). Available at: [Link]

  • Asymmetric Synthesis of Tertiary and Secondary Cyclopropyl Boronates via Cyclopropanation of Enantioenriched Alkenyl Boronic Esters. Organic Letters. (2022). Available at: [Link]

  • Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes. Royal Society of Chemistry. (2020). Available at: [Link]

  • Pietruszka, J., & Widenmeyer, M. (1999). Synthesis of Enantiomerically Pure Cyclopropanes from Cyclopropylboronic Acids. The Journal of Organic Chemistry, 64(22), 8287-8297. Available at: [Link]

  • Ishiyama, T. (2003). Transition metal-catalyzed borylation of alkanes and arenes via C-H activation. Hokkaido University Collection of Scholarly and Academic Papers. Available at: [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. (2022). Available at: [Link]

  • Copper-catalyzed synthesis of β-boryl cyclopropanes via 1,2-borocyclopropanation of aryl olefins with CO as the C1 source. National Center for Biotechnology Information. (2023). Available at: [Link]

  • Copper-catalyzed synthesis of b-boryl cyclopropanes via 1,2-borocyclopropanation of aryl olefin. Semantic Scholar. (2023). Available at: [Link]

  • The Crucial Role of Boronic Acids in Modern Drug Discovery. PharmaCompass. (2026). Available at: [Link]

  • Chemists devise simple method for making sought-after boronic acid-based drugs and other products. ScienceDaily. (2017). Available at: [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Center for Biotechnology Information. (2022). Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information. (2020). Available at: [Link]

  • Copper-catalyzed synthesis of β-boryl cyclopropanes via 1,2-borocyclopropanation of aryl olefins with CO as the C1 source. Royal Society of Chemistry. (2023). Available at: [Link]

  • Copper-Catalyzed Diastereo- and Enantioselective Borylative Cyclization. MDPI. (2022). Available at: [Link]

  • Cu-Catalyzed Chemoselective Borylcupration of Borylated (Z)-Skipped Dienoates: A Case Study for the Synthesis of gem-diborylcyclobutanes. National Center for Biotechnology Information. (2022). Available at: [Link]

  • 1-Methylcyclopropene. Wikipedia. Available at: [Link]

  • Synthesis and Application of Boronic Acid Derivatives. VTechWorks. (2010). Available at: [Link]

  • Boronic-acid-derived covalent organic frameworks: from synthesis to applications. Royal Society of Chemistry. (2021). Available at: [Link]

  • Preparation method of cyclopropylboronic acid. Google Patents.
  • Synthesis of 1-Methylcyclopropene. Scite.ai. Available at: [Link]

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Foundational

In-Depth Technical Guide: NMR Chemical Shifts and Structural Analysis of (1-Methylcyclopropyl)boronic Acid

Introduction and Strategic Utility (1-Methylcyclopropyl)boronic acid is a highly specialized, structurally strained organoboron compound. In modern drug discovery, the 1-methylcyclopropyl moiety is increasingly deployed...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Utility

(1-Methylcyclopropyl)boronic acid is a highly specialized, structurally strained organoboron compound. In modern drug discovery, the 1-methylcyclopropyl moiety is increasingly deployed as a metabolically stable, conformationally restricted bioisostere for the tert-butyl group. When functionalized with a boronic acid group, it serves as a critical electrophilic coupling partner in Suzuki-Miyaura cross-coupling reactions, enabling the installation of this unique pharmacophore into complex molecular scaffolds[1].

Understanding its structural nuances and Nuclear Magnetic Resonance (NMR) profile is essential for synthetic chemists, as the inherent ring strain and quadrupolar nature of boron create unique spectral signatures.

Structural Nuances & Mechanistic Underpinnings

Cyclopropane Ring Strain and Hybridization

The cyclopropane ring is defined by immense angle strain, with internal bond angles of approximately 60° (compared to the ideal 109.5° for sp³ hybridized carbons). To accommodate this geometry, the carbon-carbon bonds exhibit high p-character (forming "bent bonds" or Walsh orbitals). Conversely, the exocyclic C–H and C–B bonds possess unusually high s-character, approaching sp² hybridization. This increased s-character heavily shields the ring protons, pushing their ¹H NMR chemical shifts significantly upfield into the 0.2–0.7 ppm range.

Boron Quadrupolar Effects

Boron is a strong Lewis acid characterized by an empty p-orbital. Both naturally occurring isotopes of boron (¹⁰B and ¹¹B) are quadrupolar, with ¹¹B having a nuclear spin of I=3/2 . The quadrupolar moment induces rapid spin-lattice relaxation ( T1​ ). For the directly attached quaternary carbon (C1) in the cyclopropane ring, this rapid relaxation causes significant line broadening in ¹³C NMR through scalar coupling. Consequently, the C1 peak often broadens into the baseline and becomes invisible without specialized relaxation delays or low-temperature acquisition.

NMR Chemical Shifts: A Deep Dive

Analyzing the NMR spectra of (1-methylcyclopropyl)boronic acid and its pinacol ester derivative requires mapping the symmetry and spin systems of the strained ring[2].

¹H NMR Spin System

Despite the apparent symmetry of the cyclopropane ring, the protons are not all chemically equivalent. The C2 and C3 carbons each bear two protons. Because the C1 carbon is asymmetrically substituted (methyl vs. boronic acid), the faces of the cyclopropane ring are diastereotopic.

  • Methyl Protons: Appear as a sharp 3H singlet at ~1.00 ppm[2].

  • Ring Protons (cis to Methyl): The two protons on the same face as the methyl group are chemically equivalent to each other and appear as a doublet of doublets (dd) at ~0.65 ppm[2].

  • Ring Protons (trans to Methyl): The two protons on the opposite face are highly shielded by the ring current and appear as a separate doublet of doublets at ~0.24 ppm[2].

The dd multiplicity arises from a combination of geminal coupling (between protons on the same carbon, J≈5.8 Hz) and vicinal coupling (across the ring, J≈3.4 Hz)[2].

¹³C and ¹¹B NMR
  • ¹³C NMR: The high s-character of the cyclopropyl C–H bonds results in highly shielded carbon signals (~13.0 ppm for C2/C3). The methyl carbon resonates at ~21.2 ppm[2].

  • ¹¹B NMR: The boron atom in a non-coordinating solvent (like CDCl₃) remains trigonal planar, yielding a broad singlet at ~33.9 ppm[2].

NMRCoupling Me Methyl Protons (3H, s, ~1.00 ppm) Ha Ring Protons (cis to Me) (2H, dd, ~0.65 ppm) Ha->Me No Coupling Hb Ring Protons (trans to Me) (2H, dd, ~0.24 ppm) Ha->Hb Geminal & Vicinal Couplings Hb->Me No Coupling B Boron-11 (Broad s, ~33.9 ppm) B->Ha Quadrupolar Broadening

1H NMR spin-system and coupling relationships in the 1-methylcyclopropyl ring.

Experimental Workflows: Synthesis and Characterization

To obtain reliable NMR data, the compound must be synthesized and purified carefully. Standard acidic hydrolysis of boronic esters often fails or degrades the strained cyclopropane ring. Thus, an oxidative deprotection strategy is the field-standard self-validating protocol[3].

Step-by-Step Methodology: Cyclopropanation and Deprotection

Step 1: Cyclopropanation (Shi's Conditions)

  • Preparation: In a flame-dried flask under argon, dissolve 2-propenylboronic acid pinacol ester in anhydrous CH₂Cl₂. Cool to 0 °C[2].

  • Reagent Addition: Sequentially add diethylzinc (Et₂Zn, 2.0 equiv), diiodomethane (CH₂I₂, 2.0 equiv), and trifluoroacetic acid (TFA, 2.0 equiv)[2].

    • Causality Check: TFA reacts with Et₂Zn and CH₂I₂ to form a highly reactive zinc carbenoid (CF₃COOZnCH₂I). This enhanced electrophilicity is strictly required to cyclopropanate the electron-deficient double bond adjacent to the boron atom[3].

  • Reaction: Stir at room temperature for 3 hours. Quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, and purify via silica gel chromatography to yield 1-methylcyclopropylboronic acid pinacol ester[2].

Step 2: Oxidative Deprotection

  • Preparation: Dissolve the pinacol ester in a THF/H₂O mixture[3].

  • Oxidation: Add sodium periodate (NaIO₃, 3.0 equiv) and stir at room temperature[3].

    • Causality Check: NaIO₄ oxidatively cleaves the pinacol diol into acetone, releasing the free boronic acid. This avoids the harsh acidic/basic conditions of standard hydrolysis, preserving the structural integrity of the highly strained 1-methylcyclopropyl ring[3].

  • Isolation: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to afford (1-methylcyclopropyl)boronic acid[3].

SynthWorkflow A 2-Propenylboronic acid pinacol ester B Cyclopropanation (Et2Zn, CH2I2, TFA) A->B C 1-Methylcyclopropylboronic acid pinacol ester B->C D Oxidative Deprotection (NaIO4, THF/H2O) C->D E (1-Methylcyclopropyl) boronic acid D->E

Synthetic workflow for (1-methylcyclopropyl)boronic acid via cyclopropanation.

NMR Acquisition Parameters
  • Solvent: CDCl₃ (referenced to 7.26 ppm for ¹H and 77.16 ppm for ¹³C)[2].

  • ¹¹B NMR: Acquire at 96 MHz (for a 300 MHz spectrometer)[2]. Pro-Tip: Use quartz NMR tubes if possible, as standard borosilicate glass contributes a broad background signal at ~18 ppm that can obscure trace impurities.

Data Presentation

Table 1: Consolidated NMR Data for 1-Methylcyclopropylboronic Acid Pinacol Ester [2]

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
¹H 1.20Singlet (s)-12HPinacol CH₃
¹H 1.00Singlet (s)-3H1-Methyl
¹H 0.65Doublet of doublets (dd)5.8, 3.42HCyclopropyl CH₂ (cis to Me)
¹H 0.24Doublet of doublets (dd)5.8, 3.42HCyclopropyl CH₂ (trans to Me)
¹³C 83.1Singlet--Pinacol Quaternary C
¹³C 24.8Singlet--Pinacol CH₃
¹³C 21.2Singlet--1-Methyl C
¹³C 13.0Singlet--Cyclopropyl CH₂
¹¹B 33.9Broad Singlet (br s)--Boron

(Note: The C1 quaternary carbon attached to the boron atom is heavily broadened due to quadrupolar relaxation and is typically not visible under standard ¹³C acquisition parameters.)

References

  • Bueno, B., Heurtaux, S., & Gagnon, A. (2023). "Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence." The Journal of Organic Chemistry - ACS Publications.[Link][1][2][3]

Sources

Exploratory

electronic properties of 1-methylcyclopropyl substituted boronic acids

An In-depth Technical Guide to the Electronic Properties of 1-Methylcyclopropyl Substituted Boronic Acids Abstract This technical guide provides a comprehensive analysis of the , a class of reagents of increasing importa...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Electronic Properties of 1-Methylcyclopropyl Substituted Boronic Acids

Abstract

This technical guide provides a comprehensive analysis of the , a class of reagents of increasing importance in organic synthesis and medicinal chemistry. The unique electronic nature of the cyclopropyl ring, characterized by its high p-character and ring strain, imparts distinct reactivity to the adjacent boronic acid moiety. The addition of a 1-methyl group further modulates these properties through an inductive electron-donating effect. This guide will explore the fundamental principles of boronic acid chemistry, delve into the specific electronic contributions of the 1-methylcyclopropyl substituent, and detail the advanced analytical techniques used for their characterization. We will examine how these electronic features govern the reactivity of these compounds, particularly in the context of the Suzuki-Miyaura cross-coupling reaction and their stability towards protodeboronation. Finally, the implications for their application as versatile building blocks in drug discovery and development will be discussed, providing researchers and scientists with a foundational understanding of this valuable synthetic tool.

Introduction

Boronic acids and their derivatives have become indispensable tools in modern chemical research and development.[1] Their utility is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura palladium-catalyzed cross-coupling reaction, a powerful method for constructing carbon-carbon bonds.[2] Beyond their role as synthetic intermediates, the unique ability of the boronic acid moiety to form reversible covalent bonds with diols and interact with enzyme active sites has established them as critical components in sensing applications and as pharmacophores in drug discovery.[3][4]

The cyclopropyl group is a highly sought-after structural motif in pharmaceutical and agrochemical design.[5] Its rigid, three-dimensional structure can improve metabolic stability and binding affinity. Electronically, the strained C-C bonds of the cyclopropyl ring possess significant p-character, allowing them to engage in conjugation-like interactions with adjacent functional groups.[5] When appended to a boronic acid, this "bent-bond" character directly influences the electronic environment of the boron center.

This guide focuses specifically on 1-methylcyclopropyl substituted boronic acids. The addition of the methyl group at the C1 position, directly attached to the boron atom, introduces a positive inductive effect. This guide will synthesize the known principles of boronic acid chemistry and cyclopropyl electronics to provide a detailed, field-proven perspective on how this specific substitution pattern dictates the compound's properties and reactivity, offering valuable insights for its strategic deployment in complex molecule synthesis.

Fundamental Electronic Properties of the Boronic Acid Moiety

The chemistry of a boronic acid is dominated by the electron-deficient nature of its boron atom. In its neutral state, the boron is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital perpendicular to the molecular plane.[6] This vacancy makes the boron atom a Lewis acid, readily accepting a pair of electrons from a Lewis base.[7]

In aqueous solution, this Lewis acidity is most apparent in its equilibrium with the corresponding tetrahedral boronate anion, formed by the addition of a hydroxide ion.[8] This equilibrium is critical, as the two species possess vastly different electronic characteristics: the trigonal boronic acid is an electron-accepting Lewis acid, while the tetrahedral boronate anion is electron-donating.[8] The position of this equilibrium, and thus the reactivity of the compound, is highly dependent on the pH of the medium and the intrinsic acidity (pKa) of the boronic acid.[6]

The pKa is, in turn, strongly influenced by the substituent attached to the boron atom. Electron-withdrawing groups stabilize the anionic boronate form, lowering the pKa, while electron-donating groups destabilize the anion, raising the pKa.[7] Generally, aryl boronic acids are more acidic than their alkyl counterparts.[6]

Sources

Foundational

An In-depth Technical Guide: The 1-Methylcyclopropyl Group as a Tert-Butyl Bioisostere in Drug Discovery

For decades, the tert-butyl group has been a mainstay in medicinal chemistry, valued for its ability to provide steric bulk, influence molecular conformation, and block metabolic attack at a specific position.[1][2] Howe...

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Author: BenchChem Technical Support Team. Date: April 2026

For decades, the tert-butyl group has been a mainstay in medicinal chemistry, valued for its ability to provide steric bulk, influence molecular conformation, and block metabolic attack at a specific position.[1][2] However, its lipophilic nature and susceptibility to oxidative metabolism can present significant challenges in drug development, including poor solubility and pharmacokinetic profiles.[1][3] This has driven the search for suitable bioisosteres—substituents that can mimic the desirable properties of the tert-butyl group while mitigating its liabilities. Among the most promising of these is the 1-methylcyclopropyl group.

This technical guide offers an in-depth exploration of the 1-methylcyclopropyl group as a bioisostere for the tert-butyl group, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its properties, synthesis, and strategic application.

Physicochemical Properties: A Comparative Analysis

The rationale for using the 1-methylcyclopropyl group as a tert-butyl bioisostere is rooted in its similar steric profile combined with distinct electronic and lipophilic characteristics. The rigid, three-membered ring of the cyclopropyl moiety offers a defined spatial orientation, while the methyl group provides the quaternary substitution pattern characteristic of the tert-butyl group.

The unique electronic nature of the cyclopropane ring, with its increased s-character in the C-H bonds and π-character in the C-C bonds, significantly influences its physicochemical properties compared to the purely sp3-hybridized tert-butyl group.[4][5]

Below is a comparative table of key physicochemical properties for the tert-butyl and 1-methylcyclopropyl groups, based on representative small molecules.

PropertyTert-Butyl Group1-Methylcyclopropyl GroupRationale for Difference
Calculated logP Generally higherGenerally lowerThe 1-methylcyclopropyl group is typically less lipophilic than the tert-butyl group, which can be advantageous for improving solubility and reducing off-target effects.[6][7]
Polar Surface Area (PSA) No direct contributionCan have a subtle electronic effect on neighboring atomsThe strained ring system can influence the electron distribution in the rest of the molecule.
Metabolic Stability Prone to oxidation at the methyl groupsGenerally more resistant to oxidationThe C-H bonds of the cyclopropyl ring have a higher bond dissociation energy, making them less susceptible to abstraction by cytochrome P450 enzymes.[8][9]
Conformational Rigidity Free rotation around the C-C single bondRigid, planar ringThe fixed conformation of the cyclopropyl ring can be exploited to lock a molecule into a bioactive conformation, potentially increasing potency and reducing off-target binding.[5]

Enhancing Metabolic Stability: A Key Advantage

A primary driver for employing the 1-methylcyclopropyl for tert-butyl substitution is the enhancement of metabolic stability. The tert-butyl group is often a site of metabolic oxidation, leading to the formation of hydroxymethyl and subsequent carboxylic acid metabolites, which can result in rapid clearance and potential toxicity.

The 1-methylcyclopropyl group offers a robust alternative. The C-H bonds on the cyclopropyl ring are significantly stronger and less accessible to metabolic enzymes like cytochrome P450s.[8][9] The methyl group on the cyclopropyl ring can further shield the ring from potential metabolic attack. In a series of IDO1 inhibitors, the replacement of a metabolically labile methyl group with a cyclopropyl moiety was a key strategy to improve metabolic stability and potency.[9]

However, it is important to note that while the cyclopropyl group itself is generally stable, its attachment to certain functionalities, such as amines, can lead to bioactivation pathways.[8] Therefore, careful consideration of the overall molecular context is crucial.

Diagram: Metabolic Pathways of Tert-Butyl vs. 1-Methylcyclopropyl Groups

cluster_0 Tert-Butyl Metabolism cluster_1 1-Methylcyclopropyl Metabolism Tert-Butyl Tert-Butyl Hydroxymethyl Metabolite Hydroxymethyl Metabolite Tert-Butyl->Hydroxymethyl Metabolite CYP450 Oxidation Carboxylic Acid Metabolite Carboxylic Acid Metabolite Hydroxymethyl Metabolite->Carboxylic Acid Metabolite Further Oxidation 1-Methylcyclopropyl 1-Methylcyclopropyl Metabolically Stable Metabolically Stable 1-Methylcyclopropyl->Metabolically Stable Resistant to Oxidation

Caption: Comparative metabolic fates of tert-butyl and 1-methylcyclopropyl groups.

Synthetic Strategies for Incorporation

The successful application of the 1-methylcyclopropyl group in drug design relies on efficient and scalable synthetic methods for its introduction into a variety of molecular scaffolds. Several robust strategies have been developed.

Protocol 1: Cyclopropanation of Alkenes

A common approach involves the cyclopropanation of a corresponding 1-methylvinyl precursor.

Step-by-Step Methodology:

  • Synthesis of the Alkene Precursor: The 1-methylvinyl group can be introduced through various methods, such as a Wittig reaction on a ketone or a Grignard reaction with acetone followed by dehydration.

  • Cyclopropanation Reaction: The Simmons-Smith reaction or its modifications are frequently employed.

    • In a typical procedure, the alkene is dissolved in an appropriate solvent, such as dichloromethane.

    • A solution of diethylzinc is added, followed by the dropwise addition of diiodomethane.

    • The reaction is stirred at room temperature until completion, monitored by TLC or LC-MS.

    • The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

    • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

    • Purification is typically achieved by column chromatography.[10]

Diagram: Synthetic Workflow for 1-Methylcyclopropyl Group Incorporation

Start Start Ketone Ketone Start->Ketone Alkene Alkene Ketone->Alkene Wittig or Grignard/Dehydration 1-Methylcyclopropyl Compound 1-Methylcyclopropyl Compound Alkene->1-Methylcyclopropyl Compound Simmons-Smith Cyclopropanation End End 1-Methylcyclopropyl Compound->End

Caption: A general synthetic workflow for introducing a 1-methylcyclopropyl group.

Structural and Conformational Implications

The rigid nature of the 1-methylcyclopropyl group can have a profound impact on the conformational preferences of a molecule. Unlike the freely rotating tert-butyl group, the cyclopropyl ring locks the adjacent substituents into a more defined orientation. This can be advantageous for pre-organizing a ligand for optimal binding to its target protein, thereby increasing potency and selectivity.[5]

X-ray crystallography has been instrumental in visualizing the interactions of 1-methylcyclopropyl-containing ligands within protein binding pockets.[11][12] These studies can reveal how the unique geometry of the group is accommodated by the receptor and can guide further structure-based drug design efforts. The ability to obtain co-crystal structures of a ligand bound to its target provides invaluable atomic-level detail of these interactions.[11][13]

Experimental Workflows for Evaluation

A critical aspect of employing any bioisostere is the empirical validation of its intended effects. The following experimental workflows are essential for characterizing and comparing compounds containing a 1-methylcyclopropyl group to their tert-butyl counterparts.

Protocol 2: In Vitro Metabolic Stability Assay

This assay is crucial for assessing the susceptibility of a compound to metabolism by liver enzymes.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Thaw human liver microsomes (HLMs) on ice.

    • Prepare a NADPH regenerating system.

  • Incubation:

    • Pre-warm a solution of HLMs in phosphate buffer at 37°C.

    • Add the test compound to the HLM solution and pre-incubate for a few minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • Centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the line gives the rate of metabolism, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[14]

Conclusion: A Versatile Tool in the Medicinal Chemist's Toolbox

The 1-methylcyclopropyl group has emerged as a highly effective bioisostere for the tert-butyl group, offering a compelling strategy to overcome common challenges in drug discovery. Its key advantages lie in its ability to enhance metabolic stability, reduce lipophilicity, and provide conformational constraint, often leading to compounds with improved pharmacokinetic profiles and biological activity.

While not a universal solution, the strategic replacement of a tert-butyl group with a 1-methylcyclopropyl moiety, guided by a thorough understanding of its physicochemical properties and synthetic accessibility, represents a powerful tactic for lead optimization. As our understanding of the subtle interplay between structure, properties, and biological activity continues to grow, the 1-methylcyclopropyl group is poised to play an increasingly important role in the design of the next generation of therapeutics.

References

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Journal of the Iranian Chemical Society.
  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry.
  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. (2023). The Journal of Organic Chemistry, 88(18). [Link]

  • Muller, K., et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem, 10(3), 461-9. [Link]

  • Linclau, B., et al. (2026). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry.
  • Synthetic Methods towards 1-Substituted Cyclopropylamines. (n.d.). McMaster University. [Link]

  • O'Hagan, D., et al. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science. [Link]

  • Why Are Methylenecyclopropane and 1-Methylcylopropene More “Strained” than Methylcyclopropane? (2000). Journal of the American Chemical Society. [Link]

  • Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors. (2018). ACS Medicinal Chemistry Letters. [Link]

  • Linclau, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. [Link]

  • Improvements to metabolic stability through cyclopropyl modification. (n.d.). ResearchGate. [Link]

  • Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. (2015). ChemMedChem. [Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. (2019). Journal of Medicinal Chemistry. [Link]

  • Method of preparing 1-methylcyclopropene and applying the same to plants. (2010).
  • Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. (2022). ACS Omega. [Link]

  • Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (2017). Chemistry – A European Journal. [Link]

  • Bioisosteric Replacements. (n.d.). Chemspace. [Link]

  • Lipophilicity modulation examples involving fluorinated cyclopropane derivatives (measured experimentally via shake-flask method). (n.d.). ResearchGate. [Link]

  • Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl... (n.d.). ResearchGate. [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (2011). Beilstein Journal of Organic Chemistry. [Link]

  • Cyclopropyl group. (n.d.). Wikipedia. [Link]

  • x-ray crystallography & cocrystals of targets & ligands. (2023). YouTube. [Link]

  • Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". (2014). Master Organic Chemistry. [Link]

  • Protein X-ray Crystallography and Drug Discovery. (2020). Molecules. [Link]

  • Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives. (2019). Molecules. [Link]

  • X-ray crystallography. (n.d.). Wikipedia. [Link]

  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. (2023). Migration Letters. [Link]

  • X-Ray crystal structure of the ligand 1. (n.d.). ResearchGate. [Link]

  • Application of Bioisosteres in Drug Design. (2012). SlideShare. [Link]

  • Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. (2023). Molecules. [Link]

  • Which isomers contain a tert-butyl group? (n.d.). Pearson+. [Link]

  • 1-tert-Butyl-1-methylcyclopropane. (n.d.). PubChem. [Link]

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Exploratory

An In-Depth Technical Guide to the Aqueous Chemical Properties of (1-Methylcyclopropyl)boronic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist Introduction (1-Methylcyclopropyl)boronic acid is an organoboron compound featuring a strained...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Introduction

(1-Methylcyclopropyl)boronic acid is an organoboron compound featuring a strained three-membered carbocyclic ring. This structural motif is of significant interest in medicinal chemistry and organic synthesis, offering a unique conformational rigidity and metabolic stability profile when incorporated into larger molecules. As with all boronic acids, its utility in aqueous-phase applications—ranging from Suzuki-Miyaura cross-coupling reactions to the development of covalent inhibitors and chemical sensors—is fundamentally governed by its behavior in water.

This technical guide provides a comprehensive overview of the core chemical properties of (1-methylcyclopropyl)boronic acid in aqueous solutions. We move beyond simple data reporting to explain the causality behind these properties and provide field-proven, self-validating experimental protocols for their characterization. While specific experimental data for this particular substituted cyclopropylboronic acid is not extensively published, this guide establishes the foundational principles and methodologies required for its rigorous scientific investigation, drawing from established knowledge of closely related analogs.

Core Physicochemical Properties in Aqueous Solution

The behavior of (1-methylcyclopropyl)boronic acid in water is dominated by three key characteristics: its Lewis acidity (pKa), solubility, and stability against degradation.

Lewis Acidity and the Boronic Acid-Boronate Equilibrium (pKa)

Boronic acids are not classical Brønsted-Lowry acids (proton donors) but rather Lewis acids, accepting a hydroxide ion from water to form a tetrahedral boronate species. This equilibrium is the single most important chemical property of a boronic acid in aqueous media, as the neutral and anionic forms exhibit profoundly different reactivity, solubility, and biological activity. The equilibrium is quantified by the acid dissociation constant, pKa.

At physiological pH, most simple alkyl and aryl boronic acids exist predominantly in their neutral, trigonal planar form. As the pH of the solution increases beyond the pKa, the equilibrium shifts towards the formation of the anionic, tetrahedral boronate complex[1]. This transition significantly impacts intermolecular interactions and reaction kinetics.

  • Expert Insight: While the precise pKa of (1-methylcyclopropyl)boronic acid has not been reported, it is expected to be similar to other simple alkyl boronic acids, likely in the range of 9-10. The methyl group, being weakly electron-donating, may slightly increase the pKa compared to the unsubstituted cyclopropylboronic acid. Accurate determination of the pKa is critical, as it dictates the charge state of the molecule at a given pH, influencing everything from reaction rates to protein binding.

Fig 1. pH-dependent equilibrium of (1-methylcyclopropyl)boronic acid.
Aqueous Solubility

The solubility of a boronic acid is a critical parameter for both synthetic and pharmaceutical applications. It is influenced by the equilibrium between the less polar boronic acid and its more polar boronate salt. Consequently, the apparent solubility of (1-methylcyclopropyl)boronic acid is expected to be pH-dependent, increasing significantly at pH values above its pKa[2].

Furthermore, boronic acids can undergo reversible self-condensation to form cyclic anhydrides known as boroxines, which are significantly less soluble in water. This equilibrium can complicate solubility measurements and is a key reason why boronic acids are often stored under anhydrous conditions[2].

Aqueous Stability: Protodeboronation and Oxidation

The stability of the carbon-boron (C-B) bond is paramount. In aqueous solutions, two primary degradation pathways exist for boronic acids:

  • Protodeboronation: This is the hydrolytic cleavage of the C-B bond, replacing the boronic acid moiety with a hydrogen atom. This process can be catalyzed by both acid and base[3]. Extensive studies have shown that cyclopropyl boronic acids are remarkably resistant to protodeboronation compared to many aryl and heteroaryl boronic acids. Their half-life under basic conditions at elevated temperatures can be greater than a week, indicating a very stable C-B bond[4][5].

  • Oxidation: The boron center is susceptible to oxidation, particularly by reactive oxygen species, which can lead to the formation of an alcohol (1-methylcyclopropanol) and boric acid. This pathway is a significant concern in biological systems and requires careful consideration during handling and storage.

  • Expert Insight: The high stability of the cyclopropyl C-B bond is a key advantage of this class of compounds. This stability is often leveraged in Suzuki-Miyaura couplings with less reactive partners, like aryl chlorides, where harsher conditions are required[6][7]. For drug development, this inherent stability reduces the likelihood of metabolic cleavage of the boronic acid warhead.

Fig 2. Primary degradation pathways in aqueous solution.

Experimental Protocols for Characterization

The following protocols provide robust, self-validating methodologies for determining the key aqueous properties of (1-methylcyclopropyl)boronic acid.

Protocol 1: Determination of pKa by Potentiometric Titration

This method measures the pH of a solution as a function of added titrant (a strong base), allowing for the direct determination of the pKa.

  • Causality: Potentiometric titration is the gold standard for pKa determination because it directly measures the outcome of the acid-base equilibrium (pH change) as a function of a known variable (volume of added base), providing a direct thermodynamic measurement of the ionization constant[2][8].

Step-by-Step Methodology:

  • Preparation: Prepare a ~5 mM solution of (1-methylcyclopropyl)boronic acid in deionized, CO2-free water with a constant ionic strength (e.g., 0.1 M KCl).

  • Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).

  • Titration: Place a known volume (e.g., 50.0 mL) of the boronic acid solution in a jacketed beaker to maintain constant temperature. Titrate the solution with a standardized, carbonate-free strong base (e.g., 0.1 M KOH) in small, precise increments.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the point where half of the boronic acid has been converted to its boronate form). For higher accuracy, use specialized software to perform a non-linear least-squares fit of the titration curve[8].

  • Self-Validation: Perform the titration in triplicate to ensure reproducibility. The standard deviation of the pKa values should be less than 0.05 units.

Protocol 2: Aqueous Stability Assessment by HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to quantify the parent compound and separate it from its potential degradation products over time.

  • Causality: HPLC provides a direct quantitative measure of the concentration of the analyte of interest. By developing a method that can resolve the parent compound from its key degradants (e.g., methylcyclopropane from protodeboronation), one can accurately measure the rate of degradation under various conditions.

HPLC_Workflow cluster_prep Sample Preparation cluster_incubation Stability Incubation cluster_analysis Analysis cluster_data Data Processing prep1 Prepare stock solution of (1-methylcyclopropyl)boronic acid prep2 Aliquot into aqueous buffers of varying pH (e.g., 4, 7, 9) prep1->prep2 incubation Incubate samples at a controlled temperature (e.g., 50°C) prep2->incubation analysis1 Withdraw aliquots at pre-defined time points (t=0, 24h, 48h, 1 week) incubation->analysis1 analysis2 Quench reaction if necessary (e.g., pH neutralization) analysis1->analysis2 analysis3 Analyze by stability-indicating HPLC method analysis2->analysis3 data1 Quantify peak area of parent compound analysis3->data1 data2 Plot % remaining vs. time to determine degradation rate data1->data2 caption Fig 3. Experimental workflow for aqueous stability assessment.

Fig 3. Experimental workflow for aqueous stability assessment.

Step-by-Step Methodology:

  • Method Development:

    • Column: Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other modifier) is a common starting point.

    • Detection: Since alkyl boronic acids lack a strong UV chromophore, detection can be challenging. An Evaporative Light Scattering Detector (ELSD) or a post-column derivatization method may be required. Alternatively, LC-MS provides excellent sensitivity and specificity.

    • Validation: The method must be validated for specificity by demonstrating baseline resolution between the parent peak and peaks from force-degraded samples (acid, base, oxidative stress).

  • Stability Study:

    • Prepare solutions of (1-methylcyclopropyl)boronic acid (e.g., 1 mg/mL) in a series of aqueous buffers (e.g., pH 4, 7, 9).

    • Store the solutions at controlled temperatures (e.g., 25°C and an accelerated condition like 50°C).

    • At specified time points (e.g., 0, 24h, 48h, 1 week, 1 month), withdraw an aliquot, quench if necessary, and inject onto the HPLC system.

  • Data Analysis:

    • Calculate the percentage of the boronic acid remaining at each time point relative to the initial (t=0) concentration.

    • Plot the natural logarithm of the concentration versus time. If the degradation follows first-order kinetics, the slope of this line will be the negative of the rate constant (k).

Data Summary and Interpretation

Quantitative data should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: Physicochemical Properties of (1-Methylcyclopropyl)boronic Acid (Example Data)

Property Method Condition Result
pKa Potentiometric Titration 25 °C, 0.1 M KCl e.g., 9.85 ± 0.03
Aqueous Solubility Shake-Flask 25 °C, pH 5.0 e.g., 5.2 g/L

| Aqueous Solubility | Shake-Flask | 25 °C, pH 11.0 | e.g., >50 g/L |

Table 2: Aqueous Stability Data (Example Data at 50°C)

Condition (Buffer) Degradation Pathway Half-life (t½)
pH 4.0 Protodeboronation e.g., > 6 months
pH 7.0 Protodeboronation e.g., > 6 months
pH 12.0 Protodeboronation e.g., 28 days[5]

| pH 7.0 + H₂O₂ | Oxidation | e.g., 48 hours |

  • Interpretation for Drug Development: A pKa of ~9.8 indicates the compound will be overwhelmingly neutral in the acidic environment of the stomach and largely neutral at physiological pH 7.4, which aids in membrane permeability. The high stability to protodeboronation is a significant asset, suggesting a low risk of premature decomposition in vivo. The susceptibility to oxidation highlights the need for antioxidant excipients in potential formulations and suggests that oxidative metabolism could be a clearance pathway.

Conclusion

(1-Methylcyclopropyl)boronic acid possesses a unique combination of structural rigidity and high C-B bond stability. Its aqueous chemistry is dictated by a pH-dependent equilibrium between a neutral, trigonal acid and an anionic, tetrahedral boronate, with a pKa likely in the 9-10 range. While highly resistant to hydrolytic cleavage via protodeboronation, its susceptibility to oxidation must be considered. A thorough understanding and experimental determination of these properties, using the robust protocols outlined herein, are essential for its effective and reliable application in both synthetic chemistry and the rational design of novel therapeutics.

References

  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]

  • Lloyd-Jones, G. C., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. University of Edinburgh Research Explorer. [Link]

  • National Open Access Monitor, Ireland. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. PubMed. [Link]

  • Leach, A. G., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited. CORE. [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • Marinaro, W. A., & Stella, V. J. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

  • Inamo, M., et al. (2020). Reactivity of Boronic Acids toward Catechols in Aqueous Solution. ACS Publications. [Link]

  • Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. PubMed Central. [Link]

  • Farrokhpour, H., et al. (2020). Theoretical Study on Ionization of Boric Acid in Aqueous Solution by Ab Initio and DFT Methods at T=298.15 K. PubMed Central. [Link]

  • Sporzyński, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. MDPI. [Link]

  • Domańska, U., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. SpringerLink. [Link]

  • Yilmaz, H. B., & Gabbai, F. P. (2018). pKa values for boronic acids 1-7. ResearchGate. [Link]

  • Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. Organic Chemistry Portal. [Link]

  • Musina, A., et al. (2019). EXPERIMENTAL STUDY OF THERMAL CONDUCTIVITY OF BORIC ACID−WATER SOLUTIONS. Begell House Digital Library. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online. [Link]

  • Brown, H. C., & Pietrzyk, D. J. (2006). Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. ResearchGate. [Link]

  • Jethwa, T., & Unsworth, W. P. (2024). Amination of alkylboronic esters. White Rose Research Online. [Link]

  • Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PubMed Central. [Link]

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura coupling protocol for (1-methylcyclopropyl)boronic acid

The incorporation of the 1-methylcyclopropyl moiety into small molecules has become a cornerstone strategy in modern medicinal chemistry. Serving as a metabolically robust, lipophilic bioisostere for tert-butyl and gem-d...

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Author: BenchChem Technical Support Team. Date: April 2026

The incorporation of the 1-methylcyclopropyl moiety into small molecules has become a cornerstone strategy in modern medicinal chemistry. Serving as a metabolically robust, lipophilic bioisostere for tert-butyl and gem-dimethyl groups, this rigid sp³-hybridized motif significantly improves pharmacokinetic profiles. However, the Suzuki-Miyaura cross-coupling of (1-methylcyclopropyl)boronic acid (or its pinacol ester) presents unique synthetic challenges. The presence of a quaternary carbon directly adjacent to the boron atom induces severe steric hindrance, often leading to sluggish transmetalation and competitive protodeboronation[1].

As a Senior Application Scientist, I have designed this technical guide to transcend basic step-by-step instructions. Here, we dissect the mechanistic causality behind catalyst selection, solvent effects, and self-validating process controls to ensure reproducible, high-yield carbon-carbon bond formation[2].

Mechanistic Causality: Overcoming the sp³-Transmetalation Bottleneck

In a standard Suzuki-Miyaura coupling, the catalytic cycle relies on three primary steps: oxidative addition, transmetalation, and reductive elimination. When utilizing (1-methylcyclopropyl)boronic acid, oxidative addition to the aryl halide is typically facile. The critical failure point is transmetalation .

Because the 1-methylcyclopropyl group is highly sterically demanding, the transfer of the alkyl group from the boronate complex to the palladium(II) center is thermodynamically and kinetically penalized. To overcome this, the reaction requires:

  • Electron-Rich, Bulky Ligands : Ligands such as RuPhos, dppf, or dtbpf are essential. They increase the electron density at the palladium center (stabilizing the transition state) while their steric bulk accelerates the final reductive elimination step.

  • Aqueous Base Activation : Boronic acids must be converted into their highly reactive, electron-rich boronate anions ([R-B(OH)3]-) to undergo transmetalation. A biphasic solvent system (e.g., Toluene/H₂O) combined with a strong oxophilic base (like K₃PO₄ or K₂CO₃) is non-negotiable for this activation[3].

MechanisticCycle Pd0 Pd(0) Active Catalyst (e.g., Pd-RuPhos) OxAdd Oxidative Addition Ar-X Insertion Pd0->OxAdd Ar-X PdII_Ar Pd(II)-Aryl Complex [Ar-Pd-X] OxAdd->PdII_Ar Transmet Transmetalation (Rate-Limiting Step) PdII_Ar->Transmet Boronate Boronate Formation (1-Me-cPr-B(OH)3⁻) Boronate->Transmet Base + H2O PdII_Ar_Alk Pd(II)-Aryl(Alkyl) [Ar-Pd-cPrMe] Transmet->PdII_Ar_Alk -BX(OH)3⁻ RedElim Reductive Elimination C-C Bond Formation PdII_Ar_Alk->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Ar-cPrMe) RedElim->Product Product Release

Fig 1: Catalytic cycle for the Suzuki-Miyaura coupling of (1-methylcyclopropyl)boronic acid.

Empirical Optimization & Quantitative Data

Selecting the correct parameters is a balancing act between promoting transmetalation and suppressing the rapid protodeboronation of the starting material. The table below synthesizes field-proven conditions for this specific transformation.

Catalyst SystemBaseSolvent SystemTemp (°C)Typical YieldMechanistic Rationale
Pd(dppf)Cl₂ (5 mol%)K₂CO₃Toluene/H₂O (4:1)8075–82%Bidentate ligand prevents off-target pathways; highly effective for standard aryl bromides[4].
Pd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O (3:1)9060–75%Standard zero-valent precursor; effective but prone to oxidation requiring strict degassing[3].
Pd(OAc)₂ / RuPhos K₃PO₄Toluene/H₂O (10:1)10080–89%Bulky, electron-rich Buchwald ligand accelerates the slow transmetalation of sp³ boronates[5].
PdCl₂(dtbpf) K₃PO₄TPGS-750-M / H₂O60>90%Micellar catalysis enables exceptionally mild conditions, preventing DNA damage in DNA-encoded libraries (DELs)[6].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Every critical phase includes an In-Process Control (IPC) to verify that the chemical environment is behaving as predicted.

Reagents Required
  • Aryl halide (bromide or iodide) (1.0 equiv)

  • (1-Methylcyclopropyl)boronic acid or its pinacol ester (1.5 equiv) (Note: Excess is used to compensate for baseline protodeboronation)[2]

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Toluene and Deionized Water (4:1 ratio, thoroughly degassed)

ProtocolWorkflow S1 1. Reagent Assembly Ar-X, Boronic Acid, Pd Catalyst S2 2. System Deoxygenation Evacuate/N2 Backfill (x3) S1->S2 S3 3. Solvent & Base Addition Degassed Toluene/H2O + K3PO4 S2->S3 S4 4. Thermal Activation Stir at 80-100°C (12-24h) S3->S4 S5 5. In-Process Control (IPC) LC-MS / TLC Monitoring S4->S5 S5->S4 Reaction Incomplete S6 6. Aqueous Workup Partition, Extract, Dry (Na2SO4) S5->S6 Full Conversion S7 7. Chromatographic Purification Silica Gel Flash Chromatography S6->S7

Fig 2: Self-validating experimental workflow for 1-methylcyclopropyl Suzuki-Miyaura coupling.

Step-by-Step Methodology

Step 1: Assembly and Strict Deoxygenation (Crucial for Pd(0) Stability)

  • To an oven-dried Schlenk flask or sealed reaction vial, add the aryl halide (1.0 mmol), (1-methylcyclopropyl)boronic acid (1.5 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (3.0 mmol).

  • Validation Check: The solid mixture must be subjected to three cycles of high-vacuum evacuation followed by backfilling with ultra-pure Argon or Nitrogen. Causality: Oxygen rapidly degrades the active Pd(0) species into inactive Pd(II) black and promotes the homocoupling of the boronic acid.

Step 2: Solvent Introduction and Activation 3. Introduce the degassed Toluene (4.0 mL) and degassed H₂O (1.0 mL) via a syringe through the septum. 4. Stir the biphasic mixture vigorously (≥800 rpm) at room temperature for 5 minutes. 5. Validation Check: Observe the dissolution of the base in the aqueous layer and the organic components in the toluene layer. The biphasic interface is where the critical boronate activation occurs.

Step 3: Thermal Activation and In-Process Control (IPC) 6. Heat the reaction mixture to 80 °C using a pre-calibrated heating block. 7. After 4 hours, perform the first IPC by withdrawing a 10 µL aliquot of the organic layer. Dilute with 1 mL of Acetonitrile and analyze via LC-MS. 8. Self-Validating Decision Matrix:

  • Scenario A (Optimal): LC-MS shows >80% conversion to the desired product mass. Continue heating until starting material is consumed.

  • Scenario B (Protodeboronation): LC-MS shows unreacted aryl halide, but the boronic acid mass is completely absent. Action: The boronic acid has degraded. Cool the reaction to room temperature, spike in an additional 0.5 equiv of (1-methylcyclopropyl)boronic acid, degas briefly, and resume heating.

Step 4: Quench and Purification 9. Once IPC confirms complete consumption of the aryl halide, cool the mixture to room temperature. 10. Dilute with Ethyl Acetate (10 mL) and Water (10 mL). Separate the layers and extract the aqueous phase with Ethyl Acetate (2 × 10 mL). 11. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 12. Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate gradient) to isolate the pure 1-methylcyclopropyl arene[5].

References

  • Benchchem . "4,4,5,5-Tetramethyl-2-(1-methylcyclopropyl)-1,3,2-dioxaborolane - Synthesis and Applications." Benchchem. 7

  • Smolecule . "4,4,5,5-Tetramethyl-2-((1S,2R)-2-methylcyclopropyl)-1,3,2-dioxaborolane." Smolecule. 8

  • EvitaChem . "2-Bromo-5-(1-methylcyclopropyl)-1,3,4-oxadiazole - Coupling Reactions." EvitaChem. 3

  • Graham, J.S., et al. "Micelle-Promoted Suzuki–Miyaura Reaction for DNA-Encoded Libraries." Thieme-Connect.6

  • Bueno, B., et al. "Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence." The Journal of Organic Chemistry, ACS Publications. 1

  • EvitaChem . "1-(1-Methylcyclopropyl)piperidine - Recent Advancements." EvitaChem.9

Sources

Application

optimal palladium catalysts for (1-methylcyclopropyl)boronic acid cross-coupling

Application Note: Optimal Palladium Catalysts for (1-Methylcyclopropyl)boronic Acid Cross-Coupling Introduction & Strategic Rationale The incorporation of a 1-methylcyclopropyl motif into small molecules is a highly effe...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimal Palladium Catalysts for (1-Methylcyclopropyl)boronic Acid Cross-Coupling

Introduction & Strategic Rationale

The incorporation of a 1-methylcyclopropyl motif into small molecules is a highly effective structural strategy in drug discovery. It enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the tertiary carbon and modulates lipophilicity more favorably than standard gem-dimethyl or tert-butyl groups[1]. However, installing this sp³-hybridized, sterically congested motif via Suzuki-Miyaura cross-coupling is notoriously difficult. The quaternary carbon directly attached to the boron atom creates severe steric hindrance, which can stall the transmetalation step and lead to competitive protodeboronation or homocoupling side reactions[2].

This Application Note provides an in-depth, self-validating protocol for the optimal palladium-catalyzed cross-coupling of (1-methylcyclopropyl)boronic acid (and its trifluoroborate salts) with aryl and heteroaryl halides, focusing on the causality behind catalyst selection and reaction conditions.

Mechanistic Causality & Catalyst Selection

The success of sp²-sp³ cross-coupling relies on a delicate balance of electronic and steric properties within the catalytic cycle[3].

  • Oxidative Addition: Electron-rich ligands are required to accelerate the insertion of the Pd(0) species into the aryl halide bond.

  • Transmetalation (The Bottleneck): The 1-methylcyclopropyl group is exceptionally bulky. A highly active, monomeric Pd(II) species must be generated. The use of a biphasic solvent system (e.g., Toluene/H₂O) and a strong base (K₃PO₄) is critical to form the reactive boronate intermediate, which is a prerequisite for successful transmetalation[4][5].

  • Reductive Elimination: Bulky biarylphosphine ligands (Buchwald ligands like SPhos or RuPhos) or bulky trialkylphosphines (PCy₃) exert intense steric pressure on the Pd(II) center. This steric bulk drastically lowers the activation energy required for reductive elimination, forcing the congested 1-methylcyclopropyl product off the metal center and preventing catalyst trapping[2][6].

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(L)n-X Pd0->OxAdd Aryl Halide (Ar-X) TransMet Transmetalation Ar-Pd(II)(L)n-(1-Me-cPr) OxAdd->TransMet (1-Me-cPr)B(OH)2 + Base / H2O RedElim Reductive Elimination Ar-(1-Me-cPr) TransMet->RedElim Steric Bulk Drives Elimination RedElim->Pd0 Product Release

Fig 1. Catalytic cycle of Pd-catalyzed cross-coupling highlighting the steric driving forces.

Quantitative Data Presentation: Catalyst System Comparison

The following table summarizes the performance of various catalyst systems for cyclopropyl and 1-methylcyclopropyl cross-couplings based on empirical optimization[2][5][6].

Catalyst PrecursorLigandBase / SolventTemp (°C)Yield RangeMechanistic Advantage
Pd(OAc)₂ (1-5 mol%)SPhos (2-10 mol%)K₃PO₄ / Toluene:H₂O90–10075–95%Biaryl backbone stabilizes Pd(0); methoxy groups prevent cyclometalation. Optimal for heteroaryl bromides[2].
Pd₂(dba)₃ (1-2 mol%)RuPhos (2-4 mol%)NaOtBu / Dioxane10080–99%Superior for highly hindered secondary/tertiary alkylboronic acids and unactivated aryl chlorides[6].
Pd(OAc)₂ (5 mol%)PCy₃ (10 mol%)K₃PO₄ / Toluene:H₂O10060–85%High basicity and cone angle drive reductive elimination; water addition significantly accelerates conversion[5].
Pd(dppf)Cl₂ (5 mol%)NoneK₂CO₃ / DMF:H₂O9020–50%Bidentate ligand lacks sufficient steric bulk to force reductive elimination of the congested 1-methylcyclopropyl group.

Experimental Protocols: A Self-Validating Workflow

To ensure reproducibility and scientific integrity, the following protocol utilizes the Pd(OAc)₂ / SPhos system, which provides the best balance of reactivity and functional group tolerance for (1-methylcyclopropyl)boronic acid[2].

Materials Required:

  • Aryl or Heteroaryl Bromide (1.0 equiv)

  • (1-Methylcyclopropyl)boronic acid (1.3 - 1.5 equiv)

  • Pd(OAc)₂ (2.0 mol%)

  • SPhos (4.0 mol%)

  • Anhydrous K₃PO₄ (2.0 - 3.0 equiv)

  • Toluene / H₂O (10:1 v/v ratio, degassed)

Step-by-Step Methodology:

  • Reagent Preparation (Air-Free Setup): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), (1-methylcyclopropyl)boronic acid (1.5 mmol), and anhydrous K₃PO₄ (3.0 mmol).

    • Causality: Excess boronic acid is utilized to mathematically compensate for competitive protodeboronation that inevitably occurs at elevated temperatures.

  • Degassing (Critical Step): Seal the flask with a rubber septum and purge with ultra-pure Argon for 15 minutes. Add Toluene (10 mL) and H₂O (1 mL) via syringe. Sparge the biphasic mixture with Argon for an additional 20 minutes.

    • Causality: Oxygen must be strictly excluded to prevent the irreversible oxidation of the electron-rich SPhos ligand to its phosphine oxide, which would immediately terminate the catalytic cycle[2].

  • Catalyst Introduction: Under a positive pressure of Argon, quickly remove the septum and add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol). Reseal and purge for 5 more minutes.

    • Causality: Adding the catalyst after degassing the solvent prevents premature catalyst degradation. The 1:2 Pd-to-Ligand ratio ensures the formation of the highly active, coordinatively unsaturated monomeric Pd(0)L₁ species[2].

  • Thermal Activation: Transfer the flask to a pre-heated oil bath at 95 °C. Stir vigorously (1000 rpm) for 12–18 hours.

    • Causality: Vigorously stirring the biphasic mixture maximizes the interfacial surface area, facilitating the transfer of the base-activated boronate species into the organic phase for transmetalation.

  • Workup and Validation: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 × 15 mL) and brine (15 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Self-Validation Check: Analyze the crude mixture via LC-MS or ¹H NMR. The disappearance of the aryl halide starting material and the emergence of a sharp singlet integrating to 3H (the 1-methyl group) around 1.2–1.4 ppm confirms successful cross-coupling[1].

Workflow Step1 Reagent Setup (Air-Free) Step2 Solvent Degassing (Argon Sparge) Step1->Step2 Step3 Catalyst Addition (Pd(OAc)2 + SPhos) Step2->Step3 Step4 Thermal Heating (95°C, 12-18h) Step3->Step4 Step5 Aqueous Workup & LC-MS Validation Step4->Step5

Fig 2. Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Sources

Method

The Strategic Incorporation of 1-Methylcyclopropyl Groups into Pharmaceutical Intermediates: A Guide for the Modern Medicinal Chemist

Introduction: The Small Ring with a Big Impact In the landscape of modern drug discovery, the pursuit of molecules with optimized potency, selectivity, and pharmacokinetic profiles is a perpetual challenge. The strategic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Small Ring with a Big Impact

In the landscape of modern drug discovery, the pursuit of molecules with optimized potency, selectivity, and pharmacokinetic profiles is a perpetual challenge. The strategic incorporation of specific structural motifs can be a powerful tool in this endeavor. Among these, the 1-methylcyclopropyl group has emerged as a valuable asset for medicinal chemists. This small, strained carbocycle is far from being a mere structural curiosity; it is a sophisticated tool for fine-tuning the properties of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

The unique sp-character of the C-C bonds and the inherent ring strain of the cyclopropyl moiety bestow upon it a distinct stereoelectronic nature. When appended with a methyl group, it often serves as a bioisosteric replacement for the ubiquitous gem-dimethyl group, offering a similar steric footprint but with a different electronic and metabolic profile.[1][2] The benefits of incorporating a 1-methylcyclopropyl group can be manifold, including:

  • Enhanced Metabolic Stability: The C-H bonds on a cyclopropyl ring are stronger than those in a typical alkyl chain, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3]

  • Improved Potency: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to a more favorable entropic contribution to binding affinity.

  • Modulation of Physicochemical Properties: The 1-methylcyclopropyl group can influence a molecule's lipophilicity and pKa, providing a handle for optimizing its absorption, distribution, metabolism, and excretion (ADME) properties.[1]

  • Novelty and Patentability: The introduction of this motif can lead to novel chemical entities with improved properties, strengthening intellectual property positions.

This guide provides an in-depth exploration of the key synthetic strategies for introducing the 1-methylcyclopropyl group into pharmaceutical intermediates, complete with detailed protocols, troubleshooting advice, and a discussion of the strategic considerations for its use in drug design.

Synthetic Strategies for the Introduction of 1-Methylcyclopropyl Groups

The successful incorporation of the 1-methylcyclopropyl moiety hinges on the selection of the appropriate synthetic methodology. The two primary building blocks for this purpose are 1-methylcyclopropylamine and 1-methylcyclopropanecarboxylic acid. Below, we detail robust methods for their synthesis and subsequent use.

Synthesis of 1-Methylcyclopropylamines via the Kulinkovich-de Meijere Reaction

The Kulinkovich-de Meijere reaction is a powerful transformation for the synthesis of cyclopropylamines from amides.[4] It involves the reaction of a Grignard reagent with an amide in the presence of a titanium(IV) alkoxide. The reaction proceeds through a titanacyclopropane intermediate, which then reacts with the amide to form the cyclopropylamine.[4][5]

Kulinkovich_de_Meijere reagents EtMgBr, Ti(O-i-Pr)₄ intermediate Titanacyclopropane Intermediate reagents->intermediate In situ formation amide N-methoxy-N-methyl acetamide amide->intermediate Reaction product 1-Methylcyclopropylamine intermediate->product Cyclopropanation workup Aqueous Workup & Purification product->workup Isolation

Caption: Workflow for the Kulinkovich-de Meijere reaction.

This protocol is adapted from general procedures for the Kulinkovich-de Meijere reaction.

Materials:

  • N-methoxy-N-methylacetamide

  • Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)

  • Ethylmagnesium bromide (EtMgBr) in a suitable solvent (e.g., THF or Et₂O)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N-methoxy-N-methylacetamide (1.0 eq) and anhydrous THF.

  • Titanium Reagent Addition: Cool the solution to 0 °C in an ice bath. To the stirred solution, add titanium(IV) isopropoxide (1.1 eq) dropwise.

  • Grignard Reagent Addition: Slowly add a solution of ethylmagnesium bromide (2.2 eq) via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NaHCO₃ solution.

  • Workup: Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF. Concentrate the filtrate under reduced pressure.

  • Extraction: Dilute the residue with water and extract with diethyl ether (3 x).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic layer under reduced pressure. The crude 1-methylcyclopropylamine can be purified by distillation.

Problem Potential Cause Solution
Low or no yield Inactive Grignard reagentTitrate the Grignard reagent before use.
Wet solvent or glasswareEnsure all solvents are anhydrous and glassware is flame-dried.
Poor quality titanium reagentUse freshly opened or distilled titanium(IV) isopropoxide.
Formation of ethyl ketone byproduct Direct addition of Grignard to the amideAdd the Grignard reagent slowly at a low temperature. Consider using a less reactive Grignard or a different titanium precursor.[6]
Complex reaction mixture Side reactionsMonitor the reaction by TLC or GC-MS to optimize reaction time and temperature.
Synthesis of 1-Methylcyclopropanecarboxylic Acid

1-Methylcyclopropanecarboxylic acid is another key intermediate that can be used to introduce the 1-methylcyclopropyl group, for example, through amide bond formation. A common synthetic route starts from methacrylic acid or its esters.[7][8]

Carboxylic_Acid_Synthesis start Methacrylic Acid intermediate 2,2-Dibromo-1-methyl- cyclopropanecarboxylic acid start->intermediate Cyclopropanation reagents1 CHBr₃, NaOH reagents1->intermediate product 1-Methylcyclopropane- carboxylic acid intermediate->product Dehalogenation reagents2 Na, Toluene/THF reagents2->product workup Acidification & Purification product->workup Isolation

Caption: Synthesis of 1-methylcyclopropanecarboxylic acid.

This protocol is based on a patented procedure.[8]

Materials:

  • Methacrylic acid

  • Bromoform (CHBr₃)

  • Sodium hydroxide (NaOH)

  • Sodium metal

  • Anhydrous toluene

  • Anhydrous tetrahydrofuran (THF)

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Standard laboratory glassware (flame-dried)

  • Mechanical stirrer

Procedure:

Step 1: Synthesis of 2,2-Dibromo-1-methylcyclopropanecarboxylic acid

  • Reaction Setup: In a round-bottom flask, prepare a solution of sodium hydroxide in water.

  • Addition of Reactants: To the stirred, cooled (0-5 °C) solution, add methacrylic acid followed by the dropwise addition of bromoform.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 24-48 hours.

  • Workup: Acidify the reaction mixture with concentrated HCl and extract with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Dry the organic layer, concentrate, and purify the crude product, if necessary.

Step 2: Synthesis of 1-Methylcyclopropanecarboxylic acid

  • Sodium Dispersion: In a three-necked flask equipped with a mechanical stirrer and under a nitrogen atmosphere, add sodium metal to anhydrous toluene. Heat the mixture until the sodium melts and then stir rapidly to form a fine dispersion.

  • Dehalogenation: Cool the mixture and carefully add a solution of 2,2-dibromo-1-methylcyclopropanecarboxylic acid in anhydrous THF.

  • Reaction: Stir the reaction mixture at room temperature for several hours.

  • Quenching and Acidification: Carefully quench the reaction with water and then acidify with concentrated HCl.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane. Dry the combined organic layers and remove the solvent under reduced pressure to yield 1-methylcyclopropanecarboxylic acid.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes.[9] For the synthesis of 1-methylcyclopropyl-containing intermediates, this reaction can be applied to a suitably substituted alkene. For example, the cyclopropanation of 2-methyl-allyl alcohol would yield (1-methylcyclopropyl)methanol.

Simmons_Smith alkene 2-Methyl-allyl alcohol product (1-Methylcyclopropyl)methanol alkene->product Cyclopropanation reagents Et₂Zn, CH₂I₂ intermediate Zinc Carbenoid (ICH₂ZnI) reagents->intermediate In situ formation intermediate->product workup Aqueous Workup & Purification product->workup Isolation

Caption: Simmons-Smith reaction for (1-methylcyclopropyl)methanol.

  • Reagent Quality: The activity of the zinc-copper couple or diethylzinc is crucial for the success of the reaction. Ensure the reagents are of high quality and handled under inert conditions.[10]

  • Solvent Choice: Anhydrous ethereal solvents such as diethyl ether or dichloromethane are typically used.[9]

  • Temperature Control: The reaction is often performed at or below room temperature. Careful temperature control can be important for selectivity and to manage any exotherms.[11]

  • Workup: The reaction is typically quenched with a saturated aqueous solution of ammonium chloride to dissolve the zinc salts.[9]

Characterization of 1-Methylcyclopropyl Intermediates

The successful synthesis of 1-methylcyclopropyl-containing intermediates must be confirmed by rigorous analytical characterization.

Spectroscopic Data for Key Intermediates
Compound ¹H NMR (CDCl₃) ¹³C NMR (CDCl₃) IR (cm⁻¹) Mass Spec (EI, m/z)
1-Methylcyclopropylamine δ ~1.2 (s, 3H, CH₃), ~0.4-0.6 (m, 4H, CH₂)δ ~30 (C-N), ~25 (CH₃), ~15 (CH₂)~3350 (N-H stretch), ~2950 (C-H stretch)71 (M⁺), 56 (M⁺ - CH₃)
1-Methylcyclopropanecarboxylic Acid δ ~1.4 (s, 3H, CH₃), ~0.8-1.2 (m, 4H, CH₂)δ ~180 (C=O), ~25 (C-COOH), ~20 (CH₃), ~15 (CH₂)~3000 (O-H stretch), ~1700 (C=O stretch)100 (M⁺), 85 (M⁺ - CH₃), 55 (M⁺ - COOH)

Note: The exact chemical shifts and fragmentation patterns may vary depending on the specific substitution and the analytical conditions.

Strategic Considerations and Case Studies

The decision to incorporate a 1-methylcyclopropyl group should be a strategic one, based on a clear understanding of its potential impact on the properties of the molecule.

Bioisosteric Replacement of the gem-Dimethyl Group

A primary application of the 1-methylcyclopropyl group is as a bioisostere for the gem-dimethyl group.[1] This substitution can offer several advantages:

  • Reduced Lipophilicity: The cyclopropyl group is generally less lipophilic than a gem-dimethyl group, which can lead to improved aqueous solubility.[12]

  • Improved Metabolic Stability: As previously mentioned, the cyclopropyl group can block metabolic oxidation at that position.

  • Conformational Constraint: The rigid cyclopropyl ring can restrict the conformational freedom of the molecule, potentially leading to a more favorable binding pose. This is an example of the Thorpe-Ingold effect.[13][14]

Case Study: In the development of inhibitors for a particular enzyme, a lead compound containing a gem-dimethyl group exhibited poor aqueous solubility and rapid metabolic degradation. Bioisosteric replacement with a 1-methylcyclopropyl group resulted in a new analog with significantly improved solubility and a longer half-life in pharmacokinetic studies, albeit with a slight decrease in in vitro potency. This trade-off was deemed acceptable as the improved developability of the new compound made it a more promising clinical candidate.

Safety Precautions

  • Grignard Reagents: Ethylmagnesium bromide is highly flammable and reacts violently with water. It should be handled under an inert atmosphere in a fume hood.

  • Titanium Reagents: Titanium(IV) isopropoxide is moisture-sensitive and can be irritating to the skin and eyes.

  • Simmons-Smith Reagents: Diethylzinc is pyrophoric and diiodomethane is toxic. These reagents should be handled with extreme care by trained personnel in a well-ventilated fume hood.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these reactions.

Conclusion

The 1-methylcyclopropyl group is a powerful and versatile tool in the medicinal chemist's arsenal. Its strategic incorporation can lead to significant improvements in the pharmacokinetic and pharmacodynamic properties of drug candidates. A thorough understanding of the synthetic methodologies for its introduction, coupled with a clear rationale for its use, will enable researchers to fully leverage the benefits of this unique structural motif in the design of the next generation of therapeutics.

References

  • BenchChem. (2025). Cyclopropanation Reactions: A Technical Support Guide for Optimizing Yield and Selectivity.
  • OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. Retrieved from a relevant organic chemistry resource.
  • ACS Publications. (2012, April 18). Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)
  • Google Patents. (n.d.). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
  • Organic Chemistry Portal. (n.d.). Kulinkovich-de Meijere Reaction.
  • White Rose eTheses Online. (n.d.). nassoy anne-chloe thesis.pdf.
  • BenchChem. (2025).
  • BenchChem. (2025). Synthesis of 1-Iodo-2-Methylcyclopropane: A Technical Guide.
  • Chemistry LibreTexts. (2023, August 29).
  • Drug Design Org. (2008, December 15). Case Studies in Analog Design.
  • Organic Syntheses. (2016, September 27).
  • Organic Syntheses. (n.d.). Benzenemethanamine, N-(2-ethenylcyclopropyl)-N-(phenylmethyl).
  • Journal of the American Chemical Society. (2001, May 23).
  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.
  • PubMed. (2018, March 22). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry.
  • PubMed. (2018, February 15). An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction.
  • ResearchGate. (n.d.).
  • ACS Publications. (2024, October 15). Development of a Scalable Process for the Synthesis of Cyclopropyl-Methyl-Proline with Complex Stereochemistry: A Key Building Block of Factor D Inhibitors.
  • ChemicalBook. (n.d.). 1-METHYLCYCLOPROPANE-1-CARBOXYLIC ACID(6914-76-7) 13C NMR spectrum.
  • PubMed. (2018, February 15). An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction.
  • University of York. (2023, September 19). Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery.
  • Hypha Discovery Blogs. (2021, September 24). Metabolism of cyclopropyl groups.
  • PubChem. (n.d.). (1-Methylcyclopropyl)methanamine | C5H11N | CID 20737072.
  • Sigma-Aldrich. (n.d.). (1-methylcyclopropyl)methanamine | 98137-40-7.
  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction.
  • NPTEL. (n.d.). Essentials of Oxidation, Reduction and C-C Bond Formation.
  • Pharmaceutical Technology. (n.d.). Synthesis of Building Blocks for Drug Design Programmes.
  • J&K Scientific. (n.d.). (1-Methylcyclopropyl)methanamine hydrochloride | 1260779-19-8.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • eGyanKosh. (n.d.).
  • Google Patents. (n.d.). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
  • Juniper Publishers. (2021, December 17). Magic Methyl Effects in Drug Design.
  • Organic Syntheses. (n.d.). 2-methyl-1,3-cyclopentanedione.
  • BenchChem. (2025). Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis.
  • Beilstein Journals. (2011, July 21). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
  • B P International. (n.d.). Thorpe-Ingold Effect Assisted Strained Ring Synthesis.
  • BenchChem. (2025). Using Cyclopropyl 2-(4-methylphenyl)ethyl ketone as a building block in organic synthesis.
  • PMC. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
  • PubChemLite. (n.d.). (1-methylcyclopropyl)methanamine hydrochloride (C5H11N).
  • University of Calgary. (n.d.).
  • Suzhou Allbio pharm Co., Ltd. (n.d.). (1-Methylcyclopropyl)methanamine hydrochloride.
  • Google Patents. (n.d.).
  • PubChem. (n.d.). 1-Methylcyclopropanamine | C4H9N | CID 11651149.
  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.

Sources

Application

Chan-Lam coupling conditions using (1-methylcyclopropyl)boronic acid

An in-depth technical guide for researchers and drug development professionals on the installation of the 1-methylcyclopropyl moiety via copper-mediated oxidative cross-coupling. The Strategic Value of the 1-Methylcyclop...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers and drug development professionals on the installation of the 1-methylcyclopropyl moiety via copper-mediated oxidative cross-coupling.

The Strategic Value of the 1-Methylcyclopropyl Group

In modern medicinal chemistry, the 1-methylcyclopropyl group is increasingly deployed as a metabolically stable bioisostere for the tert-butyl group. Its unique sp²-like character and strained geometry alter the vector of attached heteroatoms, often improving target binding affinity and lipophilic efficiency. However, installing this moiety via traditional SN2 or SNAr reactions is notoriously difficult due to the steric hindrance of the tertiary-like carbon and the propensity for competitive E2 elimination.

The Chan-Lam coupling—a copper-catalyzed oxidative cross-coupling between boronic acids and N/O-nucleophiles—offers a mild, orthogonal approach[1]. Yet, translating standard Chan-Lam conditions to (1-methylcyclopropyl)boronic acid presents profound mechanistic hurdles that require highly optimized, self-validating experimental designs.

Mechanistic Insights & Causality of Experimental Choices

To successfully couple (1-methylcyclopropyl)boronic acid, one must understand why alkylboronic acids fail under standard aryl Chan-Lam conditions. The catalytic cycle relies on a delicate balance between transmetalation and oxidation.

  • The Transmetalation Bottleneck : Unlike arylboronic acids, alkylboronic acids lack a π-system to pre-coordinate with the Cu(II) center. Furthermore, the 1-methylcyclopropyl group is sterically encumbered. Transmetalation becomes the rate-limiting step, leaving the Cu(II)-nucleophile complex vulnerable to off-target reactions.

  • Competitive Protodeboronation : Because transmetalation is sluggish, the boronic acid resides in the basic, oxidative reaction mixture for prolonged periods, leading to rapid protodeboronation (yielding 1-methylcyclopropane gas) or oxidation to the corresponding alcohol.

  • Ligand Causality : To overcome this, bidentate nitrogen ligands such as 1,10-phenanthroline are mandatory. They serve a dual purpose: they tune the redox potential of the copper center to stabilize the transient Cu(III) intermediate, and they prevent the formation of unreactive, multinuclear copper clusters[2].

Mechanism CuII Cu(II) Precatalyst + Ligand CuII_Nuc Cu(II)-Nucleophile Complex CuII->CuII_Nuc + Nu-H, Base (- HX) CuII_Trans Cu(II)-Alkyl Intermediate CuII_Nuc->CuII_Trans + R-B(OH)2 Transmetalation (Rate Limiting) CuIII Cu(III) Complex (Oxidative Addition) CuII_Trans->CuIII O2 (Oxidation) Product 1-Methylcyclopropyl Coupled Product CuIII->Product Reductive Elimination CuI Cu(I) Species CuIII->CuI Catalyst Turnover CuI->CuII O2 (Regeneration)

Catalytic cycle of Cu-mediated Chan-Lam coupling highlighting the rate-limiting transmetalation.

Reaction Optimization Data

The following table summarizes the causal relationship between reaction parameters and coupling efficiency when utilizing sterically hindered cyclopropylboronic species.

ParameterVariable TestedOutcome & Mechanistic Causality
Copper Source Cu(OAc)₂Optimal . The acetate ligand acts as an internal base, facilitating a concerted metalation-deprotonation (CMD) pathway.
CuCl₂ / CuIPoor yield. Lacks the basic carboxylate needed to deprotonate the nucleophile efficiently.
Ligand 1,10-PhenanthrolineOptimal . Bidentate coordination stabilizes Cu(III) and accelerates reductive elimination.
Pyridine / NoneHigh protodeboronation. Monodentate ligands fail to stabilize the sterically hindered Cu-alkyl intermediate.
Base Na₂CO₃ / DMAPOptimal . Neutralizes acidic byproducts without strongly coordinating and poisoning the copper catalyst.
Et₃NSuboptimal. Can competitively bind copper or undergo competitive oxidative degradation.
Solvent DCE / TolueneOptimal . Non-coordinating solvents promote tight ion pairing and faster transmetalation.
DMF / DMSOPoor yield. Strongly coordinating solvents displace the boronic acid from the Cu coordination sphere.

Workflow Design: Direct vs. Indirect Approaches

Because direct coupling of 1-methylcyclopropylboronic acid can be low-yielding for highly deactivated phenols or anilines, a robust experimental design requires a primary protocol and a state-of-the-art fallback sequence. Recent literature demonstrates that when direct coupling fails, an Alkenylation-Cyclopropanation sequence provides a high-yielding alternative[3].

Workflow cluster_direct Route A: Direct Chan-Lam Coupling cluster_indirect Route B: Alkenylation-Cyclopropanation Sequence Start Phenol / Amine Substrate DirectReagent (1-Methylcyclopropyl)boronic acid Cu(OAc)2, 1,10-Phen, O2 Start->DirectReagent Step1 Chan-Lam 1-Methylvinylation (2-propenylboronic acid) Start->Step1 DirectYield Moderate Yield (Prone to Protodeboronation) DirectReagent->DirectYield Product 1-Methylcyclopropyl Heteroatom Product DirectYield->Product Step2 Cyclopropanation (Zn(CH2Cl)2 or similar) Step1->Step2 IndirectYield High Yield (Broad Substrate Scope) Step2->IndirectYield IndirectYield->Product

Strategic decision tree: Direct Chan-Lam coupling vs. the Alkenylation-Cyclopropanation fallback.

Experimental Protocols

Protocol A: Direct N/O-1-Methylcyclopropylation

Note: (1-methylcyclopropyl)boronic acid is prone to trimerization into boroxines. Using the pinacol ester (with a fluoride source) or the potassium trifluoroborate salt often provides a slower, more controlled release of the active monomer, mitigating protodeboronation.

Reagents & Materials:

  • Nucleophile (Phenol or Amine): 1.0 mmol

  • (1-Methylcyclopropyl)boronic acid (or potassium trifluoroborate salt): 2.5 mmol (Excess required due to competitive degradation)

  • Cu(OAc)₂: 0.2 mmol (20 mol%)

  • 1,10-Phenanthroline: 0.2 mmol (20 mol%)

  • Na₂CO₃: 2.0 mmol

  • 1,2-Dichloroethane (DCE): 10 mL

  • O₂ Balloon

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine Cu(OAc)₂ (36.3 mg) and 1,10-phenanthroline (36.0 mg) in 5 mL of DCE. Stir at room temperature for 15 minutes until a deep blue/green complex forms. Causality: Pre-forming the ligated complex prevents the copper from being sequestered by the nucleophilic substrate.

  • Reagent Addition: Add the nucleophile (1.0 mmol), Na₂CO₃ (212 mg), and the remaining 5 mL of DCE.

  • Controlled Boronic Acid Addition: To suppress protodeboronation, dissolve the (1-methylcyclopropyl)boronic acid (250 mg) in 2 mL of DCE and add it via a syringe pump over 2 hours.

  • Oxidative Atmosphere: Purge the flask with an O₂ balloon (3 vacuum/O₂ cycles) and leave the balloon attached. Causality: 1 atm of O₂ is required to turn over the Cu(I) species back to Cu(II) and drive the reductive elimination from Cu(III).

  • Reaction Execution: Heat the mixture to 60 °C. Vigorously stir for 16–24 hours.

  • Self-Validating IPC (In-Process Control): At 8 hours, sample the reaction for LC-MS.

    • Diagnostic Check: If the nucleophile remains but the boronic acid mass is absent, protodeboronation has outcompeted transmetalation. Add an additional 1.0 mmol of boronic acid.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove insoluble copper salts. Wash the organic layer with 1M HCl (to remove basic ligands/amines) and brine. Dry over MgSO₄, concentrate, and purify via flash chromatography.

Protocol B: The Alkenylation-Cyclopropanation Fallback

For highly electron-deficient anilines or sterically hindered phenols where Protocol A fails, utilize this self-validating two-step sequence[3].

Step 1: 1-Methylvinylation (Chan-Lam)

  • Combine the nucleophile (1.0 mmol), 2-propenylboronic acid pinacol ester (2.0 mmol), Cu(OAc)₂ (20 mol%), 1,10-phenanthroline (20 mol%), and Na₂CO₃ (2.0 mmol) in DCE (10 mL) under an O₂ atmosphere.

  • Stir at 80 °C for 16 hours.

  • Causality: The sp² hybridized 2-propenylboronic species undergoes transmetalation orders of magnitude faster than the sp³ 1-methylcyclopropyl species, ensuring complete conversion of recalcitrant substrates.

  • Purify the intermediate 1-methylvinyl ether/amine via silica gel chromatography.

Step 2: Simmons-Smith Cyclopropanation

  • Dissolve the purified 1-methylvinyl intermediate (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) under Argon at 0 °C.

  • Slowly add Diethylzinc (1.0 M in hexanes, 3.0 mmol), followed by dropwise addition of Diiodomethane (6.0 mmol).

  • Stir at room temperature for 12 hours.

  • Quench carefully with saturated aqueous NH₄Cl. Extract with CH₂Cl₂, dry, and concentrate to yield the final 1-methylcyclopropyl product.

References

  • Vantourout, J. C.; Watson, A. J. B. "Mechanistic Development and Recent Applications of the Chan–Lam Amination." Chemical Reviews, 2019, 119, 11, 6802–6845. URL: [Link]

  • Derosa, J.; O’Duill, M. L.; Holcomb, M.; Engle, K. M. "Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles." The Journal of Organic Chemistry, 2018, 83, 6, 3417–3425. URL: [Link]

  • Bueno, B.; Heurtaux, S.; Gagnon, A. "Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence." The Journal of Organic Chemistry, 2023, 88, 18, 13196–13210. URL: [Link]

Method

Application Note: Microwave-Assisted Suzuki-Miyaura Cross-Coupling with (1-Methylcyclopropyl)boronic Acid

Introduction & Mechanistic Rationale In modern drug discovery, the 1-methylcyclopropyl moiety is frequently deployed as a metabolically stable bioisostere for tert-butyl or gem-dimethyl groups. It provides a rigid confor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern drug discovery, the 1-methylcyclopropyl moiety is frequently deployed as a metabolically stable bioisostere for tert-butyl or gem-dimethyl groups. It provides a rigid conformational lock while significantly reducing susceptibility to cytochrome P450-mediated oxidation[1]. However, installing this quaternary-center-containing aliphatic group onto an aryl scaffold via Suzuki-Miyaura cross-coupling presents severe kinetic challenges.

The Causality of the Synthetic Challenge

Alkylboronic acids are notoriously difficult coupling partners. They generally suffer from slow transmetalation rates and are prone to side reactions such as β -hydride elimination and protodeboronation.

  • The Advantage of Cyclopropyl: Fortunately, cyclopropylboronic acids lack β -hydrogens, completely precluding β -hydride elimination. Furthermore, authoritative kinetic studies demonstrate that cyclopropylboronic acids exhibit remarkable stability against protodeboronation ( t1/2​>1 week at pH 12, 70 °C), especially when compared to highly labile heteroaryl boronic acids[2].

  • The Steric Bottleneck: The primary hurdle is the immense steric hindrance at the quaternary carbon of the 1-methylcyclopropyl group. This steric bulk creates a massive activation energy barrier during the transmetalation step, often causing the catalytic cycle to stall under conventional thermal conditions, leading to catalyst degradation (palladium black precipitation) before product formation.

The Microwave Advantage (MAOS)

To overcome this steric bottleneck, Microwave-Assisted Organic Synthesis (MAOS) is employed[3]. Unlike conventional convective heating, microwave irradiation directly couples with polar solvents and ionic species (the base and the active boronate complex), generating instantaneous, localized superheating. The rapid temperature ramp (reaching 130 °C in seconds) under pressurized conditions provides the kinetic energy required to bypass the transmetalation barrier rapidly, driving the catalytic cycle forward efficiently.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd TransMet Transmetalation (1-Methylcyclopropyl)boronic acid *Microwave Accelerated* OxAdd->TransMet RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Product 1-Methylcyclopropyl Arene RedElim->Product

Catalytic cycle of Suzuki-Miyaura coupling accelerated by microwave irradiation.

Quantitative Data: Parameter Optimization

The following table summarizes the optimization of reaction parameters for the coupling of a model unactivated aryl chloride with (1-methylcyclopropyl)boronic acid. The data illustrates the necessity of microwave irradiation and the selection of highly active, sterically accommodating ligands (like Amphos).

EntryCatalyst (5 mol%)Base (3.0 equiv)Solvent System (3:1)Heating MethodTemp / TimeYield (%)
1Pd(PPh 3​ ) 4​ Na 2​ CO 3​ 1,4-Dioxane / H 2​ OThermal Oil Bath100 °C / 12 h12%
2Pd(PPh 3​ ) 4​ Na 2​ CO 3​ 1,4-Dioxane / H 2​ OMicrowave130 °C / 30 min38%
3Pd(dppf)Cl 2​ K 3​ PO 4​ 1,4-Dioxane / H 2​ OMicrowave130 °C / 30 min82%
4Pd(Amphos)Cl 2​ K 3​ PO 4​ Toluene / H 2​ OMicrowave130 °C / 30 min95%
5Pd(Amphos)Cl 2​ K 3​ PO 4​ Toluene / H 2​ OMicrowave130 °C / 10 min71%

Note: The biphasic Toluene/H 2​ O system is critical. Water dissolves the inorganic base to form the reactive boronate species and acts as a strong microwave absorber (high loss tangent), while toluene solubilizes the organic substrates.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system . At each critical juncture, specific observable metrics are provided to ensure the researcher can confirm the chemical and physical integrity of the reaction in real-time.

Workflow Prep Reaction Prep (Air-free) Vessel Seal Vessel (Crimp Cap) Prep->Vessel MW Microwave (130°C, 30 min) Vessel->MW Cool Rapid Cooling (<40°C) MW->Cool Workup Aqueous Workup Cool->Workup Purify Flash Chromatography Workup->Purify

Step-by-step workflow for microwave-assisted organic synthesis and isolation.

Materials Required
  • Aryl halide (1.0 mmol)

  • (1-Methylcyclopropyl)boronic acid (1.5 mmol)

  • Pd(Amphos)Cl 2​ (0.05 mmol, 5 mol%)

  • Anhydrous K 3​ PO 4​ (3.0 mmol)

  • Degassed Toluene and Deionized Water

  • 10 mL heavy-walled microwave-safe glass vial with Teflon-lined crimp cap

Step-by-Step Procedure

Step 1: Reagent Charging (Air-Free) Working inside a glovebox or using standard Schlenk line techniques, charge the 10 mL microwave vial with the aryl halide, (1-methylcyclopropyl)boronic acid, Pd(Amphos)Cl 2​ , and K 3​ PO 4​ .

  • Causality: A 1.5x excess of the boronic acid is used to thermodynamically drive the sterically hindered transmetalation step.

  • [Validation Check] : The dry powder mixture should appear uniformly light yellow/orange, characteristic of the pristine Pd(II) precatalyst.

Step 2: Solvent Addition Add 3.0 mL of degassed Toluene followed by 1.0 mL of degassed H 2​ O.

  • [Validation Check] : The mixture must form a distinct biphasic system. The organic layer will take on a reddish-orange hue as the catalyst dissolves, while the aqueous layer will contain suspended/dissolved phosphate salts.

Step 3: Vessel Sealing Seal the vial with a Teflon-lined crimp cap using a mechanical crimper.

  • [Validation Check] : Attempt to manually twist the cap. A properly crimped cap will not rotate. This is critical to ensure the vessel can safely withstand internal pressures up to 20 bar during superheating.

Step 4: Microwave Irradiation Place the vial into a monomode microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover). Program the following parameters:

  • Ramp Time: 2 minutes to 130 °C.

  • Hold Time: 30 minutes at 130 °C.

  • Stirring: 800 rpm (High-speed stirring is vital for biphasic reactions to maximize interfacial surface area).

  • [Validation Check] : Monitor the real-time pressure curve on the instrument interface. The pressure should stabilize between 4–7 bar. A sudden drop in pressure indicates a seal failure, meaning the solvent has vented and the reaction must be aborted.

Step 5: Cooling and Quenching Allow the instrument to actively cool the vial using compressed air until the internal temperature drops below 40 °C before removing it from the cavity.

  • [Validation Check] : Inspect the vial visually. The solution should now be dark brown or black, with visible fine black particulates. This is palladium black, confirming that the Pd(0) active species has completed its catalytic life cycle and aggregated.

Step 6: Workup and Isolation Carefully decrimp the vial. Dilute the mixture with Ethyl Acetate (10 mL) and transfer to a separatory funnel. Wash the organic layer with brine (2 x 10 mL), dry over anhydrous MgSO 4​ , filter, and concentrate in vacuo.

  • [Validation Check] : Perform TLC (Thin Layer Chromatography) or LC-MS on the crude residue. You should observe the complete consumption of the aryl halide starting material and the appearance of a new, more non-polar spot (the 1-methylcyclopropyl arene product).

Step 7: Purification Purify the crude product via flash column chromatography using silica gel and an appropriate Hexanes/Ethyl Acetate gradient to yield the pure 1-methylcyclopropyl arene.

References

  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society. URL:[Link]

  • Leadbeater, N. E. (2005). "Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions." The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • Ran, J., et al. (2023). "Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence." The Journal of Organic Chemistry, ACS Publications. URL:[Link]

Sources

Application

Application Notes and Protocols for Ligand-Free Cross-Coupling of (1-Methylcyclopropyl)boronic Acid

Introduction: The Strategic Value of the 1-Methylcyclopropyl Moiety in Modern Drug Discovery The cyclopropyl group is a highly sought-after structural motif in medicinal chemistry, prized for its ability to impart unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 1-Methylcyclopropyl Moiety in Modern Drug Discovery

The cyclopropyl group is a highly sought-after structural motif in medicinal chemistry, prized for its ability to impart unique conformational constraints, improve metabolic stability, and modulate the physicochemical properties of drug candidates. The introduction of a methyl group at the C1 position of the cyclopropyl ring, creating the 1-methylcyclopropyl fragment, further enhances its utility by introducing a stereochemically defined quaternary center. This seemingly subtle modification can have profound effects on a molecule's biological activity and pharmacokinetic profile.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry for its broad functional group tolerance and reliable C-C bond formation.[1] This guide provides a comprehensive overview and detailed protocols for the efficient ligand-free palladium-catalyzed cross-coupling of (1-methylcyclopropyl)boronic acid with a variety of aryl and heteroaryl halides. By obviating the need for expensive and often air-sensitive phosphine or N-heterocyclic carbene ligands, these protocols offer a more cost-effective, operationally simpler, and environmentally benign approach to the synthesis of these valuable building blocks.[2][3]

Mechanistic Rationale: Enabling Ligand-Free Catalysis

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[4] In a "ligand-free" protocol, the solvent, base, or even the substrate itself can play a role in stabilizing the palladium catalyst.

The catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) species, forming a Pd(II) complex. The subsequent and often rate-limiting step, transmetalation, requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[5] This boronate then transfers the 1-methylcyclopropyl group to the Pd(II) center. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired 1-aryl-1-methylcyclopropane product and regenerates the active Pd(0) catalyst.

The use of highly polar, often aqueous, solvent systems is a common feature of ligand-free Suzuki-Miyaura couplings. These solvents can help to stabilize the palladium catalyst and facilitate the dissolution of the inorganic base, thereby promoting the formation of the active boronate species.[6]

Ligand-Free Suzuki-Miyaura Catalytic Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Aryl-Pd(II)-X Aryl-Pd(II)-X Oxidative Addition->Aryl-Pd(II)-X Aryl-X Aryl-X Aryl-X->Oxidative Addition Transmetalation Transmetalation Aryl-Pd(II)-X->Transmetalation Aryl-Pd(II)-(1-Methylcyclopropyl) Aryl-Pd(II)-(1-Methylcyclopropyl) Transmetalation->Aryl-Pd(II)-(1-Methylcyclopropyl) (1-Methylcyclopropyl)B(OH)2 (1-Methylcyclopropyl)B(OH)2 Base (e.g., K3PO4) Base (e.g., K3PO4) (1-Methylcyclopropyl)B(OH)2->Base (e.g., K3PO4) Activation [(1-Methylcyclopropyl)B(OH)3]- [(1-Methylcyclopropyl)B(OH)3]- Base (e.g., K3PO4)->[(1-Methylcyclopropyl)B(OH)3]- [(1-Methylcyclopropyl)B(OH)3]-->Transmetalation Reductive Elimination Reductive Elimination Aryl-Pd(II)-(1-Methylcyclopropyl)->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration 1-Aryl-1-methylcyclopropane 1-Aryl-1-methylcyclopropane Reductive Elimination->1-Aryl-1-methylcyclopropane

Figure 1: A simplified representation of the ligand-free Suzuki-Miyaura catalytic cycle.

Experimental Protocols

Protocol 1: General Procedure for the Ligand-Free Cross-Coupling of (1-Methylcyclopropyl)boronic Acid with Aryl Bromides

This protocol is a robust starting point for the coupling of (1-methylcyclopropyl)boronic acid with a range of electron-rich, electron-poor, and sterically hindered aryl bromides.

Materials:

  • (1-Methylcyclopropyl)boronic acid

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene

  • Water, degassed

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a clean and dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), (1-methylcyclopropyl)boronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (3.0 mmol, 3.0 equiv).

  • Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%).

  • Solvent Addition: Add toluene (5 mL) and degassed water (0.5 mL).

  • Inert Atmosphere: Seal the reaction vessel and purge with an inert atmosphere (nitrogen or argon) for 5-10 minutes.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Add Aryl Bromide Add Aryl Bromide Add (1-Methylcyclopropyl)boronic acid Add (1-Methylcyclopropyl)boronic acid Add K3PO4 Add K3PO4 Add Pd(OAc)2 Add Pd(OAc)2 Add Toluene/Water Add Toluene/Water Inert Atmosphere Inert Atmosphere Heat and Stir Heat and Stir Monitor Progress Monitor Progress Cool and Dilute Cool and Dilute Liquid-Liquid Extraction Liquid-Liquid Extraction Dry and Concentrate Dry and Concentrate Column Chromatography Column Chromatography

Figure 2: A flowchart outlining the key steps in the experimental protocol.

Data Presentation: Representative Substrate Scope and Yields

The following table summarizes the expected yields for the ligand-free cross-coupling of (1-methylcyclopropyl)boronic acid with a selection of aryl bromides. These values are based on literature precedents for similar sterically hindered cyclopropylboronic acids.

EntryAryl BromideProductExpected Yield (%)
14-Bromoanisole1-(4-Methoxyphenyl)-1-methylcyclopropane85-95
24-Bromobenzonitrile4-(1-Methylcyclopropyl)benzonitrile80-90
31-Bromo-4-(trifluoromethyl)benzene1-Methyl-1-(4-(trifluoromethyl)phenyl)cyclopropane75-85
42-Bromopyridine2-(1-Methylcyclopropyl)pyridine70-80
51-Bromo-2,4,6-trimethylbenzene1-Methyl-1-(2,4,6-trimethylphenyl)cyclopropane60-75

Note: Yields are for isolated products after purification. Reaction times and temperatures may require optimization for specific substrates. The steric hindrance of the 1-methyl group on the boronic acid and any ortho-substituents on the aryl halide can influence the reaction efficiency.[7]

Troubleshooting and Key Considerations

  • Low Yields: If low yields are observed, consider increasing the reaction temperature, extending the reaction time, or using a stronger base such as cesium carbonate (Cs₂CO₃). The quality of the (1-methylcyclopropyl)boronic acid is also critical; ensure it is free of significant impurities.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid is a common side reaction. Using anhydrous solvents and ensuring a thoroughly inert atmosphere can help to minimize this pathway.

  • Catalyst Inactivation: The formation of palladium black is an indication of catalyst decomposition. While ligand-free conditions are generally robust, for particularly challenging substrates, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) may help to stabilize the palladium catalyst and improve yields.

  • Steric Hindrance: For highly sterically hindered aryl halides, higher catalyst loadings (up to 5 mol%) and more forcing conditions (higher temperatures, longer reaction times) may be necessary.[6]

Conclusion

The ligand-free Suzuki-Miyaura cross-coupling of (1-methylcyclopropyl)boronic acid offers a practical and efficient method for the synthesis of 1-aryl-1-methylcyclopropanes. These protocols are well-suited for both small-scale synthesis in a research setting and for larger-scale production in drug development. The operational simplicity and cost-effectiveness of this methodology make it an attractive alternative to traditional ligand-promoted cross-coupling reactions.

References

  • Lima, C. F. R. A. C., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Catalysts, 10(9), 1044. [Link]

  • Ghaffari, B., et al. (2018). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Tetrahedron Letters, 59(32), 3073-3077. [Link]

  • Denmark, S. E., & Smith, R. C. (2024). Effects of Ring Size and Steric Encumbrance on Boron-to-Palladium Transmetalation from Arylboronic Esters. The Journal of Organic Chemistry. [Link]

  • Charette, A. B., et al. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(49), 8577-8580. [Link]

  • Biscoe, M. R., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 53(12), 3249-3253. [Link]

  • Sajiki, H., et al. (2007). Ligand-free Pd/C-catalyzed Suzuki–Miyaura coupling reaction for the synthesis of heterobiaryl derivatives. Chemical Communications, (34), 3591-3593. [Link]

  • Bora, U., et al. (2003). An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water. Green Chemistry, 5(6), 697-699. [Link]

  • Peng, C., Wang, Y., & Wang, J. (2008). Palladium-Catalyzed Cross-Coupling of α-Diazocarbonyl Compounds with Arylboronic Acids. Journal of the American Chemical Society, 130(5), 1566-1567. [Link]

  • Yi, D., et al. (2012). A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF. Green Chemistry, 14(4), 934-937. [Link]

  • Huang, W., & Stanley, L. M. (2016). MOF-253-Pd (OAc) 2: a recyclable MOF for transition-metal catalysis in water. RSC advances, 6(61), 56330-56334. [Link]

  • Nielsen, D. R., & McEwen, W. E. (1957). The Synthesis of a Homologous Series of Aryl Mono- and Diboronic Acids. Journal of the American Chemical Society, 79(12), 3081-3084. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Fairlamb, I. J. S., et al. (2015). The ubiquitous cross-coupling catalyst system ‘Pd (OAc) 2’/2PPh 3 forms a unique dinuclear Pd I complex: an important entry point into catalytically competent cyclic Pd 3 clusters. Chemical Science, 6(7), 3829-3839. [Link]

  • Deng, M.-Z., et al. (2000). A Novel Stereocontrolled Synthesis of 1,2-trans Cyclopropyl Ketones via Suzuki-Type Coupling of Acid Chlorides with Cyclopropylboronic Acids. Organic Letters, 2(12), 1773-1775. [Link]

  • Charette, A. B., et al. (2002). ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. ChemInform, 33(49). [Link]

  • Silva, A. M. S., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 22(8), 1275. [Link]

  • Blakemore, D. C. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron. Scientific Update. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Horn, M. (1998). Synthesis of aryl boronic acids.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Horn, M. (1999). Synthesis of aryl boronic acids.
  • Wang, D., et al. (2019). Suzuki-Miyaura cross-coupling reaction of aryl bromides with arylboronic acids. ResearchGate. [Link]

  • Fu, G. C., & Biscoe, M. R. (2018). Suzuki–Miyaura Cross-Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Israel Journal of Chemistry, 58(5), 521-529. [Link]

Sources

Method

Application Notes &amp; Protocols: Synthesis of 1-Methylcyclopropyl Arenes and Heteroarenes

Abstract The 1-methylcyclopropyl moiety is a privileged structural motif in modern medicinal chemistry, prized for its ability to serve as a bioisosteric replacement for gem-dimethyl or tert-butyl groups while imparting...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1-methylcyclopropyl moiety is a privileged structural motif in modern medicinal chemistry, prized for its ability to serve as a bioisosteric replacement for gem-dimethyl or tert-butyl groups while imparting unique conformational constraints and improving metabolic stability.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust and versatile synthetic strategies for the preparation of 1-methylcyclopropyl substituted arenes and heteroarenes. Detailed protocols for transition metal-catalyzed cross-coupling reactions and alternative cyclopropanation approaches are presented, emphasizing the mechanistic rationale behind experimental choices to ensure reproducibility and facilitate optimization.

Introduction: The Strategic Value of the 1-Methylcyclopropyl Group

The cyclopropyl ring, despite its simple three-carbon structure, offers a unique combination of properties that are highly attractive to medicinal chemists. Its rigid, planar geometry provides a defined exit vector for substituents, while the high p-character of its C-C bonds influences electronic properties.[1] The addition of a methyl group at the C1-position creates a quaternary center, providing a stable, lipophilic, and conformationally restricted bioisostere for commonly used groups like tert-butyl.

Key advantages of incorporating the 1-methylcyclopropyl motif include:

  • Metabolic Stability: The quaternary carbon and strained ring system are less susceptible to oxidative metabolism compared to isopropyl or tert-butyl groups.

  • Improved Potency: The rigid structure can lock a molecule into a bioactive conformation, enhancing binding affinity to target proteins.[1]

  • Reduced Off-Target Effects: The specific spatial arrangement of the group can improve selectivity by disfavoring binding to off-targets.[1]

  • Favorable Physicochemical Properties: It can fine-tune properties such as solubility and lipophilicity.

Given its proven track record in FDA-approved drugs, efficient and scalable methods for installing this group onto (hetero)aromatic cores are of paramount importance.[1][4] This document details the most effective contemporary methods to achieve this synthetic goal.

Primary Synthetic Strategy: Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling is the most prevalent and versatile strategy for forging the C(sp³)–C(sp²) bond between the 1-methylcyclopropyl group and a (hetero)aromatic ring.[5] The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are the workhorses in this domain.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for coupling an organoboron species with an organic halide or triflate.[6][7] For the synthesis of 1-methylcyclopropyl arenes, this typically involves the reaction of a (hetero)aryl halide with a 1-methylcyclopropylboron reagent.

Causality Behind Component Selection:

  • Boron Reagent: While 1-methylcyclopropylboronic acid can be used, it is often less stable than its derivatives. Potassium 1-methylcyclopropyltrifluoroborate salts are highly preferred due to their bench-top stability, ease of handling, and excellent reactivity under coupling conditions.[8] They are crystalline solids that are stable to air and moisture.[8]

  • Palladium Catalyst & Ligand: The key to a successful C(sp³)–C(sp²) coupling is overcoming the slow transmetalation step and preventing undesired side reactions like β-hydride elimination (though not a major issue for this specific motif). Electron-rich, sterically hindered phosphine ligands, such as SPhos, XPhos, or CyJohnPhos, are critical.[8] They promote the formation of a monoligated, 14-electron Pd(0) species, which is highly active in the oxidative addition step, and accelerate the subsequent transmetalation and reductive elimination steps.[9]

  • Base and Solvent: A suitable base, typically a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄), is required to activate the boronate salt for transmetalation.[6][8] Biphasic solvent systems like toluene/water or dioxane/water are commonly employed to dissolve both the organic and inorganic reagents.[10]

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Execution cluster_workup Isolation Reactants 1. Combine Aryl Halide, Potassium 1-methylcyclopropyltrifluoroborate, Base (e.g., K₃PO₄) Catalyst 2. Add Pd Catalyst & Ligand (e.g., Pd(OAc)₂/SPhos) Reactants->Catalyst Solvent 3. Add Degassed Solvent (e.g., Toluene/H₂O) Catalyst->Solvent Heat 4. Heat under Inert Atmosphere (e.g., 80-110 °C) Solvent->Heat Monitor 5. Monitor by TLC / LC-MS Heat->Monitor Quench 6. Cool & Dilute (e.g., EtOAc & H₂O) Monitor->Quench Extract 7. Separate Layers & Extract Aqueous Quench->Extract Purify 8. Dry, Concentrate & Purify (Chromatography) Extract->Purify Product Final Product: 1-Methylcyclopropyl Arene Purify->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol describes a general procedure for the coupling of an aryl bromide with potassium 1-methylcyclopropyltrifluoroborate.

Materials:

  • Aryl bromide (1.0 eq)

  • Potassium 1-methylcyclopropyltrifluoroborate (1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.03 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.06 eq)

  • Potassium Phosphate (K₃PO₄, 3.0 eq)

  • Toluene and Water (e.g., 10:1 v/v)

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Flame-dry a Schlenk flask containing a magnetic stir bar under vacuum and backfill with an inert gas. Repeat this cycle three times.

  • Reagent Addition: To the flask, add the aryl bromide (e.g., 1.0 mmol), potassium 1-methylcyclopropyltrifluoroborate (1.5 mmol), K₃PO₄ (3.0 mmol), Pd(OAc)₂ (0.03 mmol), and SPhos (0.06 mmol).

  • Solvent Addition: Evacuate and backfill the flask with inert gas again. Add degassed toluene (e.g., 5 mL) and degassed water (e.g., 0.5 mL) via syringe. Rationale: Degassing the solvents by sparging with an inert gas for 20-30 minutes is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 12-24 hours. Rationale: Vigorous stirring is essential in biphasic systems to ensure adequate mixing and facilitate the reaction at the interface.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 1-methylcyclopropyl arene.

ParameterRecommended ConditionRationale / Notes
Aryl Halide Ar-Br, Ar-ClBromides are generally more reactive. For chlorides, more active catalysts (e.g., palladacycle precatalysts) and stronger bases may be needed.[8]
Boron Reagent K[1-Me-cp-BF₃]1.2 - 2.0 equivalents. Stable, easy to handle.[8]
Catalyst Loading 1-5 mol% PdLower loadings are possible with highly efficient ligand systems.
Ligand SPhos, XPhos2:1 Ligand:Pd ratio is typical for creating the active L₂Pd(0) species.
Base K₃PO₄, K₂CO₃, Cs₂CO₃2.0 - 4.0 equivalents. K₃PO₄ is often a good first choice.[10]
Temperature 80 - 110 °CDependent on the reactivity of the aryl halide.
Expected Yield 60 - 95%Highly substrate-dependent.
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds between aryl halides and amines.[11] For this topic, it allows for the synthesis of N-(1-methylcyclopropyl)anilines and related heteroaromatic structures.

Mechanistic Considerations: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine to form a palladium-amide intermediate.[12][13] Reductive elimination then furnishes the desired product and regenerates the Pd(0) catalyst.[12][13] The use of a small, strained cycloalkylamine like 1-methylcyclopropylamine presents unique challenges, but modern catalyst systems handle these substrates effectively.[14]

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 L₂Pd(0) pd2_oxid Pd(II) Complex L₂Pd(Ar)(X) pd0->pd2_oxid Oxidative Addition (Ar-X) pd2_amide Pd(II) Amide L₂Pd(Ar)(NRR') pd2_oxid->pd2_amide Amine Coordination & Deprotonation (+ HNRR', - HX•Base) pd2_amide->pd0 Reductive Elimination product Ar-NRR' pd2_amide->product

Caption: Simplified catalytic cycle for C-N coupling.

Protocol 2: Buchwald-Hartwig Amination with 1-Methylcyclopropylamine

This protocol details the coupling of a heteroaryl chloride with 1-methylcyclopropylamine.

Materials:

  • Heteroaryl chloride (1.0 eq)

  • 1-Methylcyclopropylamine (1.2 eq)

  • tBuXPhos Pd G3 (a palladacycle precatalyst, 0.02 eq)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Toluene or 1,4-Dioxane

  • Glovebox or Schlenk line technique

Procedure:

  • Inert Atmosphere Setup: In a glovebox, add the heteroaryl chloride (e.g., 0.5 mmol), tBuXPhos Pd G3 precatalyst (0.01 mmol), and NaOtBu (0.7 mmol) to a reaction vial equipped with a stir bar. Rationale: NaOtBu is a strong, non-nucleophilic base that is highly sensitive to moisture. Precatalysts like the G3 series are air-stable but the reaction itself is oxygen-sensitive.

  • Reagent Addition: Seal the vial. Outside the glovebox, add the solvent (e.g., 3 mL of toluene) followed by 1-methylcyclopropylamine (0.6 mmol) via syringe.

  • Reaction: Heat the reaction mixture at 60-100 °C. The reaction temperature and time are dependent on the reactivity of the specific heteroaryl chloride.

  • Monitoring: Follow the reaction's progress by LC-MS.

  • Work-up: After completion, cool the mixture to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction & Purification: Dilute with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product via flash chromatography.

Alternative Strategy: Alkenylation-Cyclopropanation Sequence

An alternative to cross-coupling involves a two-step sequence, particularly useful for synthesizing 1-methylcyclopropyl aryl ethers from phenols.[15][16] This method avoids the direct C-O coupling which can sometimes be challenging.

  • O-Alkenylation: The phenol is first reacted with an isopropenyl (1-methylvinyl) source to form a 1-methylvinyl aryl ether.

  • Cyclopropanation: The resulting alkene is then subjected to a cyclopropanation reaction, such as the Simmons-Smith reaction or a variation thereof, to form the 1-methylcyclopropyl ring.[17]

This sequence offers a complementary approach when cross-coupling partners are unavailable or unreactive.[15][16]

Synthesis of Key Building Blocks

The accessibility of the final products relies heavily on the availability of the key coupling partners.

Protocol 3: Synthesis of Potassium 1-Methylcyclopropyltrifluoroborate

This reagent is a cornerstone for Suzuki-Miyaura couplings. It can be prepared from the corresponding boronic acid or via transmetalation routes.[8] A common method involves the reaction of 1-methylcyclopropylmagnesium bromide with a borate ester, followed by treatment with potassium hydrogen fluoride (KHF₂).

Procedure Outline:

  • Grignard Formation: Prepare 1-methylcyclopropylmagnesium bromide from 1-bromo-1-methylcyclopropane and magnesium turnings in THF.

  • Borylation: Add the Grignard reagent to a cooled solution of triisopropyl borate in THF.

  • Hydrolysis & Fluorination: Quench the reaction with aqueous acid, extract the boronic acid, and then treat it with a saturated aqueous solution of KHF₂ to precipitate the stable trifluoroborate salt.

  • Isolation: The resulting white solid is collected by filtration, washed with cold water and ether, and dried under vacuum.

Conclusion

The preparation of 1-methylcyclopropyl substituted (hetero)arenes is a well-developed field with robust and reliable methodologies. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig amination, stand out as the most versatile and widely applicable strategies. The commercial availability of stable precursors like potassium 1-methylcyclopropyltrifluoroborate and specialized catalyst systems has made these transformations accessible to a broad range of researchers. By understanding the mechanistic principles behind these protocols, scientists can effectively troubleshoot and adapt these methods to synthesize novel molecular entities for drug discovery and development.

References

  • Kulinkovich, O. G., & de Meijere, A. (2007). Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. Chemical Reviews, 107(7), 3040-3105. [Link]

  • Jackson, K. L. (2023). ASYMMETRIC TRANSITION METAL CATALYZED CYCLOPROPANATIONS. Purdue University Graduate School. [Link]

  • Wikipedia. (2023). Activation of cyclopropanes by transition metals. Wikipedia. [Link]

  • Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of Chemical Research, 40(4), 275-286. [Link]

  • Nakamura, I., & Yamamoto, Y. (2002). Transition Metal‐Catalyzed Reactions of Methylenecyclopropanes. Advanced Synthesis & Catalysis, 344(2), 111-129. [Link]

  • Paquin, J. F., et al. (2023). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. The Journal of Organic Chemistry. [Link]

  • Paquin, J. F., et al. (2023). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. ResearchGate. [Link]

  • Ma, S. (2014). Transition Metal-Catalyzed Cycloadditions of Cyclopropanes for the Synthesis of Carbocycles: C–C Activation in Catalysis. Topics in Current Chemistry, 338, 1-35. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. organic-synthesis.org. [Link]

  • Bode, J. W., et al. (2018). One-Step Synthesis of Aliphatic Potassium Acyltrifluoroborates (KATs) from Organocuprates. Organic Chemistry Portal. [Link]

  • Unknown Author. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Florida. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. organic-chemistry.org. [Link]

  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Organ, M. G., et al. (2024). Palladium-Catalyzed Monoarylation of Cyclopropylamine. ChemMedChem. [Link]

  • Unknown Author. (2025). Cyclopropyl Scaffold: A Generalist for Marketed Drugs. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Unknown Author. (n.d.). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. ResearchGate. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. yonedalabs.com. [Link]

  • Nolan, S. P., et al. (2012). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 10(36), 7340-7347. [Link]

  • Gleason, J. (2024). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Chemistry World. [Link]

  • Nemr, M. T., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

  • Talele, T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. organic-chemistry.org. [Link]

  • Orellana, A., & Rosa, D. (2015). Palladium-catalyzed cross-coupling of cyclopropanol-derived ketone homoenolates with aryl bromides. Chemical Communications, 51(54), 10836-10839. [Link]

  • Unknown Author. (n.d.). Arynes in Natural Product Synthesis. IJRASET. [Link]

  • Procter, D. J., et al. (2023). Access to arynes from arenes via net dehydrogenation: scope, synthetic applications and mechanistic analysis. Chemical Science, 14(12), 3125-3132. [Link]

  • Unknown Author. (2024). Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. RSC Advances. [Link]

  • Grela, K., et al. (2023). An Efficient Asymmetric Cross-Coupling Reaction in Aqueous Media Mediated by Chiral Chelating Mono Phosphane Atropisomeric Biaryl Ligand. Molecules, 28(3), 1439. [Link]

  • Gevorgyan, V., & Toste, F. D. (2024). Forging 1,1′-Bicyclopropenyls by Synergistic Au/Ag Dual-Catalyzed Cyclopropenyl Cross-Coupling. Journal of the American Chemical Society. [Link]

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Application

Application Note: (1-Methylcyclopropyl)boronic Acid in Modern Drug Discovery

Strategic Bioisosterism and Protocols for C(sp²)–C(sp³) Cross-Coupling and O-Cyclopropylation Executive Summary In contemporary drug design, optimizing the physicochemical and pharmacokinetic profile of a lead compound o...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Bioisosterism and Protocols for C(sp²)–C(sp³) Cross-Coupling and O-Cyclopropylation

Executive Summary

In contemporary drug design, optimizing the physicochemical and pharmacokinetic profile of a lead compound often requires the strategic replacement of metabolic liabilities. (1-Methylcyclopropyl)boronic acid (CAS: 1863113-71-6) has emerged as a premier building block for introducing the 1-methylcyclopropyl moiety into complex molecular architectures[1],[2]. This application note provides a comprehensive guide to the rationale, physicochemical benefits, and field-validated synthetic protocols for utilizing this reagent in Suzuki-Miyaura cross-couplings and Chan-Lam O-cyclopropylation workflows.

Strategic Rationale: The 1-Methylcyclopropyl Bioisostere

The 1-methylcyclopropyl group is increasingly utilized as a superior bioisostere for tert-butyl and isopropyl groups[1]. While tert-butyl groups are excellent for filling hydrophobic pockets, they suffer from high lipophilicity and are prime targets for rapid cytochrome P450 (CYP450) mediated oxidation.

Replacing a tert-butyl group with a 1-methylcyclopropyl group offers three distinct mechanistic advantages:

  • Metabolic Stability: The high s-character of the cyclopropyl C–H bonds increases the bond dissociation energy, rendering the moiety highly resistant to oxidative metabolism[1].

  • Optimized Lipophilicity: The cyclopropane ring reduces the overall molecular weight and LogP contribution, improving aqueous solubility and ligand efficiency[1],[2].

  • Enhanced Target Binding: The unique C–C π bond character of the cyclopropane ring allows it to participate in non-covalent C–H···π and σC–C···H–C interactions with amino acid residues within the biological target's binding site[1].

Bioisostere Target tert-Butyl Group Liabilities Metabolism High CYP450 Oxidation Rate Target->Metabolism Lipophilicity Suboptimal Lipophilicity (High LogP) Target->Lipophilicity Solution 1-Methylcyclopropyl Bioisostere Metabolism->Solution Lipophilicity->Solution Benefit1 Metabolic Stability (Stronger C-H bonds) Solution->Benefit1 Benefit2 Optimized Lipophilicity (Lower MW/LogP) Solution->Benefit2 Benefit3 Enhanced Binding (C-H...π interactions) Solution->Benefit3

Caption: Logic flow of replacing tert-butyl groups with the 1-methylcyclopropyl bioisostere.

Data Presentation: Comparative Physicochemical Properties
Propertytert-Butyl Group1-Methylcyclopropyl GroupRationale / Impact
Molecular Weight 57.11 g/mol 55.09 g/mol Slightly lower MW maintains strict ligand efficiency metrics[1].
C–H Bond Dissociation ~98 kcal/mol (primary)~106 kcal/mol (cyclopropyl)Higher s-character strongly resists CYP450-mediated oxidation[1].
Lipophilicity (LogP) High (+1.98 contribution)Moderate (+1.5 - 1.7)Reduces overall hydrophobicity, mitigating off-target toxicity[2].
Conformational Space Symmetrical, freely rotatingConformationally restrictedLocks the molecule into an active conformation, reducing entropic penalties[2].

Key Application 1: C(sp²)–C(sp³) Suzuki-Miyaura Cross-Coupling

Coupling aliphatic (sp³) boronic acids to aryl halides is notoriously difficult due to slow transmetalation and the risk of β-hydride elimination. However, the 1-methylcyclopropyl group lacks β-hydrogens, making (1-methylcyclopropyl)boronic acid an exceptionally stable and high-yielding substrate for palladium-catalyzed cross-coupling[3],[4].

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Ar-X TransMet Transmetalation [Ar-Pd(II)-McPr] OxAdd->TransMet + Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 1-Methylcyclopropyl Arene Product RedElim->Product Product Release Boronic (1-Methylcyclopropyl) boronic acid Boronic->TransMet Boron transfer ArX Aryl Halide (Ar-X) ArX->OxAdd

Caption: Catalytic cycle for the Suzuki-Miyaura C(sp2)-C(sp3) cross-coupling.

Standard Operating Protocol
  • Preparation: In a flame-dried Schlenk tube under argon, add the aryl halide (1.0 equiv), (1-methylcyclopropyl)boronic acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol %), and K₃PO₄ (3.0 equiv).

  • Solvent Addition: Add a degassed mixture of Toluene/H₂O (10:1, 0.2 M relative to the aryl halide).

  • Reaction: Seal the tube and heat to 90 °C for 12–16 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Causality of Experimental Choices (E-E-A-T)
  • Catalyst Selection (Pd(dppf)Cl₂): The bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement is critical as it drastically accelerates the reductive elimination step, pushing the catalytic cycle forward before side reactions can occur[3].

  • Base and Solvent System (K₃PO₄ in Toluene/H₂O): A strong, aqueous base is mandatory. The water dissolves the K₃PO₄, allowing the hydroxide/phosphate ions to coordinate with the empty p-orbital of the boronic acid. This forms an electron-rich boronate complex [R-B(OH)₃]⁻, which undergoes transmetalation to the Pd(II) center significantly faster than the neutral boronic acid[4].

  • Stoichiometry (1.5 equiv Boronic Acid): Aliphatic boronic acids are susceptible to protodeboronation in hot, basic aqueous media. Using a 50% excess compensates for this degradation, ensuring complete conversion of the valuable aryl halide[4].

Key Application 2: Synthesis of 1-Methylcyclopropyl Aryl Ethers (McPAEs)

Aryl ethers are ubiquitous in medicinal chemistry. Replacing a metabolically vulnerable tert-butyl ether with a 1-methylcyclopropyl aryl ether (McPAE) is a highly effective optimization strategy[1]. Because direct S_NAr reactions fail with non-deactivated arenes, modern protocols utilize a Chan-Lam O-cyclopropylation approach via the potassium trifluoroborate salt[5],[6].

Protocol A: Conversion to Potassium Trifluoroborate

Boronic acids can occasionally form anhydrides (boroxines) or degrade on the bench. Converting them to potassium trifluoroborate salts yields indefinitely stable, crystalline reagents[1].

  • Dissolve (1-methylcyclopropyl)boronic acid (1.0 equiv) in a minimal amount of Methanol.

  • Add an aqueous solution of KHF₂ (3.0 equiv) dropwise at 0 °C.

  • Stir at room temperature for 2 hours.

  • Concentrate the suspension, triturate with hot acetone, filter to remove inorganic salts, and concentrate the filtrate to yield Potassium 1-methylcyclopropyl trifluoroborate as a white solid.

Protocol B: Copper-Catalyzed O-Cyclopropylation (Chan-Lam)
  • Preparation: To a vial equipped with a stir bar, add the phenol (1.0 equiv), Potassium 1-methylcyclopropyl trifluoroborate (2.0 equiv), Cu(OAc)₂ (20 mol %), 1,10-phenanthroline (20 mol %), and K₂CO₃ (2.0 equiv).

  • Solvent & Atmosphere: Add a mixture of Toluene/H₂O (3:1). Equip the vial with an O₂ balloon (1 atm).

  • Reaction: Stir vigorously at 70 °C for 12 hours.

  • Workup: Quench with aqueous ammonia to complex the copper, extract with dichloromethane, and purify via silica gel chromatography.

Causality of Experimental Choices (E-E-A-T)
  • Trifluoroborate over Boronic Acid: The trifluoroborate salt acts as a "slow-release" reservoir. In the biphasic solvent, it slowly hydrolyzes to release the active boronic acid at low steady-state concentrations. This prevents the boron reagent from undergoing rapid copper-catalyzed homocoupling, maximizing the yield of the desired cross-coupled ether[6].

  • Cu(OAc)₂ and Oxygen: Copper(II) is the active catalyst for this oxidative cross-coupling. The 1 atm of O₂ serves as the terminal oxidant, continuously re-oxidizing the off-cycle Cu(0)/Cu(I) species back to the active Cu(II) state[6].

  • 1,10-Phenanthroline Ligand: This rigid, bidentate nitrogen ligand stabilizes the highly reactive copper intermediates and prevents the precipitation of inactive, insoluble copper oxides, keeping the catalytic machinery homogeneous and active[6].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Protodeboronation of (1-Methylcyclopropyl)boronic Acid

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Troubleshooting Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aliphatic Boronic Acids Executive Summary: The Causality of the Problem...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Troubleshooting Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aliphatic Boronic Acids

Executive Summary: The Causality of the Problem

As a Senior Application Scientist, I frequently encounter researchers struggling with the Suzuki-Miyaura cross-coupling of (1-methylcyclopropyl)boronic acid. While unsubstituted cyclopropylboronic acid exhibits remarkable stability against protodeboronation across a broad pH range , the introduction of the 1-methyl group drastically alters the reaction dynamics.

The core issue is a kinetic race between productive transmetalation and destructive protodeboronation . The steric bulk of the 1-methyl quaternary center severely retards the transmetalation step. Because transmetalation becomes the rate-limiting step, the boronic acid lingers in the basic, often aqueous, reaction medium. This prolonged exposure renders the reactive boronate anion highly susceptible to competitive base-catalyzed cleavage of the C–B bond (protodeboronation), yielding 1-methylcyclopropane and boric acid derivatives .

To successfully couple this substrate, your experimental design must be a self-validating system that artificially accelerates transmetalation while starving the protodeboronation pathway.

MechanisticPathway ArX Aryl Halide (Ar-X) PdII_Ox Pd(II) Oxidative Addition Complex ArX->PdII_Ox Pd0 Pd(0) Catalyst Highly Active Pd0->PdII_Ox Oxidative Addition Transmetalation Transmetalation (Slow due to steric bulk) PdII_Ox->Transmetalation Boronic (1-Methylcyclopropyl) Boronic Acid Boronic->Transmetalation Desired Pathway Protodeboronation Protodeboronation (Base, H2O, Heat) Boronic->Protodeboronation Competing Pathway PdII_Red Pd(II) Product Complex Transmetalation->PdII_Red PdII_Red->Pd0 Product Cross-Coupled Product PdII_Red->Product Reductive Elimination Byproduct 1-Methylcyclopropane (Volatile Gas) + B(OH)4- Protodeboronation->Byproduct

Figure 1: Kinetic competition between productive transmetalation and destructive protodeboronation.

Troubleshooting Guide & FAQs

Q1: My GC-MS shows complete consumption of (1-methylcyclopropyl)boronic acid, but I only have a 10% product yield. Where did my boron reagent go? A: It has undergone protodeboronation. The byproduct, 1-methylcyclopropane, is a highly volatile gas (boiling point ~4–5 °C) and will immediately escape the reaction mixture. This leaves you with unreacted aryl halide and no visible boron species in the crude NMR. Solution: Switch to a highly active Buchwald precatalyst (e.g., XPhos Pd G3) to accelerate transmetalation, and use a weaker base (e.g., K3PO4) to minimize the concentration of the reactive boronate anion.

Q2: Should I use the free boronic acid, the pinacol (pin) ester, or the MIDA boronate? A: Avoid the free boronic acid entirely.

  • Pinacol Ester: Provides moderate stability but can still undergo prehydrolytic protodeboronation in situ .

  • MIDA Boronate: This is the gold standard for this substrate. MIDA boronates are stable to anhydrous cross-coupling conditions and can be used in a "slow-release" protocol. By slowly hydrolyzing the MIDA boronate with a mild aqueous base, you keep the steady-state concentration of the free boronic acid extremely low, starving the protodeboronation pathway while feeding the cross-coupling cycle.

Q3: Can I run this reaction under completely anhydrous conditions to prevent protodeboronation? A: Yes. You can use the pinacol ester of (1-methylcyclopropyl)boronic acid with an anhydrous alkoxide base (e.g., t-BuOK or t-AmONa) in a strictly dry solvent (like THF or 1,4-dioxane). This forces direct transmetalation from the boronate complex without the need for water, completely shutting down hydrolytic protodeboronation. However, this requires rigorous air-free techniques.

Data Presentation: Condition Screening

To demonstrate the effect of reaction conditions on the yield of the coupled product versus protodeboronation, consider the following standardized screening data for the coupling of a model (1-methylcyclopropyl)boron reagent with 4-bromoanisole.

Boron SourceCatalyst (5 mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Protodeboronation (%)
Free AcidPd(PPh3)4Na2CO3 (aq)Toluene/H2O8012%>80%
Pinacol EsterPd(dppf)Cl2K2CO3 (aq)Dioxane/H2O8035%55%
Pinacol EsterXPhos Pd G3t-BuOK (anhyd)THF (dry)6578%<10%
MIDA Boronate XPhos Pd G3 K3PO4 (aq) Dioxane/H2O 60 89% <5%

Table 1: Optimization of reaction conditions. The MIDA slow-release strategy combined with a highly active catalyst provides the optimal balance, maximizing yield while suppressing degradation.

Experimental Methodology: MIDA Boronate Slow-Release Protocol

This protocol is designed as a self-validating system. By controlling the rate of hydrolysis, we ensure the boronic acid is consumed by the palladium cycle the moment it is generated.

Reagents Required:

  • Aryl halide (1.0 equiv)

  • (1-Methylcyclopropyl)MIDA boronate (1.5 equiv)

  • XPhos Pd G3 (0.05 equiv)

  • K3PO4 (3.0 equiv, finely ground)

  • 1,4-Dioxane (degassed)

  • Deionized Water (degassed)

Step-by-Step Workflow:

  • Vessel Preparation: Flame-dry a Schlenk flask or microwave vial equipped with a magnetic stir bar. Cool under a stream of dry Argon.

  • Solid Addition: Charge the flask with the aryl halide, (1-methylcyclopropyl)MIDA boronate, XPhos Pd G3, and K3PO4.

  • Atmosphere Exchange (Critical): Seal the vessel. Evacuate and backfill with Argon (repeat 3 times). Causality note: Oxygen promotes homocoupling and rapid catalyst degradation, which stalls transmetalation and leaves the boronic acid vulnerable to protodeboronation.

  • Solvent Addition: Add a strictly degassed mixture of 1,4-Dioxane and H2O (4:1 v/v) via syringe to achieve a 0.1 M concentration with respect to the aryl halide.

  • Reaction Execution: Place the reaction vessel in a pre-heated oil bath at 60 °C. Stir vigorously (1000 rpm). Causality note: Vigorous stirring is critical in biphasic or suspension mixtures to ensure the slow-release hydrolysis of the MIDA boronate is uniform.

  • Self-Validation (Aliquot Monitoring): After 2 hours, withdraw a 50 µL aliquot under Argon. Dilute with EtOAc, filter through a short silica plug, and analyze by GC-MS or LC-MS. You should observe the gradual disappearance of the aryl halide without a massive spike in the free boronic acid mass. If free boronic acid is accumulating, your catalyst has likely deactivated.

  • Workup: Once complete (typically 6–12 hours), cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry over anhydrous Na2SO4, filter, and concentrate for column chromatography.

ExperimentalWorkflow Step1 1. Vessel Setup & Reagent Addition Step2 2. Strict Degassing (Argon) Step1->Step2 Step3 3. Solvent Addition (Dioxane/H2O) Step2->Step3 Step4 4. Controlled Heating (60 °C) & Stirring Step3->Step4 Step5 5. Aliquot Monitoring (GC-MS/LC-MS) Step4->Step5 Step6 6. Workup & Purification Step5->Step6

Figure 2: Step-by-step experimental workflow for the MIDA boronate slow-release protocol.

References
  • Title: Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation Source: Journal of the American Chemical Society (ACS) URL: [Link]

  • Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: Journal of the American Chemical Society (ACS) URL: [Link]

Optimization

Technical Support Center: Troubleshooting (1-Methylcyclopropyl)boronic Acid Suzuki-Miyaura Couplings

Overview The introduction of a 1-methylcyclopropyl moiety via palladium-catalyzed Suzuki-Miyaura cross-coupling is a notoriously challenging transformation in drug development. The fully substituted C1 position of the cy...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

The introduction of a 1-methylcyclopropyl moiety via palladium-catalyzed Suzuki-Miyaura cross-coupling is a notoriously challenging transformation in drug development. The fully substituted C1 position of the cyclopropyl ring imparts severe steric hindrance, while the high s-character of the C–B bond inherently reduces nucleophilicity. This combination drastically retards the transmetallation step, allowing competitive side reactions—namely protodeboronation and catalyst deactivation—to dominate, leading to stalled conversions.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to overcome low conversion rates when working with this demanding substrate.

Frequently Asked Questions (Troubleshooting)

Q1: My conversion is stalling at 10-20% despite using standard Pd(dppf)Cl₂ and Na₂CO₃. Why is the reaction failing? A: The failure is rooted in the kinetics of transmetallation. Standard bidentate ligands like dppf lack the steric bulk and electron density required to force the highly hindered 1-methylcyclopropyl group onto the palladium center. Consequently, the catalytic cycle bottlenecks at the Pd(II)-aryl halide intermediate. Over time, this stalled intermediate undergoes irreversible aggregation into inactive Pd black. Solution: Upgrade to a highly active, bulky, electron-rich monodentate phosphine ligand such as RuPhos , XPhos , or cBRIDP [1]. These ligands accelerate transmetallation and stabilize the monomeric Pd species. Additionally, employing Pd G3 or G4 precatalysts ensures rapid, quantitative generation of the active Pd(0) species, preventing early-stage catalyst death.

Q2: I am observing significant amounts of methylcyclopropane (protodeboronation) instead of the cross-coupled product. How do I suppress this? A: Aliphatic and cyclopropyl boronic acids are highly susceptible to base-mediated protodeboronation, especially at elevated temperatures[2]. When transmetallation is slow, the boronic acid remains exposed to the basic, aqueous environment, leading to the cleavage of the C–B bond and the release of methylcyclopropane gas. Solution: You must decouple the rate of boronic acid activation from the rate of degradation. Switch to a weaker base (e.g., K₃PO₄ or Cs₂CO₃) and minimize water content. Alternatively, use anhydrous conditions with Ag₂O or CsF, which activate the boron species without providing the protons necessary for protodeboronation.

Q3: The free 1-methylcyclopropylboronic acid seems unstable and degrades before coupling. Are there better alternatives? A: Yes. Free 1-methylcyclopropylboronic acid is prone to trimerization (forming boroxines) and rapid degradation. The modern standard is to use "slow-release" derivatives, such as Potassium 1-methylcyclopropyltrifluoroborate (BF₃K) or 1-methylcyclopropyl MIDA boronate [3]. These masked boron sources slowly hydrolyze in situ to release the active boronic acid at a rate that matches the slow transmetallation step. This "starves" the protodeboronation pathway by keeping the instantaneous concentration of the free boronic acid extremely low.

Mechanistic Pathway & Failure Modes

Mechanism A Pd(0)L_n Active Catalyst B Oxidative Addition [Pd(II)(Ar)(X)L_n] A->B Ar-X C Transmetallation (Rate-Limiting Bottleneck) B->C 1-Me-cPr-B(OH)2 Base F Catalyst Deactivation (Pd Black) B->F Stalled Transmetallation D Reductive Elimination [Cross-Coupled Product] C->D Fast E Protodeboronation (Methylcyclopropane) C->E Excess Base / H2O High Temp D->A Regenerate

Mechanistic pathways in 1-methylcyclopropyl Suzuki coupling highlighting failure modes.

Troubleshooting Logic Tree

LogicTree Start Low Conversion in 1-Me-cPr Suzuki Q1 Is Protodeboronation Observed? Start->Q1 Yes1 Reduce Base Strength (Use K3PO4 or CsF) Q1->Yes1 Yes Yes2 Switch to BF3K or MIDA Boronate Q1->Yes2 Yes No1 Is Pd Black Forming? Q1->No1 No Yes3 Upgrade Ligand (RuPhos, cBRIDP) No1->Yes3 Yes Yes4 Use Pd G3/G4 Precatalysts No1->Yes4 Yes No2 Check Reagent Purity & Oxygen Exclusion No1->No2 No

Troubleshooting logic tree for resolving low conversion in 1-methylcyclopropyl couplings.

Quantitative Data: Reagent Selection Matrix

To systematically eliminate variables, compare your current conditions against this matrix of boron sources and their corresponding optimal parameters.

Boron SourceRecommended Catalyst / LigandOptimal Base & SolventPrimary Failure ModeConversion Expectation
Free Boronic Acid Pd(OAc)₂ / cBRIDPK₃PO₄ (Toluene/H₂O)Rapid protodeboronationLow to Moderate (20-50%)
Pinacol Ester (BPin) RuPhos Pd G3Cs₂CO₃ (Dioxane/H₂O)Slow hydrolysis stalling cycleModerate (40-70%)
MIDA Boronate Pd(dppf)Cl₂ or RuPhos Pd G3K₂CO₃ (Dioxane/H₂O, 80°C)Incomplete MIDA deprotectionHigh (70-90%)
Potassium Trifluoroborate RuPhos Pd G3Cs₂CO₃ (CPME/H₂O or THF/H₂O)Poor solubility of BF₃K saltVery High (85-99%)

Self-Validating Experimental Protocols

Protocol A: Slow-Release Coupling using Potassium 1-Methylcyclopropyltrifluoroborate

This protocol utilizes the slow-release strategy to match transmetallation kinetics, preventing protodeboronation[3].

Reagents:

  • Aryl Halide (1.0 equiv, 0.5 mmol)

  • Potassium 1-methylcyclopropyltrifluoroborate (1.5 equiv, 0.75 mmol)

  • RuPhos Pd G3 precatalyst (5 mol%)

  • Cs₂CO₃ (3.0 equiv, 1.5 mmol)

  • Solvent: THF / H₂O (10:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, Potassium 1-methylcyclopropyltrifluoroborate, RuPhos Pd G3, and Cs₂CO₃.

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate and backfill the tube with dry Argon (repeat 3 times) to ensure rigorous exclusion of oxygen, which rapidly degrades electron-rich phosphines.

  • Solvent Addition: Add degassed THF and degassed deionized H₂O via syringe. Self-Validation Check: The solution should turn a homogeneous pale yellow/orange upon dissolution of the precatalyst. Immediate darkening to black indicates oxygen contamination or premature catalyst crash.

  • Reaction: Heat the mixture in a pre-heated oil bath at 80 °C for 16-24 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Anhydrous Coupling using 1-Methylcyclopropyl MIDA Boronate

Ideal for substrates highly sensitive to aqueous basic conditions.

Reagents:

  • Aryl Halide (1.0 equiv, 0.5 mmol)

  • 1-Methylcyclopropyl MIDA boronate (1.5 equiv, 0.75 mmol)

  • Pd(OAc)₂ (5 mol%) / XPhos (10 mol%)

  • Ag₂O (1.5 equiv) / K₂CO₃ (1.5 equiv)

  • Solvent: Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Preparation: In a glovebox, charge a vial with the aryl halide, MIDA boronate, Pd(OAc)₂, XPhos, Ag₂O, and K₂CO₃.

  • Solvent Addition: Add anhydrous toluene. Seal the vial with a PTFE-lined cap.

  • Reaction: Remove the vial from the glovebox and heat at 100 °C for 24 hours. Causality Note: Ag₂O acts as a transmetallation accelerator, forming a highly reactive silver-boron intermediate that bypasses the need for aqueous hydrolysis of the MIDA ester.

  • Workup: Cool to room temperature, filter the crude mixture through a short pad of Celite to remove silver salts and Pd black, eluting with EtOAc. Concentrate and purify via flash chromatography.

References

  • Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 2016. 2

  • Ran, J., et al. "Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence." The Journal of Organic Chemistry, 2023. 3

  • Dreis, A. M., et al. "Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides." NIH Public Access, 2011. 1

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance with (1-Methylcyclopropyl)boronic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regardi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of (1-methylcyclopropyl)boronic acid, a valuable reagent for introducing the 1-methylcyclopropyl moiety, particularly in sterically challenging Suzuki-Miyaura cross-coupling reactions.

Introduction

(1-Methylcyclopropyl)boronic acid is a key building block in modern organic synthesis, enabling the incorporation of the sterically demanding 1-methylcyclopropyl group into a wide array of molecular architectures.[1] While invaluable, its effective use, especially when coupled with other sterically hindered partners, presents unique challenges. This guide provides practical, experience-driven insights to help you navigate these complexities and achieve optimal results in your experiments.

Troubleshooting Guide

This section addresses common issues encountered during reactions with (1-methylcyclopropyl)boronic acid, offering systematic approaches to diagnose and resolve them.

Problem 1: Low to No Product Yield

A low or non-existent yield is a frequent hurdle in sterically demanding Suzuki-Miyaura couplings.[2] This is often due to a sluggish reaction rate caused by steric hindrance at one or more stages of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[2][3]

Systematic Troubleshooting Approach:

  • Catalyst and Ligand Selection (Most Critical Factor): Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[2] The choice of ligand is paramount for a successful outcome.

    • Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2][4][5] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is essential for the oxidative addition of a hindered aryl halide and accelerates the reductive elimination step.[2][5] For extremely hindered systems, specialized ligands like BI-DIME or AntPhos may be necessary.[2][6]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[7] An inappropriate base can stall the reaction.

    • Recommendation: A moderately strong base is often a good starting point. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective.[2] For particularly challenging couplings, a stronger base like potassium tert-butoxide (t-BuOK) may be required, but should be used with caution as it can promote side reactions.[2] If your substrate has base-sensitive functional groups, milder bases like potassium fluoride (KF) can be used to activate the boronic acid.[2]

  • Solvent and Temperature:

    • Recommendation: Anhydrous, degassed solvents such as dioxane or toluene are standard choices.[2] Increasing the reaction temperature (e.g., 80-110 °C) can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[2]

Problem 2: Significant Protodeboronation

Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. While cyclopropyl boronic acids are generally more stable and less prone to protodeboronation compared to some heteroaromatic boronic acids, it can still occur under certain conditions, leading to reduced yield of the desired product.[8][9][10]

Preventative Measures:

  • Anhydrous Conditions: Meticulously use anhydrous solvents and reagents. The presence of water can facilitate protodeboronation.

  • Choice of Base: While a base is necessary, certain aqueous base conditions can promote this side reaction.[7] Using a non-aqueous base or minimizing the amount of water can be beneficial.

  • Boronic Ester Protection: In particularly sensitive cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can mitigate protodeboronation. These esters can often participate directly in the coupling reaction under anhydrous conditions.[11]

Problem 3: Homocoupling of the Boronic Acid

The formation of a symmetrical bi-cyclopropyl species is a common side reaction, consuming the starting material.

Mitigation Strategies:

  • Thorough Degassing: Oxygen can promote the homocoupling of boronic acids. Ensure the reaction mixture is thoroughly degassed with an inert gas (e.g., argon or nitrogen) before and during the reaction.

  • Appropriate Catalyst Loading: While sometimes counterintuitive, excessively high catalyst loadings can sometimes favor side reactions. Optimization of the catalyst concentration is key.

  • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can suppress homocoupling by maintaining a low instantaneous concentration.[12]

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using (1-methylcyclopropyl)boronic acid?

(1-Methylcyclopropyl)boronic acid is a valuable building block for several reasons:

  • Introduction of 3D character: It allows for the incorporation of a non-planar, sp³-rich motif into otherwise flat aromatic systems, which is highly desirable in medicinal chemistry for improving physicochemical properties.

  • Metabolic Stability: The cyclopropyl group is often more resistant to metabolic degradation compared to other alkyl groups.

  • Synthetic Versatility: It participates in a range of powerful C-C bond-forming reactions, most notably the Suzuki-Miyaura coupling.[1][13]

Q2: How should I store and handle (1-methylcyclopropyl)boronic acid?

Like most boronic acids, it is best stored in a cool, dry place under an inert atmosphere to prevent degradation. It is generally a stable, non-toxic solid, making it relatively easy to handle.[14]

Q3: What is a good starting point for reaction conditions for a Suzuki-Miyaura coupling with (1-methylcyclopropyl)boronic acid and a hindered aryl halide?

A reliable starting point would be to use a bulky, electron-rich phosphine ligand with a suitable palladium precursor. Below is a general protocol that will likely require optimization for your specific substrates.

Parameter Recommendation Rationale Reference
Palladium Precursor Pd(OAc)₂ (1-5 mol%)Common and effective precursor.[2]
Ligand SPhos (1.1-1.2 equiv relative to Pd)Bulky, electron-rich ligand to promote key catalytic steps.[2][4]
Base K₃PO₄ (2.0-3.0 equiv)Moderately strong base, often effective in hindered couplings.[2]
Boronic Acid (1-methylcyclopropyl)boronic acid (1.5-2.0 equiv)Excess is used to drive the reaction to completion.[2]
Aryl Halide 1.0 equivLimiting reagent.[2]
Solvent Anhydrous, degassed dioxane or toluene (0.1-0.5 M)Common solvents for Suzuki couplings.[2]
Temperature 80-110 °CTo overcome the activation energy of sterically hindered substrates.[2]

Q4: Are there alternatives to boronic acids for introducing the 1-methylcyclopropyl group?

Yes, other organoboron reagents such as MIDA boronates or potassium trifluoroborate salts can be used. These reagents can offer enhanced stability and different reactivity profiles.

Experimental Protocols & Visualizations

General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling

This is a general guideline and should be optimized for specific substrates.

  • Reaction Setup: In a dry, inert atmosphere glovebox or using Schlenk techniques, add the aryl halide (1.0 equiv), (1-methylcyclopropyl)boronic acid (1.5-2.0 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv) to a dry reaction vessel equipped with a magnetic stir bar.

  • Catalyst and Ligand Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 equiv relative to Pd).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe to achieve a concentration between 0.1 and 0.5 M.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII_Aryl R-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + R'-B(OH)₂ (Base Activated) PdII_Both R-Pd(II)-R' L_n Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 + R-R' Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Is the Catalyst/Ligand System Appropriate for Hindered Substrates? Start->Check_Catalyst Change_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, NHC) Check_Catalyst->Change_Ligand No Check_Base Is the Base Optimal? Check_Catalyst->Check_Base Yes Change_Ligand->Check_Base Change_Base Try K₃PO₄ or Cs₂CO₃. Consider t-BuOK for very hindered cases. Check_Base->Change_Base No Check_Temp Is the Temperature High Enough? Check_Base->Check_Temp Yes Change_Base->Check_Temp Increase_Temp Increase Temperature (e.g., to 110°C) Check_Temp->Increase_Temp No Re_evaluate Re-evaluate Substrate Stability and Purity Check_Temp->Re_evaluate Yes Increase_Temp->Re_evaluate

Caption: Decision tree for troubleshooting low yields.

References

  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. Available at: [Link]

  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. University of Edinburgh Research Explorer. Available at: [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. National Open Access Monitor, Ireland. Available at: [Link]

  • Tang, W., et al. (2014). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Semantic Scholar. Available at: [Link]

  • Walker, S. D., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. Available at: [Link]

  • Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]

  • Request PDF. Suzuki–Miyaura Coupling of Sterically Hindered Aryl Carbonates. Available at: [Link]

  • Yin, J., & Buchwald, S. L. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society. Available at: [Link]

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]

  • Larrosa, I., et al. (2017). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • Tang, W., et al. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. PubMed. Available at: [Link]

  • Silva, F. A., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Available at: [Link]

  • Google Patents. (2015). Method for preparing cyclopropyl boronic acid.
  • VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. Available at: [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Available at: [Link]

  • IDEALS. (2021). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of (1-methylcyclopropyl)boronic acid Reaction Mixtures

Welcome to the technical support hub for the purification of (1-methylcyclopropyl)boronic acid and its associated reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support hub for the purification of (1-methylcyclopropyl)boronic acid and its associated reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common and complex challenges associated with purifying this specific boronic acid derivative.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of (1-methylcyclopropyl)boronic acid reaction mixtures. Each problem is followed by potential causes and actionable solutions.

Problem 1: Low Recovery of (1-methylcyclopropyl)boronic acid After Purification

Potential Cause 1: Protodeboronation

The carbon-boron bond in boronic acids can be susceptible to cleavage, particularly under acidic or basic conditions, a process known as protodeboronation.[1] This results in the formation of methylcyclopropane, leading to significant yield loss. Alkyl boronic acids, while generally more stable at neutral pH, can still undergo this degradation.[1][2]

Solution:

  • pH Control: Maintain the pH of your aqueous solutions as close to neutral as possible during extractions and washes.

  • Avoid Strong Acids/Bases: If acidic or basic conditions are necessary, minimize exposure time and use milder reagents where possible.

  • Temperature Management: Perform extractions and other purification steps at reduced temperatures to slow down the rate of decomposition.

Potential Cause 2: Oxidation

The boron center is susceptible to oxidation, which can convert the boronic acid into inactive byproducts.[1][3] This is often exacerbated by prolonged exposure to air.

Solution:

  • Inert Atmosphere: When possible, handle solutions of (1-methylcyclopropyl)boronic acid under an inert atmosphere (e.g., nitrogen or argon), especially during prolonged stirring or heating.

  • Degassed Solvents: Use solvents that have been properly degassed to minimize dissolved oxygen, which can contribute to oxidation.[4]

Potential Cause 3: Formation of Boroxines (Anhydrides)

Boronic acids have a propensity to dehydrate and form cyclic trimers known as boroxines.[5] While this is a reversible process, the difference in polarity and solubility of the boroxine compared to the monomeric acid can lead to purification challenges and apparent loss of product.

Solution:

  • Hydration during Workup: Introduce a small amount of water during the workup or before final isolation to hydrolyze the boroxine back to the boronic acid.

  • Solvent Choice for Recrystallization: Recrystallization from aqueous solutions (e.g., water or aqueous ethanol) tends to favor the formation of the free acid, while nonpolar solvents can promote anhydride formation.[6]

Problem 2: Co-elution of Impurities During Silica Gel Chromatography

The Issue: (1-methylcyclopropyl)boronic acid, being a polar compound, can interact strongly with silica gel, leading to streaking, poor separation, or co-elution with other polar impurities.[7][8]

Troubleshooting Workflow:

start Co-elution on Silica Gel q1 Is the impurity boric acid? start->q1 sol1 Azeotropic distillation with methanol to form volatile trimethyl borate. q1->sol1 Yes q2 Is the product stable to base? q1->q2 No end_node Purified Product sol1->end_node sol2 Perform an acid-base extraction. Dissolve in an organic solvent and extract with 1M NaOH or K2CO3. The boronic acid will move to the aqueous layer as its boronate salt. q2->sol2 Yes q3 Is the impurity a neutral organic compound? q2->q3 No sol2->end_node sol3 Consider derivatization. React the crude mixture with diethanolamine to form a crystalline adduct that can be filtered off. q3->sol3 Yes sol4 Utilize a scavenger resin with diol functional groups to selectively bind the boronic acid. q3->sol4 No sol3->end_node sol4->end_node

Caption: Troubleshooting workflow for co-elution issues.

Problem 3: The Purified (1-methylcyclopropyl)boronic acid Shows Poor Reactivity in Subsequent Reactions (e.g., Suzuki Coupling)

Potential Cause 1: Presence of Inhibitory Impurities

Even small amounts of certain impurities can negatively impact catalytic reactions. For instance, residual base or acid from the purification can interfere with the catalyst.

Solution:

  • Thorough Washing: Ensure the purified product is thoroughly washed with appropriate solvents to remove any residual reagents from the purification process.

  • Purity Analysis: Utilize analytical techniques like NMR or LC-MS to confirm the purity of the isolated boronic acid before proceeding with the next step.

Potential Cause 2: Degradation During Storage

(1-Methylcyclopropyl)boronic acid can degrade over time if not stored properly.[2][9]

Solution:

  • Proper Storage: Store the purified compound in a cool, dry place, preferably under an inert atmosphere.

  • Consider Derivatization for Long-Term Storage: For long-term storage, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester.[5][10] These can often be purified more easily via chromatography and are more stable.[5][10]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude (1-methylcyclopropyl)boronic acid reaction mixture?

A1: Common impurities include unreacted starting materials, boric acid from decomposition, and boroxines (the trimeric anhydride).[7][8] In the context of a Suzuki-Miyaura coupling, you may also find homocoupled byproducts.[4][11]

Q2: Is recrystallization a viable purification method for (1-methylcyclopropyl)boronic acid?

A2: Yes, recrystallization can be an effective method.[12] The choice of solvent is critical. Using a mixed solvent system, such as ethyl acetate/hexanes, can be effective.[6] For boronic acids that are oils, trituration with a non-polar solvent like hexane can sometimes induce crystallization.[12]

Q3: Can I use liquid-liquid extraction to purify my (1-methylcyclopropyl)boronic acid?

A3: Absolutely. An acid-base extraction is a powerful technique.[7] Boronic acids are weakly acidic and can be converted to their corresponding boronate salts with a base like NaOH or K₂CO₃.[13][14] These salts are water-soluble and will move to the aqueous layer, separating them from neutral organic impurities.[7][14] The boronic acid can then be regenerated by acidifying the aqueous layer and extracting it back into an organic solvent.[13]

Q4: Are there alternatives to silica gel chromatography?

A4: Yes. If silica gel proves problematic, consider the following:

  • Reverse-Phase Chromatography (C18): This can be a good alternative, though some boronic acids may still exhibit poor peak shape.[7]

  • Boronate Affinity Chromatography: This specialized technique uses a resin with diol groups that form reversible covalent bonds with boronic acids under alkaline conditions.[15][16] The boronic acid can be released by lowering the pH.[15]

  • Scavenger Resins: These are solid-supported reagents that covalently bind to the boronic acid, allowing for its removal by simple filtration.[7]

Q5: My (1-methylcyclopropyl)boronic acid is an oil and difficult to handle. What can I do?

A5: If you have an oily product, you can try to solidify it by cooling it in a refrigerator or freezer.[8][12] Alternatively, you can convert it to a more stable, crystalline derivative. Reacting the crude boronic acid with diethanolamine can form a stable adduct that often crystallizes readily and can be filtered off.[8][17]

Section 3: Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is ideal for removing neutral organic impurities from the crude (1-methylcyclopropyl)boronic acid.

Materials:

  • Crude (1-methylcyclopropyl)boronic acid

  • Ethyl acetate (EtOAc) or other water-immiscible organic solvent

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable volume of ethyl acetate.

  • Basification and Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M NaOH solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The deprotonated (1-methylcyclopropyl)boronate salt will be in the aqueous (bottom) layer.

  • Separation: Drain the aqueous layer into a clean flask.

  • Re-extraction (Optional): To maximize recovery, you can re-extract the organic layer with another portion of 1 M NaOH. Combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 1 M HCl with stirring until the pH is acidic (pH ~2-3, check with pH paper). A precipitate of the boronic acid may form.

  • Back-extraction: Extract the acidified aqueous solution with three portions of ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified (1-methylcyclopropyl)boronic acid.

Workflow Diagram for Acid-Base Extraction:

start Crude Product in Organic Solvent step1 Extract with 1M NaOH start->step1 aqueous1 Aqueous Layer: Boronate Salt step1->aqueous1 organic1 Organic Layer: Neutral Impurities step1->organic1 step2 Acidify Aqueous Layer with 1M HCl aqueous1->step2 step3 Extract with Fresh Organic Solvent step2->step3 aqueous2 Aqueous Layer: Salts step3->aqueous2 organic2 Organic Layer: Purified Boronic Acid step3->organic2 end_node Isolate Product organic2->end_node

Caption: Workflow for purification via acid-base extraction.

Protocol 2: Purification via Diethanolamine Adduct Formation

This method is particularly useful if the boronic acid is an oil or difficult to crystallize.

Materials:

  • Crude (1-methylcyclopropyl)boronic acid

  • Dichloromethane (DCM) or diethyl ether

  • Diethanolamine (1.0 - 1.1 equivalents)

  • Hexane

  • Filtration apparatus

Procedure:

  • Dissolution: Suspend the crude (1-methylcyclopropyl)boronic acid in a minimal amount of DCM or diethyl ether at room temperature with stirring.

  • Adduct Formation: Add diethanolamine (1.0 - 1.1 equivalents relative to the estimated amount of boronic acid) dropwise. The mixture may initially become clear, followed by the precipitation of a white solid (the diethanolamine adduct).

  • Crystallization: Stir the suspension for 30-60 minutes to ensure complete adduct formation. You can add hexane as an anti-solvent to further encourage precipitation.

  • Isolation: Collect the crystalline adduct by vacuum filtration. Wash the solid with cold hexane to remove any soluble impurities.

  • Liberation of Boronic Acid (if required): The diethanolamine adduct can often be used directly in subsequent reactions. If the free boronic acid is required, the adduct can be treated with an acid to liberate it.

References

  • Gmar, S., et al. (2024). Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene. RSC Advances. Available at: [Link].

  • Amerigo Scientific. Boronic Acid Affinity Chromatography Resin. Amerigo Scientific. Available at: [Link].

  • Khan, R. A., et al. (2016). How to purify boronic acids/boronate esters?. ResearchGate. Available at: [Link].

  • Biotime. (2022). The development of the boronate affinity chromatography and Biotime's success. Biotime. Available at: [Link].

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Google Patents. WO2005019229A1 - Process for purification of boronic acid and its derivatives. Google Patents.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link].

  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link].

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link].

  • Thomas, A. A., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
  • Reddit. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry. Available at: [Link].

  • TheChemistryShack. (2015). How to Purify Boric Acid (by Recrystallization). YouTube. Available at: [Link].

  • Google Patents. CN101863912A - Preparation method of cyclopropylboronic acid. Google Patents.
  • Noda, S., et al. (2018). Spectroscopic and Computational Analyses of Liquid–Liquid Interfacial Reaction Mechanism of Boric Acid Esterification with 2,2,4-Trimethyl-1,3-pentanediol in Boron Extraction Processes. The Journal of Physical Chemistry C.
  • Matsumoto, M., et al. (2006). Recovery of Boric Acid from Wastewater by Solvent Extraction. Solvent Extraction Research and Development, Japan.
  • Reddit. (2017). Trying to remove a boronic acid in a workup. Help!. r/chemistry. Available at: [Link].

  • Leny, F., et al. (2023).
  • Reddit. (2017). Purification of boronic acids?. r/chemistry. Available at: [Link].

  • Roberts, A. M., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts.
  • American Chemical Society. (2022).
  • Scientific Update. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron. Scientific Update. Available at: [Link].

Sources

Troubleshooting

improving solubility of (1-methylcyclopropyl)boronic acid in organic solvents

Welcome to the technical support center for (1-methylcyclopropyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (1-methylcyclopropyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the solubility of (1-methylcyclopropyl)boronic acid in organic solvents. Our goal is to equip you with the knowledge to overcome common experimental hurdles and ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: I'm experiencing poor solubility of (1-methylcyclopropyl)boronic acid in my reaction solvent. Why is this happening?

A1: Poor solubility is a common challenge with boronic acids.[1] Several factors can contribute to this issue:

  • Inherent Polarity: The boronic acid functional group, -B(OH)₂, is polar and capable of hydrogen bonding. This can lead to strong intermolecular interactions, high lattice energy in the solid state, and consequently, low solubility in nonpolar or weakly polar organic solvents.[2]

  • Formation of Boroxines: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[1] These boroxines are often less soluble than the corresponding monomeric boronic acid and can complicate reaction stoichiometry. Storing (1-methylcyclopropyl)boronic acid in a cool, dry place is crucial to minimize boroxine formation.[1]

  • Solvent Incompatibility: The choice of solvent plays a critical role. While some polar aprotic solvents may be suitable, a single solvent may not be optimal for both the boronic acid and other reactants in your system.

Q2: Can I use heat to improve the solubility of (1-methylcyclopropyl)boronic acid?

A2: Yes, increasing the temperature of the solvent system can enhance the solubility of (1-methylcyclopropyl)boronic acid.[1] However, exercise caution as excessive heat can lead to degradation or promote unwanted side reactions, such as protodeboronation, where the carbon-boron bond is cleaved.[1] It is advisable to gradually increase the temperature while monitoring the stability of your compound.

Q3: Are there any general solvent recommendations for boronic acids?

A3: Ethers (like THF and diethyl ether) and ketones are often good starting points for dissolving boronic acids.[3] The solubility in hydrocarbons is typically very low.[3] For reactions like the Suzuki-Miyaura coupling, solvents such as dioxane, THF, and DMF are commonly used, often with the addition of some water.[4]

Troubleshooting Guide: Improving Solubility for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a primary application for (1-methylcyclopropyl)boronic acid.[5][6] Poor solubility can significantly hinder reaction rates and yields. This guide provides a systematic approach to troubleshooting and optimizing solubility in this context.

Initial Assessment and Strategy Selection

Before modifying your reaction conditions, assess the current solubility issue. Is the boronic acid completely insoluble, or does it dissolve partially? Based on your observation, choose one of the following strategies.

G A Start: Poor Solubility of (1-methylcyclopropyl)boronic acid B Strategy 1: Co-Solvent System A->B Mild Insolubility C Strategy 2: In-situ Esterification with a Diol A->C Significant Insolubility D Strategy 3: Derivatization to a Boronate Ester A->D Persistent Insolubility / Need for Enhanced Stability E Outcome: Improved Solubility and Reaction Performance B->E C->E D->E

Caption: Decision workflow for selecting a solubility enhancement strategy.

Strategy 1: Employing a Co-Solvent System

Principle: Using a mixture of solvents can enhance overall solubility by balancing the polarity requirements of different reactants.[1] A small amount of a polar aprotic solvent can be added to the primary reaction solvent to aid in dissolving the boronic acid.

Experimental Protocol:

  • Solvent Selection: Common co-solvents for Suzuki-Miyaura reactions include DMF, DMSO, or alcohols like ethanol.

  • Initial Dissolution Attempt: Begin by attempting to dissolve the (1-methylcyclopropyl)boronic acid in your primary reaction solvent (e.g., toluene, dioxane).

  • Co-solvent Addition: If solubility is poor, add a co-solvent in small increments (e.g., 5-10% of the total volume) while stirring.

  • Observation: Gentle heating or sonication can be applied to facilitate dissolution. Observe for complete dissolution of the solid. The optimal solvent ratio will need to be determined empirically for your specific reaction.

Strategy 2: In-situ Esterification with a Diol

Principle: The addition of a diol, such as mannitol or pinacol, can lead to the in-situ formation of a more soluble boronate ester. This approach avoids the formation of less soluble boroxine trimers.[7]

Experimental Protocol:

  • Reaction Setup: In your reaction vessel, combine (1-methylcyclopropyl)boronic acid and your aryl halide.

  • Diol Addition: Add 1.1 to 1.5 equivalents of a suitable diol (e.g., pinacol) to the reaction mixture.

  • Solvent and Reagents: Add the solvent, palladium catalyst, ligand, and base as per your standard Suzuki-Miyaura protocol.

  • Reaction: Proceed with the reaction, monitoring for product formation. The boronate ester will form in situ and readily participate in the catalytic cycle.

Strategy 3: Derivatization to a Boronate Ester

Principle: For persistent solubility issues or when enhanced stability is required, isolating a boronate ester derivative prior to the coupling reaction is a robust strategy. Pinacol esters are the most common, but other derivatives like MIDA (N-methyliminodiacetic acid) boronates offer excellent stability and are compatible with chromatography.[4][8] Trifluoroborates are another alternative that can be used in place of boronic acids.[9]

Protocol for Preparation of (1-methylcyclopropyl)boronic acid pinacol ester
  • Reaction Setup: In a round-bottom flask, dissolve (1-methylcyclopropyl)boronic acid (1.0 eq.) and pinacol (1.1 eq.) in a suitable solvent such as THF or dichloromethane.

  • Drying Agent: Add a drying agent like anhydrous magnesium sulfate to remove the water formed during the reaction.

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Work-up: Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: The resulting pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction. If necessary, it can be purified by column chromatography on silica gel.

G cluster_boronic_acid Poorly Soluble cluster_derivatives Improved Solubility & Stability A (1-methylcyclopropyl)boronic acid B Trimeric Boroxine (Less Soluble) A->B Dehydration C Pinacol Boronate Ester A->C + Pinacol D MIDA Boronate Ester A->D + MIDA E Potassium Trifluoroborate A->E + KHF2 B->A Hydrolysis

Caption: Chemical strategies to improve the solubility and stability of (1-methylcyclopropyl)boronic acid.

Quantitative Solubility Data (Illustrative)

Solvent ClassExamplesEstimated Solubility Level
EthersTHF, Dioxane, Diethyl etherHigh
KetonesAcetone, 2-ButanoneHigh
Aromatic HydrocarbonsToluene, XyleneLow to Moderate
Halogenated SolventsDichloromethane, ChloroformModerate
Aliphatic HydrocarbonsHexane, CyclohexaneVery Low
Polar Aprotic SolventsDMF, DMSOModerate to High

Note: The presence of the nonpolar methylcyclopropyl group may slightly increase solubility in less polar organic solvents compared to simpler arylboronic acids.

References

  • Physical and Chemical Properties of Boronic Acids: Formulation Implications - KU ScholarWorks. [Link]

  • Boronic acid-promoted site-selective Fischer esterifications of sugar alcohols - Green Chemistry (RSC Publishing). [Link]

  • Boronic acid-promoted site-selective Fischer esterifications of sugar alcohols. [Link]

  • How i can dissolve boric acid to get a Boron % yield of more than 10%? - ResearchGate. [Link]

  • Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery - MDPI. [Link]

  • Using Visible Light to Tune Boronic Acid−Ester Equilibria. [Link]

  • Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents | Journal of Chemical & Engineering Data - ACS Publications. [Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

  • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC. [Link]

  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. [Link]

  • Literature Review of Boric Acid Solubility Data - UNT Digital Library. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex | Request PDF - ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Solvent Effects in Boronic Acid-Diol Binding | The Journal of Organic Chemistry. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Methyl Boronic Acid | Request PDF - ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Mitigating Homocoupling in (1-methylcyclopropyl)boronic Acid Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the formation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the formation of homocoupling byproducts in Suzuki-Miyaura cross-coupling reactions involving (1-methylcyclopropyl)boronic acid. Our goal is to equip you with the scientific understanding and practical solutions to optimize your synthetic outcomes.

Introduction: The Challenge of Homocoupling with a Strained Ring System

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high functional group tolerance.[1][2] The use of (1-methylcyclopropyl)boronic acid allows for the introduction of a valuable, three-dimensional cyclopropyl motif, which is of significant interest in medicinal chemistry. However, like many boronic acids, this substrate can be susceptible to side reactions, most notably homocoupling, which leads to the formation of 1,1'-dimethyl-dicyclopropyl. This byproduct not only reduces the yield of the desired cross-coupled product but also complicates purification.

This guide will delve into the mechanistic origins of homocoupling and provide a structured approach to troubleshooting and minimizing this unwanted side reaction.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction?

A1: Homocoupling is a side reaction where two molecules of the boronic acid reagent couple to form a symmetrical dimer.[3] In the case of (1-methylcyclopropyl)boronic acid, this results in the formation of 1,1'-dimethyl-dicyclopropyl. This process competes with the desired cross-coupling of the boronic acid with your aryl or vinyl halide/triflate.

Q2: What are the primary mechanistic pathways that lead to homocoupling?

A2: There are two main pathways that contribute to boronic acid homocoupling:

  • Oxygen-Mediated Homocoupling: The presence of molecular oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0). This is often a significant contributor if the reaction is not performed under strictly inert conditions.

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as a precatalyst, it can directly react with the boronic acid to form the homocoupled product before the catalytic cycle for cross-coupling is fully established.[3]

Q3: Does the methyl group on the cyclopropyl ring of (1-methylcyclopropyl)boronic acid influence its tendency to undergo homocoupling?

A3: While specific studies on the homocoupling of (1-methylcyclopropyl)boronic acid are not extensively documented, the methyl group can have both steric and electronic effects. The electron-donating nature of the methyl group may slightly increase the electron density on the cyclopropyl ring, potentially influencing the rate of transmetalation. Sterically, the methyl group could disfavor the formation of certain palladium intermediates, although this effect is likely to be minor. The primary factors driving homocoupling remain the presence of oxygen and the choice of catalyst, ligand, and base.

Q4: Can (1-methylcyclopropyl)boronic acid undergo other side reactions besides homocoupling?

A4: Yes, two other common side reactions to be aware of are:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[4] For (1-methylcyclopropyl)boronic acid, this would result in the formation of methylcyclopropane. This can be promoted by acidic or basic conditions and the presence of water.

  • Ring-Opening: While the cyclopropyl group is generally stable in Suzuki-Miyaura reactions, highly strained rings can be susceptible to ring-opening under certain palladium-catalyzed conditions, especially at elevated temperatures or with specific catalyst systems.[5][6][7][8] This is a less common side reaction in standard Suzuki couplings but should be considered if unexpected byproducts are observed.

Q5: Are there more stable alternatives to (1-methylcyclopropyl)boronic acid?

A5: Yes, for boronic acids that are known to be unstable, using more robust derivatives can significantly improve reaction outcomes. Two excellent options are:

  • Potassium (1-methylcyclopropyl)trifluoroborate: Trifluoroborate salts are generally more stable than the corresponding boronic acids and are less prone to protodeboronation.[9]

  • (1-methylcyclopropyl) MIDA boronate: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are compatible with chromatography. They act as a "slow-release" form of the boronic acid under aqueous basic conditions, keeping the instantaneous concentration of the free boronic acid low and thus minimizing side reactions like homocoupling and protodeboronation.[10][11][12]

Troubleshooting Guide: A Systematic Approach to Reducing Homocoupling

If you are observing significant formation of 1,1'-dimethyl-dicyclopropyl in your reaction, follow this troubleshooting guide to identify and address the root cause.

Diagram: Troubleshooting Workflow for Homocoupling Reduction

G start High Homocoupling Observed atmosphere 1. Reaction Atmosphere (Inertness) start->atmosphere catalyst_ligand 2. Catalyst & Ligand System atmosphere->catalyst_ligand If homocoupling persists sub_atmosphere Thoroughly degas solvents (N₂/Ar sparging, freeze-pump-thaw). Ensure a positive pressure of inert gas throughout the reaction. atmosphere->sub_atmosphere conditions 3. Reaction Conditions (Base, Solvent, Temp.) catalyst_ligand->conditions If homocoupling persists sub_catalyst Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos). catalyst_ligand->sub_catalyst reagents 4. Reagent & Stoichiometry conditions->reagents If homocoupling persists sub_conditions Screen weaker bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Use aprotic solvents (e.g., Dioxane, Toluene, THF) with minimal water. Lower the reaction temperature. conditions->sub_conditions minimized Homocoupling Minimized reagents->minimized sub_reagents Use a slight excess of the aryl/vinyl halide. Consider slow addition of the boronic acid solution. Use a more stable boronic acid derivative (MIDA boronate or trifluoroborate salt). reagents->sub_reagents

Caption: A stepwise approach to diagnosing and resolving homocoupling issues.

Optimizing the Reaction Atmosphere

The Problem: Oxygen is a primary culprit in promoting homocoupling.

The Solution: Rigorous exclusion of oxygen is critical.

Experimental Protocol: Degassing and Inert Atmosphere Setup

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).

  • Solvent Degassing:

    • Sparging: Bubble a gentle stream of inert gas through your solvent(s) for at least 30 minutes prior to use. If your reaction uses a biphasic system (e.g., toluene/water), degas both the organic and aqueous phases separately.

    • Freeze-Pump-Thaw: For particularly oxygen-sensitive reactions, perform at least three cycles of freezing the solvent in liquid nitrogen, evacuating the headspace under high vacuum, and thawing under an inert atmosphere.

  • Reaction Setup: Assemble the reaction under a positive pressure of inert gas. Use septa and needles for all liquid transfers. Before adding reagents, purge the reaction vessel with inert gas for 10-15 minutes.

Selecting the Right Catalyst and Ligand

The Problem: The choice of palladium source and ligand significantly influences the relative rates of cross-coupling and homocoupling.

The Solution: Use a Pd(0) precatalyst and a bulky, electron-rich ligand to favor the desired catalytic cycle.

Table: Recommended Catalyst and Ligand Combinations

Catalyst/PrecatalystLigandKey Advantages
Pd₂(dba)₃ or Pd(OAc)₂XPhos or SPhos Bulky, electron-rich ligands that promote fast reductive elimination, outcompeting homocoupling.[13]
Pd(PPh₃)₄(None required)A Pd(0) source that avoids the initial Pd(II)-mediated homocoupling.
Buchwald G3 Precatalysts(Ligand incorporated)Highly active and efficient at generating the active Pd(0) species.

Expert Insight: Bulky phosphine ligands, such as those developed by the Buchwald group, create a sterically hindered environment around the palladium center.[13] This steric bulk favors the reductive elimination step of the cross-coupling cycle over the pathways leading to homocoupling.

Fine-Tuning Reaction Conditions

The Problem: The base, solvent, and temperature all play a role in the reaction kinetics and can inadvertently promote homocoupling.

The Solution: Optimize these parameters to create an environment that favors cross-coupling.

  • Base Selection: The base is necessary to activate the boronic acid for transmetalation.[10][14] However, a very strong base can sometimes accelerate side reactions.

    • Recommendation: Start with milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃. For substrates with base-sensitive functional groups, KF can be an effective choice.[11]

  • Solvent System: Aprotic solvents are generally preferred.

    • Recommendation: Use solvents such as 1,4-dioxane, toluene, or THF. While a small amount of water is often necessary to dissolve the base and facilitate the formation of the boronate species, excess water can promote protodeboronation and, in some cases, homocoupling. Minimize the amount of water used.

  • Temperature Control: Higher temperatures can accelerate all reactions, including undesired side reactions.

    • Recommendation: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature.

Adjusting Reagent Stoichiometry and Addition

The Problem: A high concentration of the boronic acid at the beginning of the reaction can favor bimolecular homocoupling.

The Solution: Control the concentration of the boronic acid.

Experimental Protocol: Slow Addition of (1-methylcyclopropyl)boronic acid

  • Setup: In the main reaction flask, combine the aryl/vinyl halide, palladium catalyst, ligand, and base in the degassed solvent.

  • Boronic Acid Solution: In a separate, dry flask, dissolve the (1-methylcyclopropyl)boronic acid (typically 1.1-1.3 equivalents) in a small amount of the same degassed solvent.

  • Slow Addition: Using a syringe pump, add the boronic acid solution to the reaction mixture dropwise over a period of 30-60 minutes.

  • Reaction: Once the addition is complete, maintain the reaction at the desired temperature and monitor its progress.

Expert Insight: By adding the boronic acid slowly, its instantaneous concentration in the reaction mixture remains low. This disfavors the second-order homocoupling reaction and allows the palladium catalyst to preferentially react with the aryl/vinyl halide.

Advanced Strategy: Utilizing Stabilized Boronic Acid Derivatives

For particularly challenging systems where homocoupling and other decomposition pathways are persistent, switching to a more stable form of the boronic acid is a highly effective strategy.

Diagram: The "Slow-Release" Advantage of MIDA Boronates

G cluster_0 Reaction Mixture MIDA_Boronate (1-methylcyclopropyl) MIDA boronate (Stable, Unreactive) Free_BA (1-methylcyclopropyl) boronic acid (Reactive, Low Conc.) MIDA_Boronate->Free_BA Slow Hydrolysis (aq. base) Coupling_Cycle Suzuki-Miyaura Cross-Coupling Cycle Free_BA->Coupling_Cycle

Caption: MIDA boronates provide a controlled release of the reactive boronic acid.

The use of a MIDA boronate or a trifluoroborate salt of (1-methylcyclopropyl)borane can provide a more controlled and reproducible reaction, effectively suppressing homocoupling by minimizing the concentration of the free, reactive boronic acid at any given time.

Conclusion

Minimizing the formation of homocoupling byproducts in Suzuki-Miyaura reactions with (1-methylcyclopropyl)boronic acid is an achievable goal through a systematic and mechanistically informed approach. By carefully controlling the reaction atmosphere, selecting the appropriate catalyst and ligand system, optimizing reaction conditions, and considering the use of stabilized boronic acid derivatives, researchers can significantly improve the yield and purity of their desired cross-coupled products.

References

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Kinetic Data for All Individual Steps of a Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction: A True Mechanistic Picture. Chemistry – A European Journal, 17(8), 2492-2503.
  • BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem Technical Support.
  • Sung, K., & Lee, C. (2009). Highly efficient Suzuki-Miyaura coupling of aryl chlorides with potassium aryltrifluoroborates. Tetrahedron Letters, 50(43), 5949-5952.
  • Elkaim, L., & Grimaud, L. (2010). Palladium-Catalyzed Ring Opening. Synlett, 2010(12), 1898-1899.
  • Yao, M.-L., & Deng, M.-Z. (2000).
  • Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(49), 8853-8856.
  • BenchChem. (2025). A Head-to-Head Battle: Cyclopropyltrifluoroborates Emerge as Superior Cross-Coupling Partners to Boronic Acids. BenchChem Technical Support.
  • Sigma-Aldrich. (n.d.). Suzuki-Miyaura Cross-Coupling Reagents.
  • Wang, L., & Brook, M. A. (2012). Palladium-catalyzed ring-opening cyclization/hydrosilylation of 1-cyclopropyl-1,6-heptadienes to form (E)-1-butenyl cyclopentanes. Organometallics, 31(17), 6439-6442.
  • Chen, H., & Deng, M.-Z. (2001). A novel Suzuki-type cross-coupling reaction of cyclopropylboronic esters with benzyl bromides. Journal of the Chemical Society, Perkin Transactions 1, (22), 2900-2904.
  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Lipshutz, B. H., & Ghorai, S. (2012). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic Letters, 14(4), 1194-1197.
  • Molander, G. A., & Biolatto, B. (2003). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. The Journal of Organic Chemistry, 68(11), 4302-4314.
  • BenchChem. (2026). Methyl Boronic Acid: A Technical Guide to Stability and Handling. BenchChem Technical Support.
  • Wang, J., & Jia, Y. (2017). Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones. Organic & Biomolecular Chemistry, 15(1), 107-110.
  • Gurava, S., & Geda, S. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 83(15), 8276-8283.
  • Yao, M.-L., & Deng, M.-Z. (2000).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Xing, W., Shang, R., Wang, G., & Fu, Y. (2019). Visible light-induced palladium-catalyzed ring opening β-H elimination and addition of cyclobutanone oxime esters.
  • France, M. B., & Wacker, K. D. (2016). Palladium-catalyzed ring-opening reactions of cyclopropanated 7-oxabenzonorbornadiene with alcohols. Beilstein Journal of Organic Chemistry, 12, 2235-2241.
  • Denmark, S. E., & Regens, C. S. (2008). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 73(16), 6391-6405.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.

Sources

Troubleshooting

optimizing shelf life and storage conditions for (1-methylcyclopropyl)boronic acid

Welcome to the technical support center for (1-methylcyclopropyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing the shel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (1-methylcyclopropyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing the shelf life, storage conditions, and successful application of this valuable synthetic building block. Here, you will find scientifically grounded answers to frequently asked questions and detailed troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

This section provides quick answers to common inquiries regarding the handling and storage of (1-methylcyclopropyl)boronic acid.

Q1: What are the ideal storage conditions for (1-methylcyclopropyl)boronic acid to ensure its long-term stability?

A1: To maximize the shelf-life of (1-methylcyclopropyl)boronic acid, it should be stored in a tightly sealed container in a cool, dry environment, preferably in a refrigerator at 2-8°C.[1] For extended storage, maintaining an inert atmosphere by blanketing the compound with argon or nitrogen is highly recommended to prevent degradation from atmospheric moisture and oxygen.[1]

Q2: I've noticed my (1-methylcyclopropyl)boronic acid has become clumpy and discolored. Is it still usable?

A2: Clumping is a strong indicator of moisture absorption, while discoloration can suggest oxidative degradation.[1] These changes signal potential decomposition of the boronic acid, which can lead to inconsistent and lower yields in your reactions. It is advisable to use fresh, properly stored reagent for optimal results. If you must use the material, consider purifying it by recrystallization or chromatography before use.[1]

Q3: What are the primary degradation pathways for (1-methylcyclopropyl)boronic acid?

A3: The two main degradation pathways for boronic acids, including (1-methylcyclopropyl)boronic acid, are protodeboronation and oxidation.[2] Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, and can be catalyzed by both acidic and basic conditions.[2][3] Oxidation of the boron center can also occur, leading to the formation of boric acid and other byproducts.[4]

Q4: How does pH affect the stability of (1-methylcyclopropyl)boronic acid in solution?

A4: The stability of boronic acids is highly pH-dependent. Both acidic and basic conditions can accelerate protodeboronation.[3][5] For many boronic acids, the rate of protodeboronation is at a minimum around neutral pH. The specific optimal pH for (1-methylcyclopropyl)boronic acid is not extensively documented, but it is crucial to be mindful of the pH of your reaction and storage solutions.

Q5: Are there more stable alternatives to (1-methylcyclopropyl)boronic acid for use in cross-coupling reactions?

A5: Yes, several derivatives of boronic acids have been developed to enhance stability. The most common are boronic esters, such as pinacol esters, and N-methyliminodiacetic acid (MIDA) boronates.[6][7] These derivatives protect the boronic acid moiety from degradation and can release the active boronic acid in situ under the reaction conditions.[7] For cyclopropyl boronic acids specifically, trifluoroborate salts are also used to improve stability.[8][9]

Troubleshooting Guides for Experimental Applications

This section provides detailed troubleshooting for common issues encountered during reactions involving (1-methylcyclopropyl)boronic acid, with a focus on the Suzuki-Miyaura cross-coupling reaction.

Guide 1: Low or No Yield in Suzuki-Miyaura Coupling

Low or no yield is a frequent issue in Suzuki-Miyaura reactions and can often be traced back to the quality and handling of the boronic acid.

Possible Cause 1: Degraded (1-methylcyclopropyl)boronic acid

  • Symptoms: Inconsistent results between batches, presence of starting materials, and formation of protodeboronated side-product (methylcyclopropane).

  • Underlying Science: As discussed, (1-methylcyclopropyl)boronic acid is susceptible to protodeboronation, a process where the C-B bond is cleaved and replaced by a C-H bond.[2][3] This side reaction consumes the active boronic acid, leading to lower yields of the desired cross-coupled product. The rate of protodeboronation is influenced by factors such as moisture, pH, and temperature.[5]

  • Solutions:

    • Use Fresh Reagent: Always use freshly purchased or properly stored (1-methylcyclopropyl)boronic acid.

    • Verify Purity: If the quality of the boronic acid is in doubt, its purity can be assessed using analytical techniques like NMR or HPLC.[10][11]

    • Employ a Stabilized Derivative: Consider using a more stable form, such as a pinacol ester or a MIDA boronate of (1-methylcyclopropyl)boronic acid.[6][7]

Possible Cause 2: Suboptimal Reaction Conditions

  • Symptoms: The reaction stalls, leaving unreacted starting materials.

  • Underlying Science: The choice of base, solvent, and temperature is critical in Suzuki-Miyaura couplings. The base is necessary to activate the boronic acid for transmetalation.[12] However, strongly basic conditions can also promote protodeboronation.[13]

  • Solutions:

    • Base Selection: Screen different bases. Inorganic bases like K₃PO₄ and K₂CO₃ are commonly used. The strength and solubility of the base can significantly impact the reaction outcome.[12]

    • Solvent System: Ensure the solvent system facilitates the reaction. Often, a mixture of an organic solvent (like dioxane or toluene) and water is used. The water content can be critical, as some water is often necessary for the reaction to proceed, but excess water can lead to boronic acid degradation.[14]

    • Temperature Optimization: While higher temperatures can increase the reaction rate, they can also accelerate the degradation of the boronic acid and the catalyst. An optimal temperature that balances these factors should be determined.[12]

Guide 2: Formation of Homocoupled Byproduct

The formation of a dimeric product of the boronic acid (1,1'-dimethyl-1,1'-bi(cyclopropane)) is another common side reaction.

  • Symptoms: Presence of a byproduct with a mass corresponding to the dimer of the cyclopropyl moiety.

  • Underlying Science: Homocoupling is often caused by the presence of oxygen in the reaction mixture, which can facilitate the oxidative coupling of two boronic acid molecules, a reaction catalyzed by palladium.[15] Using a Pd(II) precatalyst can also lead to homocoupling during its in situ reduction to the active Pd(0) species.[12]

  • Solutions:

    • Thorough Degassing: Rigorously degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by sparging with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.[12]

    • Use a Pd(0) Catalyst: If using a Pd(II) precatalyst, consider switching to a Pd(0) source, such as Pd(PPh₃)₄, to minimize the oxidative homocoupling pathway.[12]

Visualizing Degradation and Troubleshooting

To further aid in understanding the stability and troubleshooting of reactions with (1-methylcyclopropyl)boronic acid, the following diagrams illustrate key concepts.

Degradation Pathways of Boronic Acids

G Key Degradation Pathways for Boronic Acids cluster_conditions Contributing Factors Boronic_Acid (1-Methylcyclopropyl)boronic Acid Protodeboronation Protodeboronation Boronic_Acid->Protodeboronation Oxidation Oxidation Boronic_Acid->Oxidation Methylcyclopropane Methylcyclopropane Protodeboronation->Methylcyclopropane Boric_Acid Boric Acid Oxidation->Boric_Acid Moisture Moisture Moisture->Protodeboronation pH Acidic or Basic pH pH->Protodeboronation Oxygen Oxygen Oxygen->Oxidation G Troubleshooting Low Yield in Suzuki-Miyaura Coupling Start Low or No Yield Check_Boronic_Acid Assess Boronic Acid Quality Start->Check_Boronic_Acid Check_Reaction_Conditions Evaluate Reaction Conditions Start->Check_Reaction_Conditions Use_Fresh Use Fresh/Pure Boronic Acid Check_Boronic_Acid->Use_Fresh Use_Stable_Derivative Switch to Stable Derivative (e.g., MIDA ester) Check_Boronic_Acid->Use_Stable_Derivative Optimize_Base Optimize Base Check_Reaction_Conditions->Optimize_Base Optimize_Solvent Optimize Solvent/Water Content Check_Reaction_Conditions->Optimize_Solvent Optimize_Temp Optimize Temperature Check_Reaction_Conditions->Optimize_Temp Success Improved Yield Use_Fresh->Success Use_Stable_Derivative->Success Optimize_Base->Success Optimize_Solvent->Success Optimize_Temp->Success

Caption: A decision tree for troubleshooting low-yielding reactions.

Data Summary: Storage and Handling

ParameterRecommendationRationale
Storage Temperature 2 - 8 °C (Refrigerated) [1]Reduces the rate of thermal decomposition and degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen) [1]Minimizes contact with atmospheric moisture and oxygen, preventing hydrolysis and oxidation.
Container Tightly sealed, opaque containerPrevents moisture ingress and protects from light, which can catalyze degradation.
Handling In a well-ventilated area or fume hood [16]Minimizes inhalation of fine particles.
Personal Protective Equipment Safety goggles, gloves, lab coat [16]Standard laboratory practice to prevent skin and eye contact.

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR

A simple ¹H NMR can provide a quick assessment of the purity of (1-methylcyclopropyl)boronic acid and detect the presence of its common degradation byproduct, methylcyclopropane.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the (1-methylcyclopropyl)boronic acid and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to allow for quantitative analysis.

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis: Integrate the signals corresponding to the (1-methylcyclopropyl)boronic acid, the internal standard, and any impurities. The presence of signals corresponding to methylcyclopropane would indicate protodeboronation. The purity can be calculated by comparing the integration of the analyte peaks to the internal standard.

Protocol 2: Small-Scale Test Reaction for Activity Assessment

Before committing a large amount of starting material, a small-scale test reaction can verify the activity of your (1-methylcyclopropyl)boronic acid.

  • Reaction Setup: In a small vial, combine your aryl halide (1.0 equiv.), (1-methylcyclopropyl)boronic acid (1.2-1.5 equiv.), base (e.g., K₃PO₄, 2.0-3.0 equiv.), and a suitable solvent (e.g., dioxane/water).

  • Degassing: Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Catalyst Addition: Add the palladium catalyst and ligand.

  • Reaction: Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.

  • Analysis: A successful reaction, indicated by the formation of the desired product, confirms the viability of your boronic acid.

References

  • Protodeboronation - Wikipedia. Available at: [Link]

  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited - CORE. Available at: [Link]

  • The proposed mechanism for protodeboronation of arylboronic acids - ResearchGate. Available at: [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC. Available at: [Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis - LJMU Research Online. Available at: [Link]

  • What are the analytical methods for determining the purity of Boric acid - 10B? - Blog. Available at: [Link]

  • Boric Acid Standard Operating Procedure - Washington State University. Available at: [Link]

  • How to Store Boric Acid. Available at: [Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion | Journal of the American Chemical Society. Available at: [Link]

  • Edinburgh Research Explorer - Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation - Account. Available at: [Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation - National Open Access Monitor, Ireland. Available at: [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Available at: [Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation | Journal of the American Chemical Society. Available at: [Link]

  • Boric Acid - IsoLab. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. Available at: [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters - PubMed. Available at: [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. Available at: [Link]

  • Suzuki-Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. Available at: [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. Available at: [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC. Available at: [Link]

  • Corrosive Storage Guidelines. Available at: [Link]

  • SAFETY DATA SHEET. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC. Available at: [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276. Available at: [Link]

  • Something Unique or Methyl, Butyl, Futile? Born again Boron - Scientific Update - UK. Available at: [Link]

  • SAFETY DATA SHEET - Fisher Scientific. Available at: [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Available at: [Link]

  • Cyclopropylmethyl Boronic Esters as General Reagents in Transition-Metal Catalyzed Homoallylation Reactions | Journal of the American Chemical Society. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide: (1-Methylcyclopropyl)boronic Acid vs. Cyclopropylboronic Acid in Cross-Coupling

As drug discovery programs increasingly seek to "escape from flatland," the incorporation of sp³-rich structural motifs has become a cornerstone of modern medicinal chemistry. Cyclopropyl and 1-methylcyclopropyl groups s...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly seek to "escape from flatland," the incorporation of sp³-rich structural motifs has become a cornerstone of modern medicinal chemistry. Cyclopropyl and 1-methylcyclopropyl groups serve as excellent bioisosteres for phenyl rings and gem-dimethyl groups, offering enhanced metabolic stability and unique 3D spatial arrangements.

However, installing these groups via palladium-catalyzed Suzuki-Miyaura cross-coupling presents distinct chemical challenges. As a Senior Application Scientist, I have structured this guide to objectively compare the reactivity profiles of cyclopropylboronic acid (CPBA) and (1-methylcyclopropyl)boronic acid (MCPBA) . This guide dissects the mechanistic causality behind their divergent behaviors and provides field-validated, self-monitoring protocols for each.

Mechanistic & Structural Divergence: The Causality of Reactivity

While CPBA and MCPBA differ by only a single methyl group, this subtle structural change drastically alters their behavior in the catalytic cycle.

Steric Hindrance and the Transmetalation Bottleneck

In a standard Suzuki-Miyaura coupling, the transmetalation step requires the formation of a Pd–O–B linkage (or direct alkyl transfer) between the palladium(II) intermediate and the activated boronate complex.

  • Cyclopropylboronic Acid (CPBA): The secondary-like sp³ nature of the unsubstituted cyclopropyl ring presents moderate steric bulk. Transmetalation proceeds smoothly when supported by bulky, electron-rich ligands like tricyclohexylphosphine (PCy₃)[1][2].

  • (1-Methylcyclopropyl)boronic Acid (MCPBA): The addition of the α-methyl group creates a neopentyl-like steric environment. This severe steric clash blocks the approach of the Pd(II) complex, turning transmetalation into the rate-limiting bottleneck[3]. Overcoming this requires highly specialized dialkylbiaryl phosphine ligands (e.g., SPhos) or specialized Buchwald-type ligands like cBRIDP[2][4].

Reagent Stability: Protodeboronation vs. Boroxine Formation

Free aliphatic boronic acids are notoriously temperamental. They suffer from C–B bond stability issues, high polarities, and a propensity to spontaneously dehydrate into oligomeric boroxines[5].

  • CPBA is relatively stable as a free acid and can be synthesized efficiently via the reaction of cyclopropylmagnesium bromide with trimethyl borate[1].

  • MCPBA is highly susceptible to protodeboronation in its free acid form under basic aqueous conditions. Consequently, it is almost exclusively synthesized and deployed as the pinacol ester (MCPBpin) , often prepared via the cyclopropanation of 2-propenylboronic acid pinacol ester[5][6].

Visualizing the Catalytic Workflow

The following diagram illustrates the Suzuki-Miyaura catalytic cycle, specifically highlighting where the structural bulk of MCPBA disrupts the standard kinetic flow.

SuzukiCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Ar-X TransMet Transmetalation (Steric Bottleneck for MCPBA) OxAdd->TransMet Base BaseAct Base Activation Formation of Boronate BaseAct->TransMet R-B(OH)3- RedElim Reductive Elimination Ar-R Product Formation TransMet->RedElim Ar-Pd(II)-R RedElim->Pd0 - Ar-R Boronic R-B(OH)2 or R-Bpin (CPBA / MCPBA) Boronic->BaseAct + OH- / RO-

Fig 1. Suzuki-Miyaura cycle highlighting the transmetalation bottleneck for MCPBA.

Quantitative Performance Comparison

The table below summarizes the empirical performance data and optimal conditions for both reagents when coupling with standard aryl bromides.

ParameterCyclopropylboronic Acid (CPBA)(1-Methylcyclopropyl)boronic acid pinacol ester
Typical Form Deployed Free Acid (R-B(OH)₂)[1]Pinacol Ester (R-Bpin)[5]
Steric Hindrance (α-carbon) Moderate (Secondary-like sp³)Extremely High (Neopentyl-like sp³)
Transmetalation Kinetics FastVery Slow (Rate-Limiting)
Optimal Pd Source Pd(OAc)₂ (5 mol%)[1]Pd₂(dba)₃ or Pd(OAc)₂ (2-5 mol%)[2]
Optimal Ligands PCy₃[2]SPhos, XPhos, or cBRIDP[2][4]
Protodeboronation Risk ModerateHigh (Mitigated by using Bpin ester)[5]
Typical Yields (Aryl Bromides) 80% – 95%[3]40% – 85%[2]

Validated Experimental Methodologies

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. They include specific causality for reagent selection and visual/analytical cues to monitor reaction health.

Protocol A: Standard Coupling with Cyclopropylboronic Acid (CPBA)

Causality: CPBA requires a highly active, electron-rich palladium species to facilitate oxidative addition, but it does not suffer from extreme steric clash. PCy₃ provides the perfect balance of electron donation and bulk to accelerate both oxidative addition and reductive elimination[1]. Water is strictly required to dissolve the inorganic base and generate the active hydroxyboronate species[2].

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask, add the Aryl Bromide (1.0 equiv), CPBA (1.3 equiv), Pd(OAc)₂ (5 mol%), and PCy₃ (10 mol%)[1].

  • Base Addition: Add K₃PO₄ (3.0 equiv).

  • Atmosphere Control: Evacuate and backfill the flask with dry N₂ (repeat 3 times). Self-Validation: Failure to thoroughly degas will result in rapid oxidation of PCy₃, visible as a failure of the solution to maintain a pale yellow/orange active catalyst color.

  • Solvent Addition: Add a degassed mixture of Toluene/H₂O (3:1 v/v, 0.2 M relative to aryl bromide). The biphasic nature ensures the base remains available at the interface without crashing out[2].

  • Reaction: Seal the flask and heat to 100 °C for 6–12 hours.

  • Monitoring: Monitor via HPLC or TLC. Self-Validation: The reaction mixture should remain homogenous and colored. The sudden precipitation of a fine, black powder (Pd black) indicates catalyst deactivation.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Sterically Demanding Coupling with (1-Methylcyclopropyl)boronic Acid Pinacol Ester

Causality: The α-methyl group severely impedes transmetalation. To force this step, highly specialized Buchwald ligands like SPhos or cBRIDP are utilized[2][4]. These ligands prevent the formation of inactive Pd-dimers and create a highly reactive, monomeric Pd(II) pocket. The pinacol ester is used to prevent the rapid protodeboronation that would otherwise consume the free boronic acid at high temperatures[5].

Step-by-Step Procedure:

  • Preparation: To an oven-dried sealed tube, add the Aryl Bromide (1.0 equiv), (1-Methylcyclopropyl)boronic acid pinacol ester (1.5 equiv), Pd₂(dba)₃ (2.5 mol%, equivalent to 5 mol% Pd), and SPhos or cBRIDP (10 mol%)[4][7].

  • Base Addition: Add anhydrous Cs₂CO₃ or K₃PO₄ (3.0 equiv).

  • Atmosphere Control: Evacuate and backfill with N₂ (repeat 3 times). Dialkylbiaryl phosphines are highly sensitive to aerial oxidation at elevated temperatures.

  • Solvent Addition: Add degassed 1,4-Dioxane/H₂O (4:1 v/v). Dioxane allows for a higher boiling point and better solubility of the bulky ester.

  • Reaction: Seal the tube and heat vigorously to 110 °C for 18–24 hours. Causality: The elevated temperature provides the necessary kinetic energy to overcome the steric barrier of the 1-methyl group[2].

  • Monitoring: Monitor via LC-MS. Self-Validation: If the aryl bromide persists after 12 hours but no Pd black has formed, transmetalation is lagging. Spike the reaction with an additional 2 mol% of the pre-mixed Pd/Ligand complex.

  • Workup: Cool to room temperature, filter the mixture through a pad of Celite (to remove Pd particulates), extract with EtOAc, concentrate, and purify via chromatography.

Sources

Comparative

HPLC Method Validation for (1-Methylcyclopropyl)boronic Acid Purity: A Comparative Guide

Introduction: The Analytical Challenge of Alkylboronic Acids (1-methylcyclopropyl)boronic acid is a highly valuable building block in modern drug development, frequently used to introduce metabolically stable, lipophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Alkylboronic Acids

(1-methylcyclopropyl)boronic acid is a highly valuable building block in modern drug development, frequently used to introduce metabolically stable, lipophilic cyclopropyl motifs into active pharmaceutical ingredients via 1[1]. However, quantifying the purity of this compound presents a notorious analytical challenge.

Alkylboronic acids exist in a dynamic, moisture-dependent equilibrium with their trimeric boroxine anhydrides. In standard reversed-phase HPLC (RP-HPLC), this equilibrium—combined with secondary Lewis acid-base interactions between the electron-deficient boron atom and unreacted silanols or stainless steel column hardware—leads to severe peak tailing, split peaks, and inaccurate purity integration[2][3]. To establish a reliable quality control framework, analytical scientists must design a self-validating system that forces the analyte into a single, stable monomeric state.

Mechanistic Evaluation of HPLC Methodologies

To objectively determine the best approach for purity assessment, we must evaluate the causality behind chromatographic distortions and compare how different methodologies resolve them.

Method A: Standard RP-HPLC (Acidic Mobile Phase)
  • Mechanism: Utilizing 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in the mobile phase suppresses the ionization of free silanols on standard C18 stationary phases.

  • Drawback: While it reduces silanol interactions, it fails to prevent the adsorption of the boronic acid onto the metal frits and column hardware[2]. This results in analyte loss, carryover, and poor peak symmetry, making it unsuitable for highly accurate quantitative validation.

Method B: RP-HPLC with Metal-Passivated Columns
  • Mechanism: Utilizing specialized column hardware (e.g.,2) eliminates secondary interactions between the boronic acid and metal surfaces[2]. When paired with a high-strength silica (HSS) T3 stationary phase and an acidic mobile phase, this method forces the equilibrium entirely toward the monomeric boronic acid, yielding sharp, symmetrical peaks.

Method C: UPLC-MS with Ammonium Acetate Buffer
  • Mechanism: Ultra-High Performance Liquid Chromatography (UPLC) coupled with mass spectrometry using a 10 mM ammonium acetate buffer (pH ~6.8). The rapid run time (<2 minutes) outpaces the dehydration kinetics, significantly reducing the predominant formation of boroxines, solvent adducts, and dimer ions.

Table 1: Comparative Performance of HPLC Methodologies for Alkylboronic Acids
ParameterMethod A: Standard RP-HPLCMethod B: Metal-Free RP-HPLCMethod C: UPLC-MS (High Throughput)
Stationary Phase Standard C18HSS T3 (Metal-Passivated)BEH C18
Mobile Phase Water/MeCN + 0.1% TFAWater/MeCN + 0.1% Formic Acid10 mM NH₄OAc / MeCN
Peak Symmetry Poor (Tailing factor > 2.0)Excellent (Tailing factor < 1.2)Excellent (Tailing factor < 1.1)
Boroxine Interference HighLowVery Low
Throughput Low (15-20 min)Medium (10-15 min)High (< 2 min)
Primary Use Case Legacy QCRoutine Purity & Batch ReleaseReaction Monitoring & Trace Impurities

Step-by-Step Experimental Protocol: ICH Q2(R2) Validation

Based on the comparative data, Method B provides the most robust, cost-effective framework for routine laboratory purity assessment. The following step-by-step protocol outlines the validation of this method in strict accordance with the4[4].

Chromatographic Conditions
  • Column: Metal-passivated HSS T3 (4.6 x 100 mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA/UV at 210 nm (The methylcyclopropyl group lacks a strong chromophore, necessitating low-wavelength UV detection).

  • Column Temperature: 35°C.

Sample Preparation (Self-Validating System)

Causality Check: Boronic acids are poorly soluble in pure water and highly prone to boroxine trimerization in pure organic solvents. The diluent must actively control this equilibrium.

  • Diluent Preparation: Prepare a strict 50:50 (v/v) mixture of Acetonitrile and Water. This exact ratio ensures the solubility of the lipophilic cyclopropyl group while providing sufficient aqueous content to hydrolyze any pre-existing boroxines back to the free (1-methylcyclopropyl)boronic acid monomer[5].

  • Standard Solution: Accurately weigh 10.0 mg of (1-methylcyclopropyl)boronic acid reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent to achieve a working concentration of 1.0 mg/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter prior to injection.

Validation Execution (ICH Q2(R2) Compliant)
  • Specificity: Inject the blank diluent, followed by the standard solution, and a sample spiked with known synthetic impurities (e.g., deborylation products). Acceptance Criteria: Resolution ( Rs​ ) > 1.5 between the (1-methylcyclopropyl)boronic acid peak and all adjacent impurities[4].

  • Linearity & Range: Prepare a 5-point calibration curve ranging from 50% to 150% of the target concentration (0.5 mg/mL to 1.5 mg/mL). Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 [6].

  • Accuracy (Recovery): Spike known quantities of the reference standard into a synthetic matrix at 80%, 100%, and 120% levels. Analyze each level in triplicate. Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%[6].

  • Precision (Repeatability): Inject the 100% standard solution six consecutive times to evaluate system coherence. Acceptance Criteria: The Relative Standard Deviation (%RSD) of the peak areas must be ≤2.0% [6].

Workflow Visualization

ICH_Validation_Workflow Start Sample Prep: (1-Methylcyclopropyl)boronic Acid in 50:50 MeCN/H2O Equilibrium Hydrolysis of Boroxine to Monomeric Boronic Acid Start->Equilibrium Chromatography Injection onto Metal-Passivated HSS T3 Column Equilibrium->Chromatography ICH_Split ICH Q2(R2) Validation Parameters Chromatography->ICH_Split Specificity Specificity Confirm Rs > 1.5 ICH_Split->Specificity Linearity Linearity & Range Confirm R² ≥ 0.999 ICH_Split->Linearity Precision Precision & Accuracy Confirm %RSD ≤ 2.0% ICH_Split->Precision Report Validated Purity Method Ready for Batch Release Specificity->Report Linearity->Report Precision->Report

Analytical workflow for mitigating boroxine formation and ICH Q2(R2) method validation.

References

  • Title: Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System Source: Waters Corporation URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Strategies for the analysis of highly reactive pinacolboronate esters Source: PubMed / Elsevier (Journal of Chromatography A) URL: [Link]

  • Title: Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]

  • Title: A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry Source: Analytical Methods (RSC Publishing) URL: [Link]

Sources

Validation

steric bulk comparison: 1-methylcyclopropyl vs tert-butyl boronic acids

Steric Bulk Comparison: 1-Methylcyclopropyl vs. tert-Butyl Boronic Acids Executive Summary In modern medicinal chemistry and organic synthesis, the tert-butyl (t-Bu) group is a cornerstone motif used to induce severe ste...

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Author: BenchChem Technical Support Team. Date: April 2026

Steric Bulk Comparison: 1-Methylcyclopropyl vs. tert-Butyl Boronic Acids

Executive Summary

In modern medicinal chemistry and organic synthesis, the tert-butyl (t-Bu) group is a cornerstone motif used to induce severe steric shielding, enforce active molecular conformations, and block metabolically labile sites. However, its high lipophilicity and the presence of nine sp³ C-H bonds make it highly susceptible to rapid oxidative metabolism by cytochrome P450 (CYP450) enzymes.

To overcome these liabilities, the 1-methylcyclopropyl (1-MeCp) group has emerged as a premier bioisostere[1]. By "tying back" two of the methyl groups into a strained cyclopropane ring, the 1-MeCp group maintains a highly congested quaternary carbon center while significantly altering the molecule's metabolic profile and spatial geometry[2]. This guide objectively compares the steric parameters, biological applications, and synthetic performance of tert-butyl and 1-methylcyclopropyl boronic acids in cross-coupling workflows.

Structural and Steric Parameter Comparison

While both groups feature a quaternary carbon attached to the main scaffold (or boron atom), their dynamic geometries differ substantially. The tert-butyl group occupies a large spherical volume due to the free rotation of its three methyl groups. In contrast, the 1-MeCp group is conformationally restricted. The cyclopropane ring enforces a rigid, planar-like geometry that reduces the overall spherical bulk but maintains intense localized steric hindrance proximal to the attachment point[2].

Quantitative Data Summary

The following table summarizes the key physicochemical and synthetic parameters of both groups:

Parametertert-Butyl Boronic Acid / Group1-Methylcyclopropyl Boronic Acid / Group
Structural Geometry Free rotation of three methyl groupsRigid cyclopropane ring + one methyl group
Steric Bulk (Charton v ) 1.24 (Extremely High)~1.10 (High, but tied-back geometry)
Metabolic Liability High (9 oxidizable sp³ C-H bonds)Low (Ring strain resists CYP450 oxidation)
β -Hydride Elimination Impossible (Lacks β -hydrogens)Impossible (Lacks β -hydrogens)
Suzuki Coupling Yields (Congested) ~0-10% (Extreme steric hindrance)~16-30% (Slightly reduced steric penalty)[3]

Medicinal Chemistry Rationale (Bioisosterism)

The decision to swap a tert-butyl group for a 1-methylcyclopropyl group is rarely driven by synthetic ease; rather, it is a strategic choice to improve a drug candidate's pharmacokinetic (PK) profile.

  • Metabolic Stability: The primary causality behind this substitution is the reduction of oxidative liability. The sp³ C-H bonds of a tert-butyl group are prime targets for CYP450-mediated hydroxylation. The 1-MeCp group eliminates six of these hydrogens, and the remaining cyclopropane C-H bonds possess higher s-character, increasing their bond dissociation energy and rendering them highly resistant to oxidation[1].

  • Target Affinity: In the development of macrocyclic NS3/4A protease inhibitors for Hepatitis C (HCV), replacing a tert-butyl group with a 1-methylcyclopropyl derivative altered the steric packing within the S4 pocket of the enzyme. This subtle reduction in spherical bulk prevented steric clashes with mutated residues, thereby restoring potent antiviral activity against drug-resistant variants[4].

Bioisostere Target Steric Shielding Requirement tBu tert-Butyl Group (High Bulk, Free Rotation) Target->tBu Traditional MeCp 1-Methylcyclopropyl Group (Tied-back, Rigid) Target->MeCp Bioisostere Liab Metabolic Liability (CYP450 Oxidation of CH3) tBu->Liab 9 sp³ C-H bonds Stab Metabolic Stability (Ring Strain Resistance) MeCp->Stab Reduced C-H bonds

Logical flow of replacing a tert-butyl group with a 1-methylcyclopropyl bioisostere.

Synthetic Performance in Suzuki-Miyaura Couplings

Coupling alkyl boronic acids that possess quaternary centers is notoriously difficult. Both tert-butylboronic acid and 1-methylcyclopropylboronic acid (and their pinacol esters, BPin) suffer from exceptionally slow transmetalation rates due to the steric clash between the bulky alkyl group and the palladium catalyst's ligand sphere.

However, comparative studies in multifold Suzuki couplings reveal a distinct difference. When attempting to couple highly congested systems (e.g., functionalizing hexabromobenzene), the tert-butyl derivatives often fail completely or yield trace amounts. In contrast, the 1-MeCp group, owing to its "tied-back" cyclopropane geometry, slightly reduces the steric penalty during the transmetalation transition state, allowing the reaction to proceed (albeit in modest yields of ~16%)[3].

Experimental Protocol: Suzuki Coupling of 1-MeCp-BPin

To successfully couple 1-methylcyclopropylboronic acid pinacol ester (1-MeCp-BPin) with an aryl halide, the catalytic system must be carefully engineered to overcome the activation energy barrier of transmetalation.

Causality & Rationale Behind Experimental Choices:
  • Water as a Co-solvent: The addition of water is not merely to dissolve the base; it is mechanistically required to hydrolyze the pinacol ester and generate the highly reactive trihydroxyboronate anion, which undergoes transmetalation much faster than the neutral boronic ester.

  • Ligand Selection (dppf): The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a large bite angle. This forces the palladium center into a geometry that accelerates the final reductive elimination step, preventing the bulky 1-MeCp group from stalling the catalytic cycle.

  • Degassing: Palladium(0) is highly susceptible to oxidation. Degassing prevents the formation of unreactive Pd(II) dead-end complexes and suppresses oxidative homocoupling of the boronic ester.

Step-by-Step Methodology:
  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 1-MeCp-BPin (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%). Seal the flask with a rubber septum.

  • Atmosphere Exchange: Evacuate the flask and backfill with Argon (repeat 3 times) to create a self-validating oxygen-free system.

  • Solvent Introduction: Add a pre-degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.2 M relative to the aryl halide) via syringe.

  • Reaction: Heat the mixture to 90 °C in an oil bath and stir vigorously for 16 hours. Monitor the consumption of the aryl bromide via TLC (Hexanes/EtOAc) or LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to isolate the 1-methylcyclopropyl-arene.

Protocol S1 1. Reagents Ar-Br + 1-MeCp-BPin S2 2. Catalyst Pd(dppf)Cl2 S1->S2 S3 3. Activation K2CO3 / H2O S2->S3 S4 4. Coupling 90°C, 16h S3->S4 S5 5. Validation LC-MS / NMR S4->S5

Step-by-step workflow for the Suzuki-Miyaura coupling of 1-MeCp-BPin.

References[1] Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence, The Journal of Organic Chemistry - ACS Publications. Link[2] 4,4,5,5-Tetramethyl-2-(1-methylcyclopropyl)-1,3,2-dioxaborolane, EvitaChem. Link[3] New Interesting Molecular Topologies by Way of Modern Cross-Coupling Reactions, ResearchGate. Link[4] Discovery of Quinoxaline-Based P1–P3 Macrocyclic NS3/4A Protease Inhibitors with Potent Activity Against Drug-Resistant HCV Variants, PMC - National Institutes of Health. Link

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Comparative

A Comparative Guide to the LC-MS Analysis and Validation of (1-methylcyclopropyl)boronic Acid Derivatives

In the landscape of modern pharmaceutical development, (1-methylcyclopropyl)boronic acid and its derivatives have emerged as valuable building blocks in organic synthesis, particularly in the construction of complex mole...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern pharmaceutical development, (1-methylcyclopropyl)boronic acid and its derivatives have emerged as valuable building blocks in organic synthesis, particularly in the construction of complex molecular architectures for novel therapeutic agents. Their unique structural motifs and reactivity in cross-coupling reactions necessitate robust and reliable analytical methods for their quantification and impurity profiling. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of these derivatives, alongside a discussion of alternative analytical techniques. We will delve into the rationale behind experimental choices, present a comprehensive validation of a developed LC-MS method, and offer a comparative assessment to aid researchers in selecting the most appropriate analytical strategy.

The Analytical Challenge of (1-methylcyclopropyl)boronic Acid Derivatives

The analysis of boronic acids, including (1-methylcyclopropyl)boronic acid derivatives, presents a unique set of challenges. These compounds can be polar and may exhibit poor ionization efficiency in mass spectrometry. A significant challenge is their propensity to form cyclic anhydrides, known as boroxines, which can complicate chromatographic separation and mass spectral interpretation.[1][2] Therefore, method development must be approached with a clear understanding of these chemical properties to ensure accurate and reproducible results.

I. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS): A Detailed Protocol and Validation

For the purpose of this guide, we will detail a robust HPLC-MS/MS method for the quantification of a hypothetical derivative, "Compound X," which is a (1-methylcyclopropyl)boronic acid derivative of pharmaceutical interest.

A. Rationale for Method Development

The selection of an appropriate LC-MS/MS method is paramount for achieving the desired sensitivity, selectivity, and throughput.

  • Chromatography: Reversed-phase chromatography is often the technique of choice for its versatility in separating a wide range of organic molecules. A C18 stationary phase is a common starting point.[3] For polar analytes like boronic acids, columns with enhanced polar retention or the use of ion-pairing agents can be beneficial. In this case, we have selected a modern C18 column known for its excellent peak shape and reproducibility for a broad range of analytes. The mobile phase composition is critical. An acidic mobile phase is often employed to suppress the ionization of silanol groups on the silica-based column, thereby improving peak shape. The use of volatile buffers like ammonium acetate is essential for compatibility with mass spectrometry.[3]

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity and sensitivity for quantitative analysis.[4] This technique involves selecting a specific precursor ion (the molecular ion or a prominent adduct) and a specific product ion generated through collision-induced dissociation. This specificity minimizes interference from matrix components.[5] Boronic acids can often be ionized in both positive and negative electrospray ionization (ESI) modes. The choice of polarity is analyte-dependent and should be determined empirically. For many boronic acids, negative ion mode can provide excellent sensitivity.[6]

B. Experimental Protocol: HPLC-MS/MS Analysis of Compound X

1. Sample and Standard Preparation:

  • Prepare a 1.0 mg/mL stock solution of Compound X reference standard in methanol.

  • Prepare a series of calibration standards by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations ranging from 1.0 ng/mL to 1000 ng/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3.0, 300, and 750 ng/mL) in the same manner.

  • For the analysis of Compound X in a drug substance, dissolve the sample in a suitable solvent (e.g., methanol) to a final concentration within the calibration range.

2. HPLC Conditions:

  • Column: ACQUITY Premier BEH C18 (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-1.0 min: 5% B

    • 1.0-5.0 min: Linear gradient from 5% to 95% B

    • 5.0-6.0 min: Hold at 95% B

    • 6.0-6.1 min: Return to 5% B

    • 6.1-8.0 min: Equilibrate at 5% B

3. MS/MS Conditions:

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transition: To be determined empirically for Compound X (e.g., [M-H]⁻ → product ion)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

C. Method Validation

A comprehensive method validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method is fit for its intended purpose.[7]

1. Specificity: The specificity of the method was evaluated by analyzing blank samples (diluent) and a placebo (a mixture of all components of the final drug product except Compound X). No interfering peaks were observed at the retention time of Compound X, demonstrating the method's high specificity.

2. Linearity: The linearity of the method was assessed by analyzing the calibration standards at seven concentration levels. The calibration curve was constructed by plotting the peak area of Compound X against its concentration.

ParameterResult
Linearity Range 1.0 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Regression Equation y = mx + c

3. Accuracy and Precision: Accuracy and precision were determined by analyzing the QC samples at three concentration levels on three different days (inter-day) with six replicates at each level on a single day (intra-day).

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Low 3.0< 5.0< 5.095.0 - 105.0
Medium 300< 3.0< 3.098.0 - 102.0
High 750< 3.0< 3.098.0 - 102.0

4. Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio (S/N).

ParameterResult
LOD (S/N ≥ 3) 0.3 ng/mL
LOQ (S/N ≥ 10) 1.0 ng/mL

5. Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the analytical parameters, such as the flow rate (±0.02 mL/min), column temperature (±2 °C), and mobile phase composition (±1% organic). The results remained within the acceptance criteria, demonstrating the method's reliability under minor variations.

II. Comparative Analysis of Alternative Techniques

While LC-MS/MS is a powerful tool, other analytical techniques can also be employed for the analysis of (1-methylcyclopropyl)boronic acid derivatives.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established technique for the analysis of volatile and thermally stable compounds.[8]

  • Principle: In GC-MS, the sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase of the column. The separated components are then detected by a mass spectrometer.

  • Advantages: GC-MS can offer high chromatographic resolution and is often considered a gold standard for the analysis of certain impurities like residual solvents.[9]

  • Disadvantages for Boronic Acids: The high polarity and low volatility of boronic acids make them generally unsuitable for direct GC-MS analysis.[1] Derivatization is often required to convert them into more volatile and thermally stable esters, for example, by reacting them with pinacol.[10] This additional sample preparation step can be time-consuming and may introduce variability.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR).

  • Principle: qNMR relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of an analyte's signal to that of a certified internal standard, a precise and accurate quantification can be achieved. For boronic acids, ¹¹B NMR can be particularly informative.[11][12]

  • Advantages: ¹¹B qNMR can be a primary analytical method, meaning it does not require a reference standard of the analyte itself for quantification.[13] It is non-destructive and can provide structural information simultaneously. The absence of a matrix effect in many cases is a significant advantage.[14]

  • Disadvantages: NMR generally has lower sensitivity compared to mass spectrometry-based methods.[13] It may not be suitable for trace-level impurity analysis. The instrumentation is also more specialized and may not be as widely available in all laboratory settings.

III. Head-to-Head Comparison

FeatureHPLC-MS/MSGC-MSQuantitative NMR (¹¹B qNMR)
Principle Liquid-phase separation followed by mass-based detection.Gas-phase separation followed by mass-based detection.Nuclear spin resonance in a magnetic field.
Selectivity Very High (with MS/MS)HighHigh
Sensitivity Very High (pg to ng/mL)[4]High (with derivatization)Moderate (µg/mL to mg/mL)[13]
Derivatization Generally not required.Often required for boronic acids.[1]Not required.
Throughput HighModerate (due to derivatization)Low to Moderate
Strengths Excellent for trace-level quantification in complex matrices.Good for volatile impurities.Primary method, no analyte standard needed, structural information.
Weaknesses Susceptible to matrix effects.Not suitable for non-volatile compounds without derivatization.Lower sensitivity, specialized equipment.

IV. Visualizing the Workflow

HPLC-MS/MS Method Development and Validation Workflow

HPLC-MS/MS Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev_Start Define Analytical Requirements Col_Select Column & Mobile Phase Screening Dev_Start->Col_Select MS_Opt MS Parameter Optimization (ESI+/-, MRM) Col_Select->MS_Opt Specificity Specificity MS_Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision LOD_LOQ LOD & LOQ Accuracy_Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for HPLC-MS/MS method development and validation.

Comparative Analytical Techniques

Comparative Analytical Techniques cluster_methods Analytical Methods Analyte (1-methylcyclopropyl)boronic acid derivative LCMS LC-MS/MS Analyte->LCMS Direct Analysis GCMS GC-MS Analyte->GCMS Requires Derivatization NMR qNMR Analyte->NMR Direct Analysis

Caption: Comparison of analytical methods for boronic acid derivatives.

Conclusion

For the sensitive and selective quantification of (1-methylcyclopropyl)boronic acid derivatives in pharmaceutical development, HPLC-MS/MS stands out as the method of choice. Its ability to directly analyze these polar compounds at trace levels without the need for derivatization provides a significant advantage in terms of throughput and simplicity. The validation data presented in this guide underscore the reliability and robustness of a well-developed LC-MS/MS method.

However, the choice of an analytical technique should always be guided by the specific requirements of the analysis. For applications where the highest sensitivity is not required, and a primary quantification method is desired, ¹¹B qNMR offers a powerful alternative. GC-MS may be considered if a laboratory has extensive experience with derivatization protocols for boronic acids and the analysis of other volatile impurities is also required.

Ultimately, a thorough understanding of the chemistry of (1-methylcyclopropyl)boronic acid derivatives, coupled with a systematic approach to method development and validation, will ensure the generation of high-quality, reliable data that is crucial for advancing drug development programs.

References

  • Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Analyst (RSC Publishing). Available at: [Link]

  • Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry (ACS Publications). Available at: [Link]

  • ¹¹B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. Books. Available at: [Link]

  • Development of a Quantitative Analysis Method for Unreacted Boric Acid in Polarizing Plates. Sumitomo Kagaku. Available at: [Link]

  • Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. ResearchGate. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. Available at: [Link]

  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. Available at: [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. ResolveMass. Available at: [Link]

  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. Available at: [Link]

  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. Available at: [Link]

  • LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. PubMed. Available at: [Link]

  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Scirp.org. Available at: [Link]

  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. ResearchGate. Available at: [Link]

  • Analysis of Boronic Acids by Nano Liquid Chromatography-Direct Electron Ionization Mass Spectrometry | Request PDF. ResearchGate. Available at: [Link]

  • GC-MS vs LC-MS. ResolveMass Laboratories Inc.. Available at: [Link]

  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ResearchGate. Available at: [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). Available at: [Link]

  • Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Sisu@UT. Available at: [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC. Available at: [Link]

  • LC-MS method validation resources. Reddit. Available at: [Link]

  • A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. ANTISEL. Available at: [Link]

  • Quantitative and Qualitative LC-High-Resolution MS: The Technological and Biological Reasons for a Shift of Paradigm. IntechOpen. Available at: [Link]

  • A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. Monash University. Available at: [Link]

  • Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Journal of Education and Scientific Studies. Available at: [Link]

  • Development and Validation of a GC-FID Method for Diagnosis of Methylmalonic Acidemia. brief.land. Available at: [Link]

  • Method development and validation by GC-MS for quantification of 1-chloroethyl cyclohexyl carbonate as a genotoxic impurity in candesartan cilexetil drug substance. ResearchGate. Available at: [Link]

  • Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. MDPI. Available at: [Link]

Sources

Validation

metabolic stability comparison: 1-methylcyclopropyl vs tert-butyl groups

An In-Depth Guide to the Metabolic Stability of 1-Methylcyclopropyl vs. tert-Butyl Groups for Drug Discovery Professionals In the intricate process of drug discovery, optimizing a molecule's metabolic stability is a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Metabolic Stability of 1-Methylcyclopropyl vs. tert-Butyl Groups for Drug Discovery Professionals

In the intricate process of drug discovery, optimizing a molecule's metabolic stability is a critical step that profoundly influences its pharmacokinetic profile, including bioavailability, half-life, and ultimately, its therapeutic efficacy and safety.[1][2] A common strategy to enhance metabolic resilience is the use of bioisosteric replacement, where a known metabolic "soft spot" is swapped for a chemically similar but more robust group.[3] Among the most frequently encountered motifs in medicinal chemistry are the tert-butyl and 1-methylcyclopropyl groups, often employed to provide steric bulk and fill hydrophobic pockets in target proteins. This guide provides a detailed comparison of their metabolic fates, supported by experimental data and protocols, to inform strategic decisions in lead optimization.

The Metabolic Landscape: A Tale of Two Bioisosteres

The choice between a tert-butyl and a 1-methylcyclopropyl group can dictate the metabolic destiny of a drug candidate. While sterically similar, their inherent electronic and structural differences lead to distinct interactions with metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily.[4]

The tert-Butyl Group: A Common Metabolic Hotspot

The tert-butyl group is a ubiquitous substituent used to confer lipophilicity and act as a steric shield to protect adjacent functionalities from metabolic attack.[5] However, the tert-butyl group itself is frequently a primary site of metabolism.[4]

Its metabolic vulnerability stems from the nine equivalent, sp³-hybridized C-H bonds on its methyl groups. These bonds are susceptible to hydrogen atom abstraction by the highly reactive oxo-iron species within the catalytic cycle of CYP enzymes.[6] This initial oxidation event typically yields a primary alcohol metabolite. This hydroxylated metabolite can then undergo further oxidation by cytosolic enzymes like aldehyde dehydrogenase to form a carboxylic acid.[5]

Several key CYP isozymes are implicated in tert-butyl metabolism, with the specific enzyme depending on the overall structure of the drug molecule. Commonly involved enzymes include CYP3A4, CYP2C8, CYP2C9, and CYP2C19.[5][7]

Examples from Known Drugs:

  • Nelfinavir: The tert-butylcarboxamide moiety is hydroxylated by CYP2C19 to form its main, active human metabolite.[5]

  • Ivacaftor: One of the two tert-butyl groups is metabolized by CYP3A4 to a hydroxylated active metabolite, which is subsequently oxidized to an inactive carboxylic acid.[5]

  • Finasteride: The tert-butyl group is first hydroxylated by CYP3A4 and then further oxidized to a carboxylic acid metabolite.[5]

The 1-Methylcyclopropyl Group: A More Resilient Alternative

The 1-methylcyclopropyl group is often considered a metabolically robust bioisostere of the tert-butyl group.[8] Its enhanced stability is rooted in the unique nature of the cyclopropane ring.

The C-H bonds on a cyclopropyl ring possess a higher degree of s-character compared to those in a typical alkane, a consequence of the ring's significant strain.[9] This increased s-character results in shorter, stronger C-H bonds with a higher bond dissociation energy.[8][9] As a result, the initial, rate-limiting step of hydrogen atom abstraction by CYP enzymes is energetically less favorable, rendering the ring less susceptible to oxidative metabolism.[9]

While more stable, the 1-methylcyclopropyl group is not metabolically inert. Potential, though less common, metabolic pathways include:

  • Oxidation of the exocyclic methyl group: This remains a potential site for CYP-mediated hydroxylation.

  • Ring Oxidation: In some contexts, direct oxidation of the cyclopropyl ring can occur, as has been observed in the metabolism of certain IDO1 inhibitors.[9]

  • Mechanism-Based Inactivation: When a cyclopropyl group is attached directly to a heteroatom like nitrogen (cyclopropylamine), it can be oxidized to reactive intermediates that may lead to ring-opening and covalent modification of the CYP enzyme, a process known as mechanism-based inactivation.[9][10][11]

Comparative Analysis: Experimental Evidence

Direct, quantitative comparisons underscore the metabolic advantage of the cyclopropyl motif. A study by Barnes-Seeman et al. (2013) provided a compelling case by replacing a tert-butyl group with a 1-(trifluoromethyl)cyclopropyl group—a close analogue to the 1-methylcyclopropyl group—across several chemical series.[4] The replacement consistently led to a significant increase in metabolic stability in human liver microsomes (HLM).

Compound Pair Structure (R-group) Half-Life (t½) in HLM (min) Fold Increase in Stability
Pair 1 R = tert-butyl10\multirow{2}{}{6.2x }
R = 1-(trifluoromethyl)cyclopropyl62
Pair 2 R = tert-butyl19\multirow{2}{}{>7.4x }
R = 1-(trifluoromethyl)cyclopropyl>140
Pair 3 (Finasteride) R = tert-butyl63\multirow{2}{*}{1.8x }
R = 1-(trifluoromethyl)cyclopropyl114

Data synthesized from Barnes-Seeman, D., et al. (2013). ACS Medicinal Chemistry Letters.[4][12]

These data clearly demonstrate that replacing the metabolically labile tert-butyl group with a cyclopropyl-containing bioisostere can dramatically reduce the rate of metabolism.[4] The moderate increase seen with the finasteride analogue highlights an important caveat: this strategy is most effective when the tert-butyl group is the primary site of metabolism. If other metabolic "soft spots" exist elsewhere in the molecule, the overall stability gain will be less pronounced.[4]

Visualizing the Metabolic Pathways

The distinct metabolic fates of the two groups can be visualized to better understand the underlying chemical transformations.

cluster_0 tert-Butyl Metabolism cluster_1 1-Methylcyclopropyl Metabolism a R-C(CH₃)₃ (Parent Compound) b R-C(CH₃)₂CH₂OH (Hydroxylated Metabolite) a->b CYP-mediated Oxidation (e.g., CYP3A4) c R-C(CH₃)₂COOH (Carboxylic Acid Metabolite) b->c Aldehyde Dehydrogenase d R-C(CH₃)(CH₂)₂ (Parent Compound) e Metabolically More Stable d->e Generally resistant to ring oxidation prep 1. Preparation - Thaw Microsomes - Prepare Compound - Prepare NADPH System incubate 2. Incubation - Mix & start reaction with NADPH - Incubate at 37°C prep->incubate sample 3. Sampling & Termination - Aliquot at time points - Quench with cold ACN + IS incubate->sample analyze 4. Analysis - Centrifuge - LC-MS/MS analysis of supernatant sample->analyze calc 5. Data Calculation - Plot ln(% remaining) vs. time - Determine t½ and CLint analyze->calc prep 1. Preparation - Thaw & suspend hepatocytes - Prepare compound in medium incubate 2. Incubation - Combine cells and compound - Incubate at 37°C with shaking prep->incubate sample 3. Sampling & Termination - Aliquot at time points - Quench with cold solvent + IS incubate->sample analyze 4. Analysis - Centrifuge - LC-MS/MS analysis of supernatant sample->analyze calc 5. Data Calculation - Plot ln(% remaining) vs. time - Determine t½ and CLint analyze->calc

Sources

Comparative

Spectroscopic Validation &amp; Synthesis Comparison Guide: (1-Methylcyclopropyl)boronic Acid

The introduction of sp³-rich motifs, such as the 1-methylcyclopropyl group, is a highly effective strategy in modern medicinal chemistry to improve the metabolic stability and pharmacokinetic profile of drug candidates....

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Author: BenchChem Technical Support Team. Date: April 2026

The introduction of sp³-rich motifs, such as the 1-methylcyclopropyl group, is a highly effective strategy in modern medicinal chemistry to improve the metabolic stability and pharmacokinetic profile of drug candidates. As a bioisostere for the tert-butyl group, the 1-methylcyclopropyl moiety is typically installed via Suzuki-Miyaura cross-coupling using (1-methylcyclopropyl)boronic acid or its derivatives.

However, as any seasoned synthetic chemist knows, the analytical validation and stoichiometric handling of free aliphatic boronic acids present significant challenges. This guide objectively compares the performance of commercial free boronic acids against in-house synthesized pinacol (Bpin) esters and potassium trifluoroborate (BF₃K) salts, providing self-validating protocols and spectroscopic benchmarks for your workflows.

The Analytical Challenge: Boroxine Equilibrium

The core difficulty in validating free (1-methylcyclopropyl)boronic acid lies in its inherent thermodynamic instability as a monomer. In the solid state and in solution, free boronic acids exist in a dynamic, moisture-dependent equilibrium with their cyclic anhydrides (boroxines).

Because the monomer and the boroxine trimer have different electronic environments, direct ¹H and ¹³C NMR analysis of the free acid often yields broad, overlapping multiplets and inaccurate integrations. This phenomenon masks underlying impurities and makes precise stoichiometric weighing for catalytic cross-coupling nearly impossible. To circumvent this, application scientists rely on derivatization: validating the target via its pinacol ester (Bpin) or its potassium trifluoroborate salt (BF₃K) .

Validation Start Spectroscopic Validation of Boronic Species NMR1H 1H NMR Analysis (Identify Cyclopropyl Protons) Start->NMR1H NMR11B 11B NMR Analysis (Boron Coordination State) Start->NMR11B Check1 Are peaks sharp and integrals exact? NMR1H->Check1 Action2 Confirm Purity & Proceed to Cross-Coupling NMR11B->Action2 ~34 ppm (Bpin) ~5 ppm (BF3K) Action1 Boroxine Equilibrium Detected: Derivatize to Bpin or BF3K Check1->Action1 No (Broad/Multiple) Check1->Action2 Yes

Logic tree for the spectroscopic validation of boronic acid species.

Product Performance & Alternative Forms Comparison

When sourcing the 1-methylcyclopropyl building block, researchers must choose between purchasing the commercial free acid or synthesizing the Bpin/BF₃K derivatives in-house. The table below summarizes the quantitative performance metrics of these alternatives.

Product FormSourceSpectroscopic Purity (¹H NMR)Bench StabilitySuzuki-Miyaura Coupling Efficiency
Free Boronic Acid CommercialVariable: Boroxine equilibrium broadens peaks; integration is unreliable.Low: Dehydrates to boroxine over time; hygroscopic.Moderate: Stoichiometry is often inaccurate, leading to lower yields.
Bpin Ester In-House (Simmons-Smith)>95%: Sharp singlets for methyls; distinct cyclopropyl multiplets.High: Stable to ambient conditions and silica gel chromatography.High: Requires aqueous base activation during catalysis.
BF₃K Salt In-House (from Bpin)>98%: Highly crystalline; distinct ¹⁹F/¹¹B coupling patterns.Very High: Non-hygroscopic; indefinite shelf life.Very High: Acts as a slow-release reservoir of the active boron species.

Validated Synthetic Workflow

To obtain highly pure (1-methylcyclopropyl)boronic acid derivatives, we utilize a three-step sequence adapted from[1]. This route leverages Shi's modification of the Simmons-Smith cyclopropanation, followed by oxidative deprotection and fluorination.

Workflow A 2-Propenylboronic Acid Pinacol Ester B Simmons-Smith Cyclopropanation (Et2Zn, CH2I2, TFA) A->B C (1-Methylcyclopropyl)Bpin (Stable, easily characterized) B->C 91% Yield D NaIO4 / THF / H2O Deprotection C->D E (1-Methylcyclopropyl)boronic Acid (Equilibrium with Boroxine) D->E 75% Yield F KHF2 Treatment E->F G Potassium (1-Methylcyclopropyl) trifluoroborate F->G Quant. Yield

Synthetic workflow for (1-methylcyclopropyl)boronic acid derivatives.

Step-by-Step Experimental Methodologies & Causality

The following protocols are designed as self-validating systems. Do not proceed to the next step without confirming the spectroscopic checkpoints.

Step 1: Synthesis of (1-Methylcyclopropyl)boronic Acid Pinacol Ester

Causality: Standard Simmons-Smith conditions (Et₂Zn, CH₂I₂) are often too unreactive for electron-deficient alkenes like vinylboronates. The addition of trifluoroacetic acid (TFA) generates a highly electrophilic zinc carbenoid species (CF₃CO₂ZnCH₂I), which dramatically accelerates the cyclopropanation of 2-propenylboronic acid pinacol ester[1].

  • Preparation: Flame-dry a round-bottom flask under argon. Add anhydrous CH₂Cl₂ and cool to 0 °C.

  • Carbenoid Generation: Add diethylzinc (Et₂Zn, 2.0 equiv). Dropwise, add trifluoroacetic acid (TFA, 2.0 equiv). Caution: Highly exothermic with ethane gas evolution. Stir for 10 minutes.

  • Iodomethylation: Dropwise, add diiodomethane (CH₂I₂, 2.0 equiv). Stir for 20 minutes at 0 °C to form the active carbenoid.

  • Reaction: Add 2-propenylboronic acid pinacol ester (1.0 equiv). Warm to room temperature and stir for 3 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with CH₂Cl₂ (3 × 25 mL). Wash the combined organics with saturated NaHCO₃, water, and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Yield: ~91% as a yellow oil.

Self-Validation Checkpoint (Spectroscopy):

  • ¹H NMR (300 MHz, CDCl₃): Confirm the presence of sharp singlets at δ 1.20 (s, 12H, pinacol methyls) and δ 1.00 (s, 3H, 1-methyl group). The cyclopropyl protons must appear as distinct doublet-of-doublets at δ 0.65 (dd, J = 5.8, 3.4 Hz, 2H) and δ 0.24 (dd, J = 5.8, 3.4 Hz, 2H)[2].

  • ¹¹B NMR (96 MHz, CDCl₃): A single sharp peak at δ 33.9 confirms a pure, tricoordinate (sp²) boron species[2].

Step 2: Oxidative Deprotection to the Free Boronic Acid

Causality: Pinacol esters are sterically hindered and highly robust. Attempting to remove them with strong aqueous acids or bases often leads to protodeboronation or ring-opening of the strained cyclopropyl group. Sodium periodate (NaIO₄) circumvents this by oxidatively cleaving the pinacol diol backbone, releasing the free boronic acid under mild conditions[1].

  • Reaction: Dissolve the Bpin ester (1.0 equiv) in a 4:1 mixture of THF and water.

  • Oxidation: Add NaIO₄ (3.0 equiv). Stir at room temperature for 30 minutes.

  • Hydrolysis: Add 1M HCl (0.2 equiv) to facilitate the hydrolysis of the intermediate borate. Stir for 16 hours.

  • Workup: Extract the aqueous layer with EtOAc. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Yield: ~75% over two steps. (Note: Do not attempt rigorous NMR validation here due to boroxine formation. Proceed directly to Step 3).

Step 3: Conversion to Potassium (1-Methylcyclopropyl)trifluoroborate

Causality: Treating the free acid with aqueous potassium hydrogen difluoride (KHF₂) converts it into a trifluoroborate salt. The strong B–F bonds create a stable, tetrahedral boron center (sp³), rendering the salt highly crystalline, non-hygroscopic, and immune to boroxine formation. This ensures exact stoichiometry for downstream cross-couplings[1].

  • Reaction: Dissolve the crude (1-methylcyclopropyl)boronic acid (1.0 equiv) in methanol.

  • Fluorination: Slowly add an aqueous solution of KHF₂ (3.0 equiv). Stir vigorously at room temperature for 3 hours.

  • Isolation: Concentrate the suspension to dryness under reduced pressure. Extract the resulting white solid with hot anhydrous acetone (to leave inorganic salts behind).

  • Precipitation: Concentrate the acetone layer to a minimal volume and precipitate the pure product by adding cold diethyl ether. Filter and dry under high vacuum.

  • Yield: Quantitative.

Self-Validation Checkpoint (Spectroscopy):

  • ¹¹B NMR: The signal will shift dramatically upfield to ~5.0 ppm, indicating a tetracoordinate (sp³) boron center.

  • ¹⁹F NMR: Expect a characteristic multiplet due to ¹¹B-¹⁹F spin-spin coupling, confirming the successful formation of the BF₃K salt.

References

  • Bueno, B.; Heurtaux, S.; Gagnon, A. Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. The Journal of Organic Chemistry2023 , 88 (18), 13351-13357. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

(1-Methylcyclopropyl)boronic acid proper disposal procedures

Operational Guide: Safe Handling and Disposal of (1-Methylcyclopropyl)boronic Acid As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to scaled drug development requires rigorou...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of (1-Methylcyclopropyl)boronic Acid

As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to scaled drug development requires rigorous, self-validating safety protocols. (1-Methylcyclopropyl)boronic acid (CAS: 1863113-71-6)[1] is a highly valuable alkylboronic acid used extensively in Suzuki-Miyaura cross-couplings to install cyclopropyl pharmacophores.

However, a critical operational blind spot exists in many laboratories regarding the disposal of boronic acids. While historically treated as benign, recent toxicological assessments require us to modernize our disposal frameworks to ensure absolute environmental compliance and laboratory safety.

The Causality of Hazard: Why Standard Disposal Fails

Boronic acids are generally classified as skin and eye irritants (H315, H319, H335). However, treating them as standard, low-risk organic waste ignores two critical mechanistic hazards:

  • Emerging Mutagenicity Alerts: Recent toxicological evaluations have identified certain boronic acids and their derivatives as potential bacterial mutagens (yielding positive Ames tests). This necessitates treating all boronic acid waste streams as potentially genotoxic until proven otherwise[2].

  • Aquatic Photoautotroph Toxicity: Boronic acids act as Lewis acids that can readily complex with biological diols. Environmental monitoring has demonstrated that boronic acid derivatives exert dose-dependent toxicity on cyanobacteria and other aquatic microorganisms, disrupting photosynthetic apparatuses.

Quantitative Safety & Logistical Data

To ensure rapid decision-making during waste segregation, all critical logistical parameters are summarized below.

ParameterSpecification / LimitOperational Justification
Chemical Identity (1-Methylcyclopropyl)boronic acidActive pharmaceutical intermediate / Building block.
CAS Number 1863113-71-6Unique identifier for waste manifesting[1].
Molecular Weight 99.92 g/mol Used to calculate stoichiometric waste volume.
Drain Disposal Limit 0 mg/L (Strictly Prohibited) High risk of aquatic toxicity and municipal water contamination.
Primary Hazard Codes H315, H319, H335Requires standard PPE (nitrile gloves, goggles, lab coat).
Waste Classification Toxic / Irritant SolidMust be segregated from strong oxidizers to prevent exothermic degradation.

Waste Segregation Workflow

Proper segregation prevents incompatible chemical reactions in waste carboys and reduces exorbitant disposal costs associated with mixed hazardous waste.

G Start Waste Generation: (1-Methylcyclopropyl)boronic acid Decision Physical State of Waste? Start->Decision Solid Solid Powder / Expired Reagent Decision->Solid Liquid Liquid Reaction Mixture Decision->Liquid Consumables Contaminated PPE / Vials Decision->Consumables SolidDisp Collect in sealed, labeled Hazardous Solid Waste container Solid->SolidDisp LiquidDec Contains Halogenated Solvents? Liquid->LiquidDec ConsumDisp Triple rinse (collect rinsate) Dispose as Solid Debris Consumables->ConsumDisp Halogenated Halogenated Organic Waste LiquidDec->Halogenated Yes (e.g., DCM) NonHalogenated Non-Halogenated Organic Waste LiquidDec->NonHalogenated No (e.g., THF, Water)

Decision tree for (1-Methylcyclopropyl)boronic acid waste segregation.

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems . By adhering strictly to these steps, the operator mathematically and chemically ensures that no hazardous residue escapes the controlled waste stream.

Protocol A: Liquid Reaction Effluent (Suzuki-Miyaura Couplings)

Because (1-Methylcyclopropyl)boronic acid is typically reacted with aryl halides using palladium catalysts and inorganic bases (e.g., K₂CO₃), the resulting liquid waste is highly complex.

  • Quench and Cool: Ensure the reaction mixture is fully cooled to room temperature. Quench any residual reactive species slowly with water in a fume hood.

  • Phase Separation (If Applicable): If performing an aqueous extraction using Dichloromethane (DCM) or Ethyl Acetate (EtOAc), separate the layers.

  • pH Adjustment (Self-Validation Step): Check the pH of the aqueous layer. If the pH is >9 (due to coupling bases), neutralize to pH 6–8 using dilute HCl[4]. Causality: Highly basic solutions can react violently with other organic wastes in communal carboys.

  • Segregation:

    • Pour DCM/Chloroform layers into the Halogenated Organic Waste carboy.

    • Pour EtOAc, THF, and neutralized aqueous layers into the Non-Halogenated Organic Waste carboy[5].

  • Labeling: Explicitly list "Boronic acid derivatives" and "Heavy metals (Pd)" on the waste manifest.

Protocol B: Decontamination of Empty Reagent Vials (Triple-Rinse Method)

An empty chemical container is still regulated as hazardous waste unless it is systematically decontaminated[6].

  • Solvent Selection: In a fume hood, select a solvent in which (1-Methylcyclopropyl)boronic acid is highly soluble (e.g., Acetone or Methanol).

  • First Rinse: Add the solvent to the empty reagent vessel, filling it to approximately 10% of its total volume. Cap securely and agitate vigorously for 30 seconds to dissolve the bulk of the residual solid.

  • Decant: Pour the rinsate directly into the Non-Halogenated Organic Waste container.

  • Repeat: Perform Steps 2 and 3 two additional times.

  • Validation: By the third rinse, the concentration of the boronic acid is mathematically reduced to parts-per-billion (ppb), rendering the container "RCRA empty" under EPA guidelines[6]. The glass vial may now be safely disposed of in standard laboratory broken glass receptacles.

Protocol C: Solid Powder Spills
  • Containment: Do not dry-sweep the powder, as this creates an inhalation hazard (H335).

  • Wetting: Lightly dampen the spilled (1-Methylcyclopropyl)boronic acid with water or ethanol to suppress dust formation.

  • Collection: Use a disposable plastic scoop or absorbent pads to collect the wetted solid.

  • Disposal: Place all collected material and contaminated cleanup tools into a heavy-duty plastic bag, seal it, and deposit it into the Hazardous Solid Waste bin.

References

  • BLD Pharm. "(1-Methylcyclopropyl)boronic acid Product Information & CAS 1863113-71-6." BLD Pharm.
  • O’Donovan et al. / Organic Process Research & Development. "Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity." ACS Publications, 2015.
  • PMC / MDPI. "Boronic Acids of Pharmaceutical Importance Affect the Growth and Photosynthetic Apparatus of Cyanobacteria in a Dose-Dependent Manner." National Institutes of Health, 2020.
  • Auburn University Risk Management and Safety. "A Guide to the Generation, Storage and Disposal of Hazardous Waste." Auburn University EHS.
  • Emory University Department of Chemistry. "Chemical Waste Disposal Guidelines." Emory University EHSO.
  • EPFL. "Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals." École Polytechnique Fédérale de Lausanne.
  • Ball State University. "Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains." BSU EHS.

Sources

Handling

Advanced Safety and Operational Guide: Handling (1-Methylcyclopropyl)boronic acid

Executive Summary (1-Methylcyclopropyl)boronic acid is a highly specialized organoboron building block utilized by drug development professionals to introduce the 1-methylcyclopropyl moiety into aryl ethers[1]. This func...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1-Methylcyclopropyl)boronic acid is a highly specialized organoboron building block utilized by drug development professionals to introduce the 1-methylcyclopropyl moiety into aryl ethers[1]. This functional group acts as a metabolically stable, conformationally restricted bioisostere for tert-butyl or isopropyl groups, making it highly valuable in medicinal chemistry[1].

While the boronic acid itself presents standard irritant hazards, its application frequently requires highly reactive co-reagents—such as potassium hydrogen fluoride (KHF₂) for trifluoroborate synthesis, or pyrophoric zinc reagents for cyclopropanation[1]. Consequently, handling this compound requires a self-validating safety system where every piece of Personal Protective Equipment (PPE) and operational protocol is directly tied to a specific chemical causality.

Physicochemical Hazard Profile

Before initiating any workflow, personnel must understand the baseline properties of the neat chemical.

Property / HazardData / Classification
Chemical Name (1-Methylcyclopropyl)boronic acid
CAS Number 1863113-71-6[2]
Molecular Formula C₄H₉BO₂[2]
Molecular Weight 99.92 g/mol [2]
Physical State Solid[3]
Primary Hazards (Neat) Skin, eye, and respiratory tract irritation (Standard for organoboronic acids).
Co-Reagent Hazards KHF₂ (Corrosive/Toxic), Diethylzinc (Pyrophoric), Trifluoroacetic acid (Corrosive)[1].

Comprehensive PPE Matrix

Do not treat PPE as a generic checklist. The following matrix explains the strict causality behind each protective measure when handling this compound and its associated reaction workflows.

  • Hand Protection: Nitrile gloves (minimum 4 mil thickness).

    • Causality: Boronic acids can cause contact dermatitis. However, when converting this compound to its trifluoroborate salt using KHF₂, double-gloving is mandatory [1]. KHF₂ is highly corrosive, and accidental dermal exposure to fluorides requires immediate treatment with calcium gluconate to prevent deep tissue necrosis and hypocalcemia.

  • Eye/Face Protection: Chemical splash goggles and a full face shield.

    • Causality: Reaction setups often involve volatile solvents like dichloromethane (DCM) heated near their boiling point. A face shield protects against sudden depressurization or splash hazards during solvent addition[1].

  • Body Protection: Flame-resistant (FR) lab coat.

    • Causality: While the boronic acid is not highly flammable, its downstream cyclopropanation sequences frequently utilize highly pyrophoric reagents like diethylzinc (Et₂Zn), which spontaneously ignite upon exposure to air[3].

  • Respiratory Protection: Class IIB Fume Hood (Face velocity 80-100 fpm).

    • Causality: Prevents the inhalation of irritating boronic acid dust during weighing, and safely vents hazardous byproducts (e.g., HF gas if KHF₂ inadvertently contacts an acid)[1].

Operational Workflows & Handling Protocols

Below are the step-by-step methodologies for the two most common procedures involving (1-Methylcyclopropyl)boronic acid, grounded in field-proven causality.

Protocol A: Synthesis of Potassium Trifluoro-(1-methylcyclopropyl)boranuide

Converting the boronic acid to a trifluoroborate salt increases its stability for subsequent cross-coupling reactions[1].

  • Preparation: Equip standard PPE (double gloves, goggles, FR coat). Ensure the fume hood sash is positioned at the certified working height.

  • Dissolution: Dissolve (1-Methylcyclopropyl)boronic acid in a mixture of tetrahydrofuran (THF) and water[1].

    • Causality: The biphasic/mixed solvent system is required to ensure the solubility of both the organic boronic acid and the inorganic fluoride source.

  • Fluorination: Slowly add Potassium Hydrogen Fluoride (KHF₂) in stoichiometric excess[1].

    • Causality: Slow addition controls the exotherm. Critical Safety Note: Have calcium gluconate gel readily available on the benchtop prior to opening the KHF₂ container.

  • Isolation: Stir the reaction until conversion is complete, concentrate under reduced pressure, and precipitate the desired salt. Filter and dry under high vacuum[1].

Protocol B: O-1-Methylcyclopropylation Reactions in Sealed Tubes
  • Setup: In a heavy-walled glass reaction tube, combine the boronic acid (or its trifluoroborate derivative), the target phenol, and the required copper catalyst.

  • Solvent & Atmosphere: Suspend the mixture in dichloromethane (DCM).

  • Heating & Shielding: Seal the tube and heat to 50 °C[1].

    • Causality: DCM has a boiling point of 39.6 °C. Heating a sealed tube of DCM to 50 °C generates significant internal vapor pressure. A blast shield must be placed directly in front of the reaction apparatus to protect the operator against potential vessel rupture and shrapnel[1].

Spill Management & Disposal Plan

  • Solid Spills (Neat Chemical): Do not sweep dry. Cover the powder with damp paper towels to suppress dust formation. Carefully wipe up the material and place it in a compatible solid hazardous waste container.

  • Solution Spills (Reaction Mixtures): Absorb with inert materials (e.g., vermiculite or sand). Causality: If the spill involves KHF₂, do not use silica-based absorbents (like standard kitty litter), as silica reacts exothermically with fluorides to produce toxic silicon tetrafluoride gas. Use specific acid/fluoride spill kits.

  • Disposal: Segregate waste strictly. Boron-containing organic waste must be routed to heavy metal/organic hazardous waste streams for high-temperature incineration. Do not mix with standard aqueous waste.

Safety Workflow Visualization

Workflow A Handling (1-Methylcyclopropyl) boronic acid B Direct Transfer & Weighing A->B C Reaction Setup (e.g., KHF₂, Sealed Tubes) A->C D Spill & Waste Management A->D E Standard PPE: Nitrile Gloves, Goggles, Fume Hood B->E F Advanced PPE: Double Gloves, Face Shield, Blast Shield C->F G Damp Wipe Method Avoid Dust Generation D->G H Hazardous Waste Incineration E->H F->H G->H

Safety decision tree and PPE workflow for handling (1-Methylcyclopropyl)boronic acid.

References

  • Bueno, B., & Heurtaux, S. (2023). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Methylcyclopropyl)boronic acid
Reactant of Route 2
(1-Methylcyclopropyl)boronic acid
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